Trichloropropane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trichloropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3/c1-2-3(4,5)6/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGQTJUPLKNPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073992 | |
| Record name | 1,1,1-Trichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7789-89-1, 25735-29-9 | |
| Record name | 1,1,1-Trichloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trichloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025735299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRICHLOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2DQH157P9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2,3-Trichloropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,2,3-trichloropropane (B165214) (TCP), a significant compound in industrial chemistry. The document details the core synthetic routes, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key reactions. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, adhering to specified design constraints for clarity and accessibility.
Introduction
1,2,3-Trichloropropane (CAS No. 96-18-4), also known as glycerol (B35011) trichlorohydrin, is a synthetic chlorinated hydrocarbon.[1] Historically used as a solvent, paint remover, and cleaning agent, its modern applications are primarily as a chemical intermediate in the production of polymers such as polysulfides and hexafluoropropylene.[1] TCP is also a known byproduct in the manufacturing of other chlorinated compounds, including epichlorohydrin (B41342) and dichloropropene.[1] This guide focuses on the deliberate synthesis of TCP through established chemical routes.
Core Synthesis Pathways
The synthesis of 1,2,3-trichloropropane is primarily achieved through two main pathways: the chlorination of allyl chloride and the reaction of glycerol with a chlorinating agent. A less common route involving the chlorination of dichloropropanols is also reported.
Synthesis from Allyl Chloride
The addition of chlorine to allyl chloride is a primary industrial method for producing 1,2,3-trichloropropane.[1] This transformation can be achieved through different mechanisms, notably free-radical and ionic pathways, depending on the reaction conditions.
A controlled and selective method for the synthesis of 1,2,3-trichloropropane involves the reaction of allyl chloride with sulfuryl chloride in the presence of a catalyst. This method proceeds via an ionic mechanism and can be conducted at moderate temperatures, making it suitable for laboratory-scale synthesis.
Experimental Protocol: Ionic Chlorination of Allyl Chloride
This protocol is a generalized procedure based on patent literature for the liquid-phase chlorination of allyl chloride.
Materials:
-
Allyl chloride
-
Sulfuryl chloride (SO₂Cl₂)
-
Catalyst (e.g., Pyridine or Triphenylphosphine)
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus should be under a positive pressure of nitrogen.
-
Charging the Flask: In the flask, place allyl chloride and the catalyst. The catalyst concentration can range from 1 to 10,000 ppm. For a laboratory scale, a molar ratio of approximately 1:0.001 of allyl chloride to catalyst can be a starting point. An inert solvent can be used if desired.
-
Reaction Initiation: Gently heat the mixture to a starting temperature of 30-40°C.
-
Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride from the dropping funnel to the stirred reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature between 30°C and 70°C. Use an ice bath to cool the flask as needed.
-
Reaction Monitoring: The reaction progress can be monitored by the evolution of sulfur dioxide gas. Continue the addition of sulfuryl chloride until the reaction is complete (e.g., as determined by TLC or GC analysis of an aliquot).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic components.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude 1,2,3-trichloropropane by fractional distillation under reduced pressure.
-
Quantitative Data for Ionic Chlorination of Allyl Chloride
| Parameter | Value/Range | Reference |
| Reactants | Allyl Chloride, Sulfuryl Chloride | [2] |
| Catalyst | Amines, Phosphines, Phosphine Oxides | [3] |
| Catalyst Conc. | 1 - 10,000 ppm | [3] |
| Temperature | 30 - 70 °C | [2] |
| Pressure | Atmospheric or higher | [2] |
| Phase | Liquid | [2] |
| By-product | Sulfur Dioxide (SO₂) | [2] |
Synthesis from Glycerol
An alternative and increasingly relevant pathway, especially with the rise of biodiesel production which generates crude glycerol as a byproduct, is the conversion of glycerol to 1,2,3-trichloropropane. This is typically achieved by reacting glycerol with a strong chlorinating agent.
A patented method describes the reaction of glycerol with an oxychlorine compound, such as phosphorus oxychloride, in the presence of a tertiary amine.
Experimental Protocol: Synthesis of 1,2,3-Trichloropropane from Glycerol
This protocol is adapted from a Japanese patent (JP2010180135A).[4]
Materials:
-
Glycerol (2.0 g)
-
Toluene (B28343) (15 g)
-
Phosphorus oxychloride (16.6 g)
-
Triethylamine (B128534) (8.4 g)
-
Water
-
Toluene for extraction
Equipment:
-
100 mL flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with oil bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Charging the Flask: In a 100 mL flask equipped with a reflux condenser, combine glycerol (2.0 g), toluene (15 g), and phosphorus oxychloride (16.6 g).
-
Addition of Amine: At room temperature, add triethylamine (8.4 g) to the mixture.
-
Reaction: Heat the resulting mixture in an oil bath to 80°C and stir for 3 hours.
-
Workup:
-
After the reaction, cool the mixture to room temperature.
-
Add the reaction mixture to 50 g of water and transfer to a separatory funnel.
-
Separate the layers.
-
Extract the aqueous layer twice with 10 g of toluene each time.
-
Combine all the organic layers.
-
-
Isolation and Purification:
-
The combined organic layer, containing 1,2,3-trichloropropane, can be concentrated.
-
Further purification can be achieved by distillation or column chromatography.
-
Quantitative Data for Glycerol Chlorination
| Parameter | Value | Reference |
| Glycerol | 2.0 g | [4] |
| Phosphorus Oxychloride | 16.6 g | [4] |
| Triethylamine | 8.4 g | [4] |
| Solvent | Toluene (15 g) | [4] |
| Temperature | 80 °C | [4] |
| Reaction Time | 3 hours | [4] |
Synthesis from Dichloropropanols
1,2,3-Trichloropropane can also be synthesized from 1,3-dichloro-2-propanol (B29581) or 2,3-dichloro-1-propanol (B139626) by reaction with a strong chlorinating agent like phosphorus pentachloride.[5][6] However, detailed experimental protocols for this specific transformation are less commonly reported in readily accessible literature compared to the allyl chloride and glycerol routes. The reaction would proceed via nucleophilic substitution of the hydroxyl group.
Experimental Workflows and Logical Relationships
The general workflow for the synthesis and purification of 1,2,3-trichloropropane from glycerol is depicted below.
Conclusion
This guide has detailed the primary synthetic pathways to 1,2,3-trichloropropane, with a focus on methods adaptable for research and development settings. The chlorination of allyl chloride, particularly via an ionic mechanism with sulfuryl chloride, and the chlorination of glycerol using phosphorus oxychloride, represent the most viable and documented routes. The provided experimental protocols and quantitative data offer a solid foundation for the practical synthesis of this important chemical intermediate. For any application, appropriate safety precautions must be taken, considering the hazardous nature of the reagents and the toxicity of the product.
References
- 1. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]
- 2. How to Remove TCP from Water | 1, 2, 3 Trichloropropane [aosts.com]
- 3. Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS) - Lab Alliance [laballiance.com.my]
- 4. Removing 1,2,3-Trichloropropane from Water & Wastewater | Ecologix Environmental Systems [ecologixsystems.com]
- 5. eurofinsus.com [eurofinsus.com]
- 6. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Trichloropropane Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of trichloropropane (B3392429) isomers. The data is presented to facilitate comparison and understanding of these compounds, which is crucial for applications in research, chemical synthesis, and toxicology assessment within the drug development pipeline. This document also outlines detailed experimental protocols for the determination of key properties and visualizes the metabolic pathways of halogenated hydrocarbons.
Core Physicochemical Properties
The properties of this compound isomers vary based on the position of the chlorine atoms on the propane (B168953) backbone. These differences influence their behavior in chemical reactions and biological systems.
Data Presentation: A Comparative Analysis
The following table summarizes the key physicochemical properties of the main this compound isomers. This data has been compiled from various scientific resources to provide a reliable reference.
| Property | 1,1,1-Trichloropropane | 1,1,2-Trichloropropane | 1,1,3-Trichloropropane | 1,2,2-Trichloropropane | 1,2,3-Trichloropropane (B165214) |
| CAS Number | 7789-89-1[1][2][3][4] | 598-77-6[5] | 20395-25-9 | 3175-23-3[6] | 96-18-4[7][8][9] |
| Molecular Formula | C₃H₅Cl₃[1][2][4] | C₃H₅Cl₃[5] | C₃H₄Cl₃F | C₃H₅Cl₃[6][10] | C₃H₅Cl₃[8] |
| Molecular Weight ( g/mol ) | 147.43[1][2][3][4][11] | 147.43 | 165.42[12] | 147.43[6][10] | 147.43[7][9] |
| Appearance | Oil[1] | Colorless liquid with a sweet odor[5] | - | - | Colorless to straw-colored liquid with a chloroform-like odor[9][13][14] |
| Boiling Point (°C) | 108[2] | ~122 | - | 124[6] | 156 - 156.8[7][14][15][16][17] |
| Melting Point (°C) | -36.84 (estimate)[2] | - | - | - | -14 to -14.7[7][13][14][15][16][17] |
| Density (g/mL) | 1.2835 at 20°C[2] | - | - | 1.3145 at 20°C[6] | 1.387 - 1.3889 at 20-25°C[9][13][14][15][17] |
| Water Solubility | 0.01 M[1][2] | Insoluble | - | - | 1750 - 1800 mg/L at 25°C (Slightly soluble)[7][13][14] |
| Vapor Pressure | 31.58 mmHg at 25°C[2] | - | - | - | 3 - 3.69 mmHg at 20-25°C[13][14] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of organic compounds like this compound isomers.
Boiling Point Determination (Capillary Method)
This method is suitable for small quantities of liquid samples.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Liquid paraffin (B1166041) or other suitable heating oil
Procedure:
-
Sample Preparation: Fill the small test tube with the this compound isomer to a depth of about 2-3 cm.
-
Capillary Insertion: Place a capillary tube, with its sealed end uppermost, into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the setup in a Thiele tube or oil bath, making sure the heating oil level is above the sample level but below the top of the test tube.
-
Heating: Gently heat the side arm of the Thiele tube or the oil bath.[16] As the temperature rises, a stream of air bubbles will emerge from the open end of the capillary tube.
-
Observation: Continue heating until a rapid and continuous stream of bubbles is observed. Stop heating and allow the apparatus to cool slowly.
-
Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[16] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.
Melting Point Determination (Capillary Method)
For solid isomers or for determining the freezing point of liquid isomers.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (open at one end)
-
Spatula
-
Mortar and pestle (if the sample is crystalline)
Procedure:
-
Sample Preparation: If the sample is a solid, finely powder it using a mortar and pestle.[1] Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm high) into the bottom.[1]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the block rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[18]
-
Purity Assessment: A sharp melting range (0.5-2°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[18][19]
Density Determination (Pycnometer Method)
A precise method for determining the density of liquids.
Apparatus:
-
Pycnometer (a glass flask with a specific, accurately known volume)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Mass of Empty Pycnometer: Clean and dry the pycnometer thoroughly and measure its mass (m₁) on an analytical balance.
-
Mass of Pycnometer with Sample: Fill the pycnometer with the this compound isomer, ensuring no air bubbles are present. Place the stopper and allow any excess liquid to overflow. Bring the pycnometer to a constant temperature in a water bath, then dry the outside and measure its mass (m₂).
-
Mass of Pycnometer with Water: Empty and clean the pycnometer. Fill it with distilled water and repeat the process of bringing it to the same constant temperature and measuring its mass (m₃).
-
Calculation: The density (ρ) of the sample is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Aqueous Solubility Determination (Shake-Flask Method)
A standard method for determining the solubility of a substance in water.
Apparatus:
-
Conical flasks with stoppers
-
Shaking incubator or magnetic stirrer
-
Centrifuge
-
Analytical instrument for quantification (e.g., GC-MS, HPLC)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of the this compound isomer to a known volume of distilled water in a conical flask.
-
Equilibration: Seal the flask and agitate it in a shaking incubator at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the mixture to stand to separate the aqueous and non-aqueous phases. If an emulsion forms, centrifugation can be used to facilitate separation.
-
Quantification: Carefully withdraw an aliquot of the clear aqueous phase. Dilute the aliquot as necessary and analyze the concentration of the dissolved this compound isomer using a pre-calibrated analytical method (e.g., GC-MS).
-
Solubility Value: The determined concentration represents the aqueous solubility of the compound at that temperature.
Metabolic Pathways of Trichloropropanes
Trichloropropanes, as halogenated hydrocarbons, are not typically involved in specific signaling pathways in the way that drug molecules are. However, their metabolism and toxicological effects are of significant interest to drug development professionals, as these processes can inform on potential drug-drug interactions and toxicity profiles of candidate molecules with similar structural motifs. The metabolism of trichloropropanes primarily involves two major pathways: oxidation by cytochrome P450 enzymes and conjugation with glutathione (B108866).
Cytochrome P450-Mediated Oxidation
The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP2E1, plays a crucial role in the metabolism of many halogenated hydrocarbons.[8][9][13] This oxidative metabolism is often a bioactivation step, leading to the formation of reactive metabolites.
Caption: Cytochrome P450-mediated metabolism of trichloropropanes.
Glutathione Conjugation
Glutathione (GSH) conjugation, catalyzed by glutathione S-transferases (GSTs), is a major detoxification pathway for many xenobiotics, including halogenated hydrocarbons. This process involves the nucleophilic attack of the thiol group of GSH on an electrophilic carbon atom of the substrate, leading to the formation of a more water-soluble and less toxic conjugate that can be readily excreted.
Caption: Glutathione conjugation pathway for this compound detoxification.
Experimental Workflow for Metabolite Identification
The identification of metabolites from in vitro or in vivo studies is a critical step in understanding the biotransformation of a compound. A general workflow for such an experiment is outlined below.
Caption: General workflow for in vitro metabolite identification.
References
- 1. thinksrs.com [thinksrs.com]
- 2. mt.com [mt.com]
- 3. scribd.com [scribd.com]
- 4. Comparative disposition and metabolism of 1,2,3-trichloropropane in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for 1,2,3-Trichloropropane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Bioactivation of halogenated hydrocarbons by cytochrome P4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. wjec.co.uk [wjec.co.uk]
- 13. tandfonline.com [tandfonline.com]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. cdn.juniata.edu [cdn.juniata.edu]
- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 17. scribd.com [scribd.com]
- 18. chem.ucalgary.ca [chem.ucalgary.ca]
- 19. SSERC | Melting point determination [sserc.org.uk]
An In-depth Technical Guide to the Synthesis of 1,2,3-Trichloropropane: Theoretical Yield, Experimental Protocols, and Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for 1,2,3-trichloropropane (B165214) (TCP), a significant chemical intermediate and a compound of environmental interest. The focus is on the theoretical yield, detailed experimental methodologies, and a comparative analysis of the core synthesis pathways. This document is intended to serve as a valuable resource for professionals in chemical research and development.
Core Synthesis Methodologies and Theoretical Yield
The production of 1,2,3-trichloropropane is primarily achieved through three main chemical pathways. The theoretical yield for each reaction is calculated based on the stoichiometry of the balanced chemical equation.
Stoichiometric Equations and Theoretical Yield Calculation:
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no side reactions. It is calculated based on the stoichiometry of the balanced chemical reaction.
The general formula to calculate the theoretical yield is:
Theoretical Yield (g) = (moles of limiting reactant) × (stoichiometric ratio of product to limiting reactant) × (molar mass of product)
Synthesis Route 1: Chlorination of Allyl Chloride
This is the most common industrial method for producing 1,2,3-trichloropropane.[3][4] It involves the direct addition of chlorine to allyl chloride.
Reaction Pathway:
Caption: Addition of chlorine to allyl chloride.
Stoichiometric Equation:
C₃H₅Cl + Cl₂ → C₃H₅Cl₃
Theoretical Yield Calculation:
| Reactant | Molar Mass ( g/mol ) |
| Allyl Chloride (C₃H₅Cl) | 76.52 |
| Chlorine (Cl₂) | 70.90 |
For every 76.52 grams of allyl chloride, the theoretical yield of 1,2,3-trichloropropane is 147.43 grams.
Experimental Protocol: Industrial Production (Illustrative)
While specific industrial protocols are proprietary, the following is an illustrative procedure based on public domain information.[4][5]
-
Reaction Setup: A continuous flow reactor, such as a microchannel reactor, is utilized.[5] The reactor is maintained at a controlled temperature, typically between -20°C and 30°C.[5]
-
Reactant Feed: Liquid 3-chloropropene (allyl chloride) and liquid chlorine are pumped simultaneously into the reactor.[5] The molar ratio of allyl chloride to chlorine is typically maintained between 1:1.0 and 1:1.5.[5]
-
Reaction Conditions: The reaction is carried out at a controlled temperature to minimize the formation of byproducts. The residence time in the reactor is kept short, on the order of seconds.[5]
-
Product Collection: The reaction mixture, containing 1,2,3-trichloropropane, is collected at the reactor outlet.
-
Purification: The crude product is then purified by distillation to separate the 1,2,3-trichloropropane from any unreacted starting materials and byproducts.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | Allyl Chloride, Chlorine | [3] |
| Molar Ratio (Allyl Chloride:Chlorine) | 1:1.0 - 1:1.5 | [5] |
| Temperature | -20°C to 30°C | [5] |
| Catalyst | Typically none for direct addition | |
| Experimental Yield | High, but specific public data is limited. | |
| Primary Byproducts | 1,2-dichloropropane, 1,3-dichloropropene | [6] |
Synthesis Route 2: Hydrochlorination of Glycerol (B35011)
With the increasing availability of crude glycerol from biodiesel production, its conversion to 1,2,3-trichloropropane has become an area of significant research.[7] This process typically involves the reaction of glycerol with hydrogen chloride in the presence of a catalyst.
Reaction Pathway:
Caption: Catalytic hydrochlorination of glycerol.
Stoichiometric Equation:
C₃H₈O₃ + 3HCl → C₃H₅Cl₃ + 3H₂O
Theoretical Yield Calculation:
| Reactant | Molar Mass ( g/mol ) |
| Glycerol (C₃H₈O₃) | 92.09 |
| Hydrogen Chloride (HCl) | 36.46 |
For every 92.09 grams of glycerol, the theoretical yield of 1,2,3-trichloropropane is 147.43 grams.
Experimental Protocol: Catalytic Hydrochlorination
The following protocol is a representative example based on literature describing the use of Brønsted acidic ionic liquids as catalysts.[8][9]
-
Reaction Setup: A three-necked flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer is used.
-
Reactant and Catalyst Loading: Glycerol and a Brønsted acidic ionic liquid catalyst (e.g., [BPy]HSO₄) are added to the flask. The catalyst loading is typically around 0.75 mol/kg of glycerol.[8]
-
Reaction Conditions: The reaction mixture is heated to a temperature of approximately 110°C.[8] Gaseous hydrogen chloride is bubbled through the mixture for a specified reaction time (e.g., 12 hours).[8]
-
Work-up and Product Isolation: After the reaction is complete, the mixture is cooled. The product is then separated from the catalyst and byproducts. This may involve extraction and subsequent distillation.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | Glycerol, Hydrogen Chloride | [8] |
| Catalyst | Brønsted acidic ionic liquids, Heteropolyacids | [8][9] |
| Catalyst Loading | ~0.75 mol/kg of glycerol | [8] |
| Temperature | ~110°C - 130°C | [8] |
| Experimental Yield of Intermediates (e.g., 3-MCPD) | >80% | [8] |
| Primary Byproducts | Monochloropropanediols (MCPD), Dichloropropanols (DCP) | [8] |
Note: The direct high-yield synthesis of 1,2,3-trichloropropane from glycerol and HCl is challenging, with the reaction often stopping at the dichloropropanol (B8674427) stage. Further conversion requires more forcing conditions or different catalytic systems.
Synthesis Route 3: Reaction of Glycerol with Other Chlorinating Agents
Other chlorinating agents, such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅), can also be used to synthesize 1,2,3-trichloropropane from glycerol.[10][11] A Japanese patent describes a high-yield synthesis using an oxychlorine compound in the presence of a tertiary amine.[12]
Reaction Pathway with Thionyl Chloride:
Caption: Synthesis from glycerol and thionyl chloride.
Stoichiometric Equation (with Thionyl Chloride):
C₃H₈O₃ + 3SOCl₂ → C₃H₅Cl₃ + 3SO₂ + 3HCl
Theoretical Yield Calculation:
| Reactant | Molar Mass ( g/mol ) |
| Glycerol (C₃H₈O₃) | 92.09 |
| Thionyl Chloride (SOCl₂) | 118.97 |
For every 92.09 grams of glycerol, the theoretical yield of 1,2,3-trichloropropane is 147.43 grams.
Experimental Protocol: Reaction with an Oxychlorine Compound
The following protocol is based on a Japanese patent for the synthesis of 1,2,3-trichloropropane from glycerol.[12]
-
Reaction Setup: A reaction vessel equipped with a stirrer and temperature control is used.
-
Reactant and Catalyst Loading: Glycerol is dissolved in an aromatic solvent such as toluene. A tertiary amine (e.g., triethylamine) is added as a catalyst.
-
Reactant Addition: An oxychlorine compound (e.g., phosphorus oxychloride or thionyl chloride) is added to the reaction mixture.
-
Reaction Conditions: The reaction is carried out at a controlled temperature for a specific duration (e.g., 3 hours).
-
Work-up and Product Isolation: After the reaction, the mixture is cooled and washed with water. The organic layer is separated, and the product is isolated, for example, by distillation.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | Glycerol, Oxychlorine compound (e.g., POCl₃, SOCl₂) | [12] |
| Catalyst | Tertiary Amine (e.g., triethylamine) | [12] |
| Solvent | Aromatic (e.g., Toluene) | [12] |
| Experimental Yield | 81% (reported in patent) | [12] |
| Byproducts | Dependent on the chlorinating agent used. |
Summary and Comparison of Synthesis Routes
The choice of synthesis route for 1,2,3-trichloropropane depends on various factors including the availability and cost of raw materials, desired scale of production, and environmental considerations.
Comparative Overview:
| Feature | Chlorination of Allyl Chloride | Hydrochlorination of Glycerol | Reaction with Other Chlorinating Agents |
| Raw Materials | Allyl Chloride, Chlorine | Glycerol, HCl | Glycerol, Thionyl Chloride/Phosphorus Pentachloride |
| Industrial Viability | High (Primary industrial route) | Moderate (Growing interest) | Lower (Often for lab-scale) |
| Reported Yields | High | Variable, often moderate for direct TCP | Can be high (e.g., 81%) |
| Key Challenges | Control of selectivity, byproduct formation | Catalyst deactivation, multi-step process | Cost and handling of chlorinating agents |
Experimental Workflow Overview:
Caption: General experimental workflow.
Conclusion
The synthesis of 1,2,3-trichloropropane can be achieved through several viable routes, with the chlorination of allyl chloride being the dominant industrial method. The hydrochlorination of glycerol presents a promising alternative, particularly in the context of biorefineries, although achieving high yields of the fully chlorinated product remains a challenge. The use of potent chlorinating agents like thionyl chloride can provide high yields on a laboratory scale. The theoretical yield provides a crucial benchmark for evaluating the efficiency of these processes, with experimental yields being influenced by reaction conditions, catalyst performance, and the formation of byproducts. This guide provides the foundational knowledge for researchers and professionals to understand and further explore the synthesis of this important chemical compound.
References
- 1. 1,2,3-Trichloropropane | C3H5Cl3 | CID 7285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propane, 1,2,3-trichloro- [webbook.nist.gov]
- 3. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]
- 4. chemcess.com [chemcess.com]
- 5. CN113511954B - Continuous flow preparation method of 1,2, 3-trichloropropane - Google Patents [patents.google.com]
- 6. US4319062A - Allyl chloride process - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. JP2010180135A - Method for producing 1,2,3-trichloropropane - Google Patents [patents.google.com]
Spectroscopic Analysis of 1,2,3-Trichloropropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-trichloropropane (B165214), a compound of interest in various chemical and pharmaceutical contexts. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for acquiring these spectra.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1,2,3-trichloropropane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectrum
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~4.35 | Quintet | ~6.0 | CH (C2-H) |
| ~3.85 | Doublet of Doublets | ~11.5, ~6.0 | CH₂ (C1-H, C3-H) |
¹³C NMR (Carbon-13 NMR) Spectrum
| Chemical Shift (δ) ppm | Assignment |
| ~60.5 | C2 |
| ~46.5 | C1, C3 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 2960-3010 | C-H stretch |
| 1430-1450 | CH₂ scissoring |
| 1280-1300 | CH₂ wagging |
| 730-750 | C-Cl stretch |
| 650-670 | C-Cl stretch |
Mass Spectrometry (MS)
Key Fragments from Electron Ionization (EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 110/112 | 45 | [C₃H₅Cl₂]⁺ |
| 75/77 | 100 | [C₂H₄Cl]⁺ |
| 61 | 21 | [C₂H₂Cl]⁺ |
| 49 | ~30 | [CH₂Cl]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A sample of 1,2,3-trichloropropane (approximately 20-30 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.7 mL) in a clean, dry vial.[1]
-
The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present.[2]
-
The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.[1]
Data Acquisition:
-
The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability.[1]
-
Shimming is performed to optimize the homogeneity of the magnetic field across the sample.[1]
-
For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.
-
Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.[1]
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
A drop of neat 1,2,3-trichloropropane is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.[3]
Data Acquisition (FT-IR):
-
A background spectrum of the empty salt plates is recorded.
-
The prepared sample (the "sandwich" of salt plates with the liquid film) is placed in the sample holder of the FT-IR spectrometer.
-
The sample spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance after automatic subtraction of the background spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization (GC-MS with Electron Ionization):
-
A dilute solution of 1,2,3-trichloropropane in a volatile solvent (e.g., dichloromethane) is prepared.
-
The sample is injected into a gas chromatograph (GC) to separate it from any impurities. The volatile 1,2,3-trichloropropane is carried by an inert gas through the GC column.
-
The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5][6]
Data Acquisition:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[4]
-
A detector records the abundance of each ion, generating a mass spectrum. The data is typically acquired in a full scan mode to detect all fragments within a specified mass range. For targeted analysis, selected ion monitoring (SIM) can be used for higher sensitivity.[7][8]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like 1,2,3-trichloropropane.
Caption: Workflow of Spectroscopic Analysis.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 5. What are the common ionization methods for GC/MS [scioninstruments.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ysi.com [ysi.com]
- 8. gcms.cz [gcms.cz]
solubility of trichloropropane in organic solvents
An In-depth Technical Guide to the Solubility of Trichloropropane (B3392429) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound, with a primary focus on 1,2,3-trichloropropane (B165214), in various organic solvents. The information is curated for professionals in research, scientific, and drug development fields who require detailed knowledge of its solubility characteristics for applications such as a solvent, reactant, or in extraction processes.
Introduction to this compound
1,2,3-Trichloropropane (TCP) is a synthetic chlorinated hydrocarbon with the chemical formula C₃H₅Cl₃.[1][2] It is a colorless liquid with a sweet, chloroform-like odor.[3][4] Historically, TCP has been used as a paint and varnish remover, a cleaning and degreasing agent, and an industrial solvent.[3] It is also a known byproduct in the production of other chlorinated compounds.[5] Understanding its solubility in a range of organic solvents is crucial for its effective and safe use in various industrial and laboratory settings.
Qualitative and Quantitative Solubility Data
Qualitative Solubility
1,2,3-Trichloropropane is generally characterized by its good solubility in a range of polar and non-polar organic solvents. The descriptive solubility terms found in the literature are presented in Table 1. The term "miscible" indicates that the substances are soluble in each other in all proportions.
Table 1: Qualitative Solubility of 1,2,3-Trichloropropane in Various Organic Solvents
| Solvent Class | Solvent Name | Solubility Description | Citations |
| Alcohols | Ethanol | Soluble / Miscible | [2][3][4][6][7][8][9][10][11] |
| Higher Alcohols | Soluble | [10] | |
| Ethers | Diethyl Ether | Soluble / Miscible | [2][3][4][7][8][10][11] |
| Halogenated Hydrocarbons | Chloroform | Very Soluble / Miscible | [2][3][4][6][7][8][9][10][11] |
| Carbon Tetrachloride | Slightly Soluble / Miscible | [6][11] | |
| Propyl Chloride | Miscible | [11] | |
| Other Chlorinated Hydrocarbons | Soluble | [10] | |
| Aromatic Hydrocarbons | Benzene | Soluble | [10][12] |
Quantitative Solubility
Despite extensive searches of chemical databases and scientific literature, specific quantitative solubility values for 1,2,3-trichloropropane in the aforementioned organic solvents could not be located. The term "soluble" or "miscible" is consistently used, suggesting that for many of these solvents, 1,2,3-trichloropropane has very high or unlimited solubility. For practical purposes in a laboratory or industrial setting, it is often sufficient to know that it is miscible for applications such as a reaction solvent or for cleaning purposes.
Experimental Protocols for Solubility Determination
The determination of solubility of a liquid like 1,2,3-trichloropropane in an organic solvent can be carried out using several established methods. The following is a generalized protocol that can be adapted for specific solvent-solute pairs.
General Principle
The fundamental principle behind determining the solubility of a liquid in a solvent is to create a saturated solution at a specific temperature and then to measure the concentration of the solute in that solution.
Materials and Equipment
-
Solute: High-purity 1,2,3-trichloropropane
-
Solvents: High-purity organic solvents of interest
-
Temperature-controlled water bath or incubator
-
Glass vials with airtight seals
-
Analytical balance
-
Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or High-Performance Liquid Chromatograph (HPLC)
-
Volumetric flasks and pipettes
-
Syringes and filters
Experimental Workflow
The general workflow for determining the solubility of 1,2,3-trichloropropane in an organic solvent is depicted in the following diagram.
Detailed Steps
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 1,2,3-trichloropropane in the solvent of interest at known concentrations. These will be used to create a calibration curve for the analytical instrument.
-
Sample Preparation: In a series of sealed glass vials, add a known volume of the organic solvent.
-
Addition of Solute: To each vial, add an excess amount of 1,2,3-trichloropropane. The presence of a distinct second phase (undissolved solute) should be visible.
-
Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is saturated with the solute.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the two phases have clearly separated.
-
Sampling: Carefully extract a known volume of the upper (solvent) phase using a syringe. It is critical not to disturb the lower (solute) phase.
-
Filtration: Filter the extracted sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any micro-droplets of the undissolved solute.
-
Analysis: Analyze the filtered sample using a pre-calibrated Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC). The choice of analytical method will depend on the solvent and the required sensitivity.
-
Calculation: Using the calibration curve generated from the standard solutions, determine the concentration of 1,2,3-trichloropropane in the analyzed sample. This concentration represents the solubility of 1,2,3-trichloropropane in the specific organic solvent at the tested temperature.
Logical Relationships in Solubility Studies
The process of selecting a suitable solvent and determining solubility involves a series of logical considerations, as outlined in the diagram below.
Conclusion
1,2,3-Trichloropropane exhibits high solubility in a wide range of common organic solvents, including alcohols, ethers, and halogenated hydrocarbons. For many of these solvents, it is considered miscible. While precise quantitative solubility data is not widely published, the qualitative information and the experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. The provided experimental workflow can be employed to generate specific quantitative data as needed for critical applications.
References
- 1. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]
- 2. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 1,2,3-Trichloropropane | 96-18-4 [chemicalbook.com]
- 4. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3-Trichloropropane (Cicads 56, 2003) [inchem.org]
- 6. 1,2,3-Trichloropropane | C3H5Cl3 | CID 7285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. waterboards.ca.gov [waterboards.ca.gov]
- 9. 96-19-5(1,2,3-Trichloropropene) | Kuujia.com [kuujia.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. 1,2,3-Trichloropropane CAS#: 96-18-4 [m.chemicalbook.com]
- 12. sb.uta.cl [sb.uta.cl]
Quantum Chemical Calculations for Trichloropropane: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of trichloropropane (B3392429) isomers. It is intended for researchers, scientists, and professionals in the fields of computational chemistry, environmental science, and drug development. This document details the theoretical background, computational methodologies, and practical applications of these calculations in understanding the structural, energetic, and spectroscopic properties of trichloropropanes. Key data is summarized in tabular format for easy comparison, and detailed experimental and computational protocols are provided. Visualizations of computational workflows and energy landscapes are included to facilitate a deeper understanding of the subject matter.
Introduction
Trichloropropanes (C₃H₅Cl₃) are chlorinated hydrocarbons with several structural isomers, each exhibiting distinct physical, chemical, and toxicological properties. Due to their industrial applications and environmental persistence, understanding the behavior of these compounds at a molecular level is of significant importance. Quantum chemical calculations offer a powerful, non-experimental approach to investigate the properties of this compound isomers, providing insights that can be difficult or hazardous to obtain through laboratory experiments alone.
This guide will focus on the application of Density Functional Theory (DFT) and other ab initio methods to elucidate the conformational landscapes, relative stabilities, and spectroscopic signatures (NMR and IR) of various this compound isomers. The primary isomers of interest include:
-
1,1,1-Trichloropropane
-
1,1,2-Trichloropropane
-
1,1,3-Trichloropropane
-
1,2,2-Trichloropropane
Computational Methodologies
The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. This section outlines the common computational protocols employed for the study of trichloropropanes.
Geometry Optimization and Conformational Analysis
The first step in any quantum chemical study is to determine the equilibrium geometry of the molecule. For flexible molecules like trichloropropanes, this involves a thorough conformational search to identify all stable conformers.
Protocol:
-
Initial Structure Generation: Initial 3D structures of the this compound isomers are generated using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved using molecular mechanics force fields initially, followed by higher-level quantum mechanical calculations.
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a selected quantum chemical method (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p), aug-cc-pVTZ). The optimization process continues until the forces on each atom are negligible and the structure corresponds to a minimum on the potential energy surface.
-
Frequency Analysis: A vibrational frequency calculation is performed on each optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
Spectroscopic Property Calculations
Quantum chemistry is a powerful tool for predicting spectroscopic properties, which can be used to interpret experimental spectra or to identify unknown compounds.
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts.
Protocol:
-
GIAO Calculation: Following geometry optimization, a GIAO NMR calculation is performed at the same or a higher level of theory.
-
Chemical Shift Referencing: The calculated absolute shieldings (σ) are converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The chemical shift is calculated as: δ = σ(TMS) - σ(sample). The shielding of TMS should be calculated at the same level of theory for consistency.
-
Solvent Effects: If the experimental data is from a solution, solvent effects can be included in the calculation using implicit solvent models like the Polarizable Continuum Model (PCM).
Vibrational frequencies and IR intensities are obtained from the frequency analysis performed after geometry optimization.
Protocol:
-
Frequency Calculation: As mentioned in the geometry optimization protocol, a frequency calculation provides the harmonic vibrational frequencies.
-
Intensity Calculation: The same calculation also yields the IR intensities, which are related to the change in the dipole moment during a vibration.
-
Scaling Factors: Due to the harmonic approximation and basis set limitations, calculated vibrational frequencies are often systematically higher than experimental values. It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experiment. The scaling factor is dependent on the level of theory and basis set used.
Data Presentation
This section presents a summary of calculated and experimental data for various this compound isomers.
Table 1: Calculated Relative Energies of this compound Isomers
| Isomer | Point Group | ZPVE-Corrected Relative Energy (kcal/mol) |
| 1,1,1-Trichloropropane | C₁ | Data not available in search results |
| 1,1,2-Trichloropropane | C₁ | Data not available in search results |
| 1,1,3-Trichloropropane | C₁ | Data not available in search results |
| 1,2,2-Trichloropropane | C₁ | Data not available in search results |
| 1,2,3-Trichloropropane | C₁ | Data not available in search results |
Note: A comprehensive comparative study providing these relative energies was not identified in the search results. This table serves as a template for such data.
Table 2: Calculated vs. Experimental Vibrational Frequencies for 1,2,3-Trichloropropane (Selected Modes)
| Vibrational Mode Description | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) | Experimental Frequency (cm⁻¹) |
| C-H stretch | Data not available in search results | ~2900-3000 |
| CH₂ scissoring | Data not available in search results | ~1450 |
| C-Cl stretch | Data not available in search results | ~650-800 |
Note: Specific calculated and experimental vibrational frequency assignments for 1,2,3-trichloropropane were not found in a comparative context in the search results. The experimental values are typical ranges for these types of vibrations.
Table 3: Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for 1,2,2-Trichloropropane
| Proton | Calculated Chemical Shift (ppm) (GIAO-B3LYP/6-31G*) | Experimental Chemical Shift (ppm) |
| CH₃ | Data not available in search results | ~2.2 |
| CH₂Cl | Data not available in search results | ~4.0 |
Note: While some search results mention the NMR spectra of 1,2,2-trichloropropane, a direct comparison of calculated and experimental values was not available. The experimental values are approximate.
Experimental Protocols
To validate the results of quantum chemical calculations, it is essential to compare them with high-quality experimental data. This section provides generalized protocols for obtaining NMR and IR spectra of trichloropropanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a this compound isomer.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
NMR spectrometer
Protocol:
-
Sample Preparation: Prepare a solution of the this compound isomer in a deuterated solvent (typically 5-10 mg of sample in 0.5-0.7 mL of solvent).
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the different protons in the molecule.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of a liquid this compound isomer.
Materials:
-
This compound sample
-
FTIR spectrometer
-
Liquid sample cell (e.g., NaCl or KBr plates)
Protocol:
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates.
-
Background Spectrum: Record a background spectrum of the empty sample cell to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: Place the sample cell in the spectrometer and record the IR spectrum. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.
-
Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the molecule.
Visualizations
Diagrams created using the DOT language to illustrate key concepts and workflows.
Figure 1: A logical workflow for quantum chemical calculations of this compound.
Figure 2: Conceptual diagram of the relative energies of this compound isomers.
Conclusion
Quantum chemical calculations provide a robust framework for investigating the properties of this compound isomers. By employing methods such as DFT, researchers can gain detailed insights into molecular structure, conformational preferences, and spectroscopic characteristics. While this guide provides a foundational understanding and generalized protocols, it is important to note that the specific choice of computational method and basis set should be carefully validated for the system under investigation. The comparison of calculated data with experimental results remains a critical step in ensuring the accuracy and predictive power of computational models. Further research focusing on a systematic and comparative computational study of all this compound isomers would be highly valuable to the scientific community.
The Industrial Ascent and Toxicological Tale of Trichloropropanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Once hailed for its utility as a potent solvent and chemical precursor, the family of trichloropropane (B3392429) isomers has traversed a complex historical trajectory, from widespread industrial application to significant environmental and health concerns. This technical guide provides an in-depth exploration of the development of this compound applications, their chemical properties, analytical methodologies for their detection, and the current understanding of their toxicological impact at the molecular level, with a particular focus on the most notorious isomer, 1,2,3-trichloropropane (B165214).
A Dual Legacy: From Industrial Workhorse to Environmental Contaminant
The history of trichloropropanes is largely dominated by the applications and subsequent environmental impact of 1,2,3-trichloropropane (TCP). Historically, TCP was a versatile industrial chemical valued for its solvent properties.[1][2][3] It found extensive use as a paint and varnish remover, a cleaning and degreasing agent for oils, fats, waxes, and resins, and as an extractive agent.[1][2][3][4]
However, the industrial significance of 1,2,3-TCP has shifted over time. While its use as a solvent has diminished, it remains a crucial chemical intermediate in various manufacturing processes.[1][2][5][6] These applications, which typically occur in closed systems, include the production of polysulfone liquid polymers, dichloropropene, and hexafluoropropylene.[1][2][5] It also serves as a cross-linking agent in the synthesis of polysulfides.[1][2][5]
A significant and consequential aspect of this compound's history is its association with agriculture. 1,2,3-Trichloropropane was a key impurity in soil fumigants and nematicides, such as the D-D mixture, which was first introduced in 1942.[1][2] This agricultural application has been a primary source of widespread groundwater contamination, an issue that persists today.[7][8]
Information regarding the historical applications of other this compound isomers, such as 1,1,1-, 1,1,2-, 1,1,3-, and 1,2,2-trichloropropane, is notably scarce in publicly available literature. While their physical and chemical properties have been characterized, their industrial use appears to have been far less significant than that of the 1,2,3-isomer.
Quantitative Data on this compound Isomers
To facilitate a comparative understanding, the following tables summarize key quantitative data for various this compound isomers.
Table 1: Physical and Chemical Properties of this compound Isomers
| Property | 1,2,3-Trichloropropane | 1,1,1-Trichloropropane | 1,1,2-Trichloropropane | 1,1,3-Trichloropropane | 1,2,2-Trichloropropane |
| CAS Number | 96-18-4[9] | 7789-89-1[10][11] | 598-77-6 | 20395-25-9[12] | 3175-23-3[13] |
| Molecular Formula | C₃H₅Cl₃[9] | C₃H₅Cl₃[10][11] | C₃H₅Cl₃ | C₃H₅Cl₃[12] | C₃H₅Cl₃[13] |
| Molecular Weight ( g/mol ) | 147.43[9] | 147.43[10][11] | 147.43 | 147.43[12] | 147.43[13] |
| Boiling Point (°C) | 156.8[9] | 108[14] | 65[15] | Not available | Not available |
| Melting Point (°C) | -14.7[9] | -36.84 (estimate)[14] | -93.9[15] | Not available | Not available |
| Density (g/mL at 20°C) | 1.3888[9] | 1.2835[14] | Not available | Not available | Not available |
| Water Solubility (mg/L at 25°C) | 1750[9] | 0.01 M[11] | Insoluble | Not available | Not available |
| log Kow | 2.27[9] | 3[14] | Not available | Not available | Not available |
| Vapor Pressure (mmHg at 25°C) | 3.1[9] | 31.58[14] | Not available | Not available | Not available |
Table 2: Historical Production and Release Data for 1,2,3-Trichloropropane in the United States
| Year | Production Volume (pounds) | Environmental Releases (pounds) |
| 1977 | 21 million - 110 million[3][16][17] | Not available |
| 1995-2003 | Not available | Ranged from a low of 2,091 in 1996 to a high of 98,000 in 2002 |
Experimental Protocols for the Analysis of 1,2,3-Trichloropropane
Accurate detection and quantification of trichloropropanes, particularly in environmental samples, are critical for monitoring and remediation efforts. Several analytical methods have been developed and standardized by the United States Environmental Protection Agency (EPA).
EPA Method 524.2: Purgeable Organic Compounds in Water by GC/MS
This method is a general-purpose technique for identifying and measuring volatile organic compounds (VOCs) in various water matrices.[10]
Methodology:
-
Sample Collection: Samples are collected in duplicate in 40 mL vials. If residual chlorine is suspected, a dechlorinating agent like ascorbic acid or sodium thiosulfate (B1220275) is added. The samples must be acidified to a pH of less than 2.
-
Purge and Trap: An inert gas is bubbled through the water sample, purging the volatile organic compounds. These purged components are then trapped in a tube containing suitable sorbent materials.[10]
-
Desorption and Analysis: The sorbent tube is heated and backflushed with helium, desorbing the trapped analytes into a capillary gas chromatography (GC) column interfaced with a mass spectrometer (MS). The GC column is temperature-programmed to separate the compounds, which are then detected by the MS.[10]
-
Quality Control: The method requires an initial demonstration of laboratory capability, followed by regular analysis of laboratory reagent blanks, field reagent blanks, and laboratory fortified blanks.
EPA Method 504.1: EDB, DBCP, and 1,2,3-TCP in Water by Microextraction and GC
This method is specifically designed for the determination of ethylene (B1197577) dibromide (EDB), dibromochloropropane (DBCP), and 1,2,3-trichloropropane in drinking and groundwater.[4][16][18]
Methodology:
-
Sample Collection: 40 mL amber VOA vials preserved with sodium thiosulfate are used for sample collection. Samples must be chilled to 4°C or less at the time of collection.[19][20]
-
Microextraction: A 35 mL water sample is extracted with 2 mL of hexane.[4][18]
-
Analysis: The extract is then analyzed by gas chromatography using a linearized electron capture detector (GC/ECD) for separation and detection.[4][18]
-
Holding Time: Samples have a 14-day holding time, and extracts should be analyzed as soon as possible, with a maximum storage of 24 hours at 4°C.[20]
EPA Method 551.1: Chlorinated Compounds in Water by Liquid-Liquid Extraction and GC-ECD
This method is applicable for the determination of various chlorinated disinfection byproducts, solvents, and pesticides in water.[15]
Methodology:
-
Extraction: A 50 mL water sample is extracted with 3 mL of methyl tert-butyl ether (MTBE) or 5 mL of pentane.[15]
-
Analysis: A 2 µL aliquot of the extract is injected into a gas chromatograph equipped with a fused silica (B1680970) capillary column and a linearized electron capture detector (GC-ECD).[21][22]
-
Calibration: The method employs procedural standard calibration, where aqueous calibration standards are prepared and processed in the same manner as the samples.[22]
EPA Method 8260B: Volatile Organic Compounds by GC/MS
This is a versatile method for determining VOCs in a wide variety of matrices, including solid waste and water.[11][12]
Methodology:
-
Sample Introduction: Volatile compounds are introduced into the GC system via purge-and-trap or other techniques like headspace analysis or direct injection.[12]
-
Analysis: The analytes are separated on a capillary GC column and detected by a mass spectrometer.[12]
-
Quantitation: Quantitation is achieved by comparing the response of a major ion relative to an internal standard using a five-point calibration curve.
-
Quality Control: The method requires the analysis of blanks to check for contamination and rinsing of the purging apparatus between samples to prevent carryover.[12]
Signaling Pathways and Molecular Mechanisms of Toxicity
The toxicological effects of 1,2,3-trichloropropane are of significant concern, with research pointing to its carcinogenic potential in animals.[7][8] Understanding the molecular mechanisms and signaling pathways involved is crucial for risk assessment and for the development of potential therapeutic interventions in cases of exposure.
Metabolic Activation: The Genesis of Toxicity
The toxicity of 1,2,3-TCP is largely attributed to its metabolic activation into reactive intermediates. Two primary pathways are involved in its metabolism:
-
Cytochrome P450 (CYP450) Pathway: The initial step in this pathway is the oxidative transformation of 1,2,3-TCP by microsomal CYP450 enzymes. This leads to the formation of highly reactive and mutagenic metabolites, including 1,3-dichloroacetone.[23]
-
Glutathione (B108866) (GSH) Conjugation Pathway: 1,2,3-TCP can also undergo nucleophilic displacement of a chlorine atom by glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). This conjugation can lead to the formation of a reactive episulfonium ion, which is capable of binding to cellular macromolecules.
Carcinogenic Mechanisms
The carcinogenicity of 1,2,3-trichloropropane is believed to be a result of its genotoxic and mitogenic effects.
-
DNA Damage: The reactive metabolites of 1,2,3-TCP can form adducts with DNA, leading to mutations and genomic instability.[14] This genotoxic activity is a critical initiating event in the process of carcinogenesis.
-
Cell Proliferation: In addition to its genotoxic effects, 1,2,3-TCP has been shown to induce cell proliferation in various tissues in animal studies.[14] This mitogenic effect can promote the clonal expansion of initiated cells, contributing to tumor development.
The multi-site carcinogenicity observed in animal studies, with tumors developing in the oral mucosa, forestomach, liver, and other organs, underscores the widespread damaging effects of 1,2,3-TCP and its metabolites.[8]
Conclusion
The historical trajectory of this compound applications, particularly that of 1,2,3-trichloropropane, serves as a compelling case study in the dual nature of industrial chemicals. While their utility as solvents and chemical intermediates was once paramount, the long-term environmental and health consequences have necessitated a significant shift in their use and regulation. For researchers and professionals in drug development, the study of trichloropropanes offers valuable insights into the mechanisms of chemical toxicity and carcinogenesis. A thorough understanding of their metabolic activation pathways and the subsequent disruption of cellular processes is essential for developing strategies to mitigate the risks associated with these and other halogenated hydrocarbons. Continued research into the specific signaling pathways affected by these compounds will be crucial for a more complete understanding of their toxicological profile and for the development of targeted interventions.
References
- 1. scribd.com [scribd.com]
- 2. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. eurofinsus.com [eurofinsus.com]
- 4. waterboards.ca.gov [waterboards.ca.gov]
- 5. 1,2,3-Trichloropropane - Enviro Wiki [enviro.wiki]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. gswater.com [gswater.com]
- 8. academic.oup.com [academic.oup.com]
- 9. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]
- 10. epa.gov [epa.gov]
- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. 1,2,3-Trichloropropane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. NEMI Method Summary - 551.1 [nemi.gov]
- 16. settek.com [settek.com]
- 17. waterboards.ca.gov [waterboards.ca.gov]
- 18. NEMI Method Summary - 504.1 [nemi.gov]
- 19. accuratelabs.com [accuratelabs.com]
- 20. paragonlaboratories.com [paragonlaboratories.com]
- 21. amptius.com [amptius.com]
- 22. epa.gov [epa.gov]
- 23. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Trichloropropane Derivatives: A Technical Guide for Researchers
An In-depth Exploration of Synthesis, Applications, and Future Research Directions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current research landscape surrounding trichloropropane (B3392429) derivatives. While 1,2,3-trichloropropane (B165214) (TCP) is primarily recognized for its industrial applications and associated toxicity, its derivatives hold untapped potential across various scientific domains, including materials science, agrochemicals, and hypothetically, in the realm of drug discovery. This document outlines known synthetic routes to key derivatives, summarizes their established applications, and explores prospective research avenues, particularly for professionals in drug development.
Introduction to 1,2,3-Trichloropropane (TCP)
1,2,3-Trichloropropane is a synthetic chlorinated hydrocarbon characterized by a propane (B168953) backbone with chlorine atoms attached to each carbon. Historically, it has been used as a paint and varnish remover, a cleaning and degreasing agent, and a solvent[1]. Currently, its primary role is as a chemical intermediate in the production of other compounds, such as dichloropropene and hexafluoropropylene, and as a cross-linking agent in the synthesis of polysulfide polymers[1][2][3]. TCP is also a notable environmental contaminant, often found as a byproduct in the synthesis of other chlorinated chemicals like epichlorohydrin[4]. Its toxicity and carcinogenicity have been extensively studied, leading to significant research into its remediation[4][5].
Despite the focus on its industrial uses and environmental impact, the trifunctional nature of TCP presents a unique chemical scaffold that could be exploited for the synthesis of a diverse range of derivatives with novel properties and applications.
Synthesis of this compound Derivatives
The reactivity of the carbon-chlorine bonds in 1,2,3-trichloropropane allows for a variety of chemical transformations, primarily through elimination and substitution reactions. These reactions are foundational for creating more complex molecules.
Dehydrochlorination Reactions
A primary route for the derivatization of TCP is through base-catalyzed dehydrochlorination, which results in the formation of unsaturated chlorinated propenes. These propenes serve as valuable intermediates for further synthesis.
One of the most well-documented transformations is the regioselective synthesis of 2,3-dichloroprop-1-ene. This reaction can be optimized to achieve high yields through the careful selection of the base and reaction conditions. Further reaction can yield 2-chloroprop-2-en-1-ol, another versatile synthetic intermediate[6].
| Product | Reagents | Temperature (°C) | Yield (%) | Reference |
| 2,3-Dichloroprop-1-ene | Dilute aqueous NaOH | 50 | 88 | [6] |
| 2-Chloroprop-2-en-1-ol | Saturated Na2CO3 or K2CO3 | Boiling | 97-98 | [6] |
Experimental Protocol: Synthesis of 2,3-Dichloroprop-1-ene from 1,2,3-Trichloropropane
Objective: To synthesize 2,3-dichloroprop-1-ene via dehydrochlorination of 1,2,3-trichloropropane.
Materials:
-
1,2,3-Trichloropropane (TCP)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Phase-transfer catalyst (e.g., hexadecyltributylphosphonium bromide) (optional)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
Prepare a dilute aqueous solution of sodium hydroxide.
-
In a round-bottom flask, combine 1,2,3-trichloropropane with the aqueous NaOH solution. For improved reaction rates, a phase-transfer catalyst can be added.
-
Heat the mixture to 50°C with vigorous stirring.
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water to remove any remaining NaOH.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the resulting 2,3-dichloroprop-1-ene by distillation.
Expected Yield: Approximately 88%[6].
Current and Potential Research Areas
While the established applications of this compound derivatives are predominantly industrial, their chemical versatility suggests potential in more specialized areas, including drug discovery.
Polymer Chemistry
This compound and its derivatives are utilized in the synthesis of specialty polymers. TCP can act as a cross-linking agent for polysulfide polymers, enhancing their mechanical properties[1]. Furthermore, it is a precursor to hexafluoropropylene, a monomer used in the production of high-performance fluoroelastomers[4].
Recent research has also demonstrated the synthesis of high sulfur content polymer nanoparticles through the interfacial polymerization of sodium polysulfide and 1,2,3-trichloropropane. These nanoparticles have potential applications in optical and electrochemical fields[7].
Agrochemicals
1,2,3-Trichloropropane serves as a raw material in the synthesis of certain agrochemicals. Although specific pathways are often proprietary, its derivatives, such as dichloropropenes, have been components of soil fumigants and nematicides[1]. A Japanese patent describes a method for producing 1,2,3-trichloropropane from glycerol (B35011) for potential use as a raw material for agricultural chemicals[8].
Hypothetical Applications in Drug Discovery
Currently, there is a notable absence of research on this compound derivatives as therapeutic agents. However, the unique structural and reactive properties of TCP and its derivatives suggest several plausible, yet unexplored, avenues for drug discovery research.
The three chlorine atoms on the propane backbone offer multiple reactive sites for nucleophilic substitution. This allows for the potential synthesis of highly functionalized and stereochemically complex molecules. By reacting TCP with various bifunctional nucleophiles, it is conceivable to construct a wide array of heterocyclic scaffolds, which are privileged structures in medicinal chemistry.
The electrophilic nature of the carbon atoms bonded to chlorine makes this compound derivatives potential candidates for the design of covalent enzyme inhibitors. A strategically positioned nucleophilic residue (e.g., cysteine or serine) in an enzyme's active site could form a covalent bond with the derivative, leading to irreversible inhibition. This approach is a validated strategy in drug design for achieving high potency and prolonged duration of action.
Given the lack of empirical biological data, a logical first step would be to employ computational methods. A virtual library of hypothetical this compound derivatives could be generated by in silico reactions. This library could then be screened against various biological targets using molecular docking to identify potential hits. Furthermore, pharmacophore models could be developed based on the spatial arrangement of functional groups that can be introduced onto the this compound scaffold. These models would guide the design of derivatives with a higher probability of interacting with a specific biological target.
References
- 1. dovepress.com [dovepress.com]
- 2. "Chlorine contribution to quantitative structure and activity relations" by Fang Wang [digitalcommons.fiu.edu]
- 3. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]
- 4. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospects for Remediation of 1,2,3-Trichloropropane by Natural and Engineered Abiotic Degradation Reactions [serdp-estcp.mil]
- 6. researchgate.net [researchgate.net]
- 7. koreascience.kr [koreascience.kr]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Environmental Fate and Transport of 1,2,3-Trichloropropane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2,3-Trichloropropane (B165214) (1,2,3-TCP) is a synthetic, chlorinated hydrocarbon of significant environmental concern due to its persistence, toxicity, and mobility in subsurface environments. Historically used as an industrial solvent, cleaning agent, and as an impurity in soil fumigants, 1,2,3-TCP has contaminated soil and groundwater at numerous sites.[1][2] This technical guide provides a comprehensive overview of the environmental fate and transport of 1,2,3-TCP, summarizing its physicochemical properties, degradation pathways, and transport mechanisms. Detailed experimental methodologies and quantitative data are presented to support researchers and scientists in understanding and mitigating the environmental risks associated with this compound.
Physicochemical Properties of 1,2,3-Trichloropropane
The environmental behavior of 1,2,3-TCP is dictated by its distinct physicochemical properties. It is a dense, colorless liquid with limited water solubility and moderate volatility.[3][4][5] These characteristics contribute to its potential to act as a dense non-aqueous phase liquid (DNAPL) in aquifers, posing a long-term source of groundwater contamination.[2][5] A summary of its key properties is provided in Table 1.
Table 1: Physicochemical Properties of 1,2,3-Trichloropropane
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₅Cl₃ | [6] |
| Molecular Weight | 147.43 g/mol | [1][6] |
| CAS Number | 96-18-4 | [1] |
| Physical Description | Colorless to straw-colored liquid | [1][7] |
| Density @ 20°C | 1.3888 g/cm³ | [6] |
| Boiling Point | 156.8 °C | [1][6] |
| Melting Point | -14.7 °C | [1][6] |
| Vapor Pressure @ 25°C | 3.1 - 3.69 mmHg | [6][8] |
| Water Solubility @ 25°C | 1,750 - 1,800 mg/L | [1][8] |
| Henry's Law Constant @ 25°C | 3.17 x 10⁻⁴ - 3.43 x 10⁻⁴ atm·m³/mol | [1][9] |
| Log Octanol-Water Partition Coefficient (Kow) | 2.0 - 2.5 | [9] |
| Soil Organic Carbon-Water (B12546825) Partition Coefficient (Koc) | 98 (estimated) | [10] |
| Bioconcentration Factor (BCF) | 5.3 - 13 (estimated) | [11][12] |
Environmental Fate: Degradation Pathways
1,2,3-TCP is notably recalcitrant to degradation under typical environmental conditions, leading to its persistence in soil and groundwater.[1][4] Both abiotic and biotic degradation pathways are slow.
Abiotic Degradation
Abiotic degradation of 1,2,3-TCP can occur through hydrolysis, oxidation, and reduction, although these processes are generally inefficient under natural conditions.
2.1.1. Hydrolysis
Hydrolysis of 1,2,3-TCP is an extremely slow process at neutral pH and ambient temperatures, with an estimated half-life of 44 years over a pH range of 5-9.[13] The rate of hydrolysis is significantly enhanced under alkaline conditions (base-catalyzed hydrolysis) and at elevated temperatures.[14][15] Under neutral conditions, the primary hydrolysis product is 2,3-dichloro-1-propanol.
2.1.2. Oxidation
1,2,3-TCP is resistant to oxidation by mild oxidants like permanganate.[15] However, stronger oxidizing agents, such as those used in in-situ chemical oxidation (ISCO) remediation, can degrade the compound. Fenton's reagent (hydrogen peroxide and an iron catalyst) has been shown to be effective, with Fe(II) being the most efficient form of iron.[9][11][12] Advanced oxidation processes involving ozone and hydrogen peroxide have also demonstrated the ability to degrade 1,2,3-TCP.[11][12] Degradation products from oxidation with Fenton's reagent (using Fe²⁺ or Fe³⁺) include 1,3-dichloroacetone (B141476) and 2,3-dichloro-1-propene.[8][9]
2.1.3. Reduction
Reductive dechlorination of 1,2,3-TCP under natural attenuation conditions is negligible.[14][15] While common reductants like zero-valent iron (ZVI) show limited effectiveness, more reactive materials like zero-valent zinc (ZVZ) can degrade 1,2,3-TCP at a much faster rate.[2][11][15] The reaction with ZVZ proceeds primarily through dihaloelimination to form 3-chloro-1-propene (allyl chloride), which is then rapidly reduced to propene.[4]
Biotic Degradation
Biodegradation of 1,2,3-TCP has been observed under both anaerobic and aerobic conditions, but it is generally a slow, and often cometabolic, process.[9][16]
2.2.1. Anaerobic Biodegradation
Under anaerobic conditions, 1,2,3-TCP can undergo reductive dechlorination.[8] Some microbial consortia, including those containing Dehalococcoides, have been shown to biodegrade 1,2,3-TCP.[17] The degradation pathway can proceed through the transient formation of 1,2-dichloropropane (B32752) and subsequently 1-chloropropane, which accumulates before further slow degradation.[17] Another observed pathway involves the formation of allyl chloride.[8]
2.2.2. Aerobic Biodegradation
Aerobic biodegradation of 1,2,3-TCP is typically a cometabolic process, meaning another substrate is required to support microbial growth and the production of the necessary enzymes.[17] Propane-oxidizing bacteria, such as Rhodococcus and Mycobacterium species, have demonstrated the ability to degrade 1,2,3-TCP through the action of propane (B168953) monooxygenase.[17] The initial step in the aerobic degradation is often the hydrolytic dehalogenation to 2,3-dichloro-1-propanol, catalyzed by a haloalkane dehalogenase.[7][18] Genetically engineered microorganisms expressing evolved haloalkane dehalogenases have shown enhanced degradation capabilities.[7][18] A synthetic enzymatic pathway has been developed that completely degrades 1,2,3-TCP to glycerol (B35011) through the sequential action of a haloalkane dehalogenase, a haloalcohol dehalogenase, and an epoxide hydrolase.[9][11]
Environmental Transport
The transport of 1,2,3-TCP in the environment is governed by its partitioning between air, water, and soil.
Volatilization
With a moderate Henry's Law constant, 1,2,3-TCP can volatilize from surface water and moist soil into the atmosphere.[1] In the atmosphere, its primary degradation mechanism is reaction with photochemically produced hydroxyl radicals, with an estimated half-life of 15 to 46 days.[11][12]
Leaching and Adsorption
1,2,3-TCP has a low soil organic carbon-water partition coefficient (Koc), indicating that it does not sorb strongly to soil organic matter.[5][10] This high mobility in soil makes it prone to leaching from the soil surface into groundwater.[10]
Bioconcentration
The low estimated bioconcentration factor (BCF) for 1,2,3-TCP suggests that it is unlikely to significantly accumulate in aquatic organisms.[11][12]
Experimental Protocols and Analytical Methods
Determination of Environmental Fate Parameters
Standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are often employed to determine the environmental fate of chemicals.
-
Hydrolysis: OECD Guideline 111 ("Hydrolysis as a Function of pH") can be adapted to determine the rate of abiotic hydrolysis of 1,2,3-TCP.[19] This typically involves incubating sterile aqueous solutions of the compound at different pH values (e.g., 4, 7, and 9) and temperatures in the dark. Samples are collected over time and analyzed for the parent compound to determine the rate of disappearance.[20]
-
Biodegradability: OECD 301 guidelines ("Ready Biodegradability") provide a suite of methods to assess the potential for aerobic biodegradation.[14] These tests typically involve exposing the test substance to a microbial inoculum in a mineral medium and measuring parameters such as oxygen consumption or carbon dioxide evolution over a 28-day period.
-
Soil Sorption: The soil sorption coefficient (Koc) can be determined using batch equilibrium methods, such as OECD Guideline 106 ("Adsorption - Desorption Using a Batch Equilibrium Method"). This involves equilibrating aqueous solutions of 1,2,3-TCP with soil samples of varying organic carbon content and measuring the concentration of the compound in the aqueous and solid phases.
Analytical Methods for 1,2,3-Trichloropropane
Several analytical methods are available for the detection and quantification of 1,2,3-TCP in environmental matrices. These methods often involve a sample preparation step followed by chromatographic separation and detection.
-
Sample Preparation: Common techniques include purge and trap for water samples and solvent extraction or solid-phase microextraction (SPME) for soil and solid waste.
-
Analytical Instrumentation: Gas chromatography (GC) coupled with a mass spectrometer (MS) is a widely used and highly specific method for the analysis of 1,2,3-TCP.[21] Other detectors, such as an electron capture detector (ECD), can also be used.[21]
Table 2: Common USEPA Analytical Methods for 1,2,3-Trichloropropane
| Method Number | Matrix | Analytical Technique |
| 504.1 | Drinking Water, Groundwater | Microextraction and Gas Chromatography |
| 524.3 | Treated Drinking Water | Capillary Column GC/MS |
| 551.1 | Drinking Water | Liquid-Liquid Extraction and GC with Electron-Capture Detection |
| 8260B | Solid Waste | Gas Chromatography/Mass Spectrometry |
Visualizations of Key Processes
To better illustrate the complex processes governing the environmental fate of 1,2,3-TCP, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 5. eurofinsus.com [eurofinsus.com]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradation of 1,2,3-Trichloropropane through Directed Evolution and Heterologous Expression of a Haloalkane Dehalogenase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ysi.com [ysi.com]
- 11. Immobilized synthetic pathway for biodegradation of toxic recalcitrant pollutant 1,2,3-trichloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. eurolab.net [eurolab.net]
- 15. Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oecd.org [oecd.org]
- 17. Aerobic and anaerobic biodegradation of 1,2,3-trichloropropane and 1,2-dichloropropane: implications for bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 19. oecd.org [oecd.org]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 21. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
An In-depth Technical Guide to the Toxicological Profile of Trichloropropane Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current toxicological data on trichloropropane (B3392429) isomers. Due to the significant differences in the extent of research, this document focuses primarily on the most studied isomer, 1,2,3-trichloropropane (B165214) (1,2,3-TCP), with available data on 1,1,1-trichloropropane and 1,1,2-trichloropropane (B166545) also presented. Information on 1,1,3-trichloropropane (B1619012) is notably limited in the current scientific literature.
Executive Summary
This compound isomers exhibit a range of toxicities, with 1,2,3-trichloropropane being the most potent and well-characterized. It is classified as a probable human carcinogen and demonstrates multi-organ toxicity, affecting the liver, kidneys, and respiratory system. The toxicity of 1,2,3-TCP is largely attributed to its metabolic activation via cytochrome P450 and glutathione (B108866) conjugation pathways, leading to the formation of reactive intermediates that can cause cellular damage and genotoxicity. Data on other isomers such as 1,1,1- and 1,1,2-trichloropropane are less extensive, but suggest a lower order of toxicity. This guide summarizes the available quantitative toxicological data, details key experimental protocols, and visualizes the metabolic pathways to provide a thorough resource for professionals in toxicology and drug development.
Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity data for the this compound isomers.
Table 1: Acute Toxicity Data for this compound Isomers
| Isomer | Species | Route | LD50 | Reference |
| 1,2,3-Trichloropropane | Rat | Oral | 150 - 320 mg/kg | [1][2] |
| 1,1,1-Trichloropropane | Not Available | - | - | - |
| 1,1,2-Trichloropropane | Rat | Oral | 580 mg/kg | [3] |
| 1,1,3-Trichloropropane | Not Available | - | - | - |
Table 2: Subchronic and Chronic Toxicity Data for this compound Isomers (NOAEL and LOAEL)
| Isomer | Species | Duration | Route | NOAEL | LOAEL | Critical Effect(s) | Reference |
| 1,2,3-Trichloropropane | Rat | 13 weeks | Drinking Water | 100 mg/L | 1000 mg/L | Mild lesions in liver, lungs, and thyroid | [3] |
| 1,2,3-Trichloropropane | Rat | 17 weeks | Gavage | 5.7 mg/kg/day | 8 mg/kg/day | Decreased serum pseudocholinesterase | [4][5] |
| 1,1,2-Trichloropropane | Rat | 90 days | Drinking Water | 100 mg/L | 1000 mg/L | Mild but significant lesions in the liver, kidneys, and thyroid | [3][6] |
| 1,1,1-Trichloropropane | Not Available | - | - | - | - | - | - |
| 1,1,3-Trichloropropane | Not Available | - | - | - | - | - | - |
Mechanisms of Toxicity
The toxicity of this compound isomers is closely linked to their metabolism.
1,2,3-Trichloropropane
The metabolism of 1,2,3-TCP is a critical determinant of its toxicity and carcinogenicity. It proceeds through two primary pathways:
-
Cytochrome P450 (CYP) Oxidation: This pathway leads to the formation of reactive intermediates such as 1,3-dichloroacetone.[7] This metabolite is a direct-acting mutagen and is implicated in the covalent binding to cellular macromolecules, leading to cellular damage.[7]
-
Glutathione (GSH) Conjugation: Catalyzed by glutathione S-transferases (GSTs), this pathway can be both a detoxification and a bioactivation route. The initial conjugation can lead to the formation of reactive episulfonium ions, which are capable of alkylating DNA and other cellular nucleophiles, contributing to genotoxicity and carcinogenicity.
1,1,1-Trichloropropane and 1,1,2-Trichloropropane
Information on the metabolism of these isomers is less detailed. It is suggested that they also undergo metabolism by cytochrome P450 enzymes. However, the specific metabolites and their toxic potential are not as well characterized as those of 1,2,3-TCP.
Experimental Protocols
Detailed methodologies for key toxicological studies are crucial for the interpretation and replication of findings.
National Toxicology Program (NTP) 2-Year Gavage Study of 1,2,3-Trichloropropane (NTP TR-384)
This study was a cornerstone in establishing the carcinogenicity of 1,2,3-TCP.[7][8]
-
Test Substance: 1,2,3-Trichloropropane (>99% pure) in corn oil.
-
Animal Model: F344/N rats and B6C3F1 mice, 50 of each sex per dose group.
-
Administration: Gavage, 5 days per week for 103 weeks.
-
Dosage (Rats): Males: 0, 62, or 125 mg/kg body weight. Females: 0, 125, or 250 mg/kg body weight.
-
Dosage (Mice): 0, 125, or 250 mg/kg body weight for both sexes.
-
Observations:
-
Clinical Signs: Observed twice daily for morbidity and mortality.
-
Body Weights: Recorded weekly for the first 13 weeks and every 4 weeks thereafter.
-
Feed Consumption: Measured weekly for the first 13 weeks and every 4 weeks thereafter.
-
Hematology and Clinical Chemistry: Blood samples were collected at 6, 12, 18, and 24 months for analysis.
-
Necropsy and Histopathology: A complete necropsy was performed on all animals. All organs and tissues were examined microscopically.
-
90-Day Oral Toxicity Study of 1,1,2- and 1,2,3-Trichloropropane in Rats (Villeneuve et al., 1985)
This study provided key subchronic toxicity data for two of the isomers.[6][9]
-
Test Substance: 1,1,2-Trichloropropane or 1,2,3-Trichloropropane dissolved in drinking water with 0.5% Emulphor as a solubilizing agent.
-
Animal Model: Weanling Sprague-Dawley rats, 10 of each sex per dose group.
-
Administration: Ad libitum in drinking water for 13 weeks.
-
Dosage: 0, 1, 10, 100, or 1000 mg/L.
-
Observations:
-
Clinical Signs and Mortality: Daily observations.
-
Body Weight and Water Consumption: Measured weekly.
-
Hematology: Blood samples were collected at termination for a comprehensive hematological analysis.
-
Serum Chemistry: Serum was profiled for changes in 12 biochemical parameters.
-
Organ Weights: Heart, liver, brain, kidneys, and spleen were weighed at necropsy.
-
Histopathology: Major organs and tissues were examined microscopically.
-
Mixed-Function Oxidase Activity: A portion of the liver was used to determine MFO activity.
-
Visualizations
The following diagrams illustrate the key metabolic pathways of this compound isomers.
Caption: Metabolic activation of 1,2,3-trichloropropane.
Caption: A generalized workflow for in vivo toxicity studies of trichloropropanes.
Conclusion
The toxicological profile of this compound isomers is dominated by the extensive data available for 1,2,3-trichloropropane. This isomer is a potent multi-organ toxicant and carcinogen, with its toxicity intrinsically linked to its metabolic activation. In contrast, the toxicological database for other isomers like 1,1,1- and 1,1,2-trichloropropane is significantly less comprehensive, and for 1,1,3-trichloropropane, it is virtually non-existent in the public domain. This significant data gap highlights the need for further research to fully characterize the risks associated with all this compound isomers. For professionals in drug development, the well-documented metabolic pathways of 1,2,3-TCP can serve as a case study for understanding the bioactivation of halogenated hydrocarbons and the importance of comprehensive metabolic profiling in safety assessment.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. govinfo.gov [govinfo.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. HEALTH EFFECTS - Toxicological Profile for 1,2,3-Trichloropropane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. health.state.mn.us [health.state.mn.us]
- 6. Results of a 90-day toxicity study on 1,2,3- and 1,1,2-trichloropropane administered via the drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Abstract for TR-384 [ntp.niehs.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Application Notes and Protocols for 1,2,3-Trichloropropane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Trichloropropane (B165214) (TCP) is a synthetic chlorinated hydrocarbon (C₃H₅Cl₃) that has historically seen use as an industrial solvent, cleaning agent, and paint remover.[1][2] In the realm of organic synthesis, its application is less common due to its toxicity and environmental concerns. However, its unique physical and chemical properties lend it to specific niche applications, particularly in polymer chemistry. This document provides detailed application notes and protocols for the use of 1,2,3-trichloropropane as a solvent in specialized organic synthesis, with a strong emphasis on safety and handling.
Physicochemical Properties of 1,2,3-Trichloropropane
A comprehensive understanding of the physical and chemical properties of 1,2,3-trichloropropane is essential for its safe and effective use in a laboratory setting. These properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₃H₅Cl₃ | [3] |
| Molar Mass | 147.43 g/mol | [3] |
| Appearance | Colorless to straw-colored liquid | [3][4] |
| Odor | Chloroform-like, strong, sweet | [4][5] |
| Density | 1.387 g/mL at 20 °C | [3] |
| Boiling Point | 156.8 °C | [3] |
| Melting Point | -14.7 °C | [6] |
| Solubility in Water | 1,750 mg/L at 25 °C (Slightly soluble) | [3] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform | [7] |
| Vapor Pressure | 3.10 to 3.69 mmHg at 25 °C | [6] |
| Flash Point | 71 °C (160 °F) | [3] |
| Autoignition Temperature | 304 °C (580 °F) | [8] |
Safety and Handling
WARNING: 1,2,3-Trichloropropane is a hazardous chemical and should be handled with extreme caution. It is classified as a probable human carcinogen and can cause damage to organs through prolonged or repeated exposure.[9]
GHS Hazard Classification:
-
Flammable liquids: Category 4
-
Acute toxicity, Oral: Category 3
-
Acute toxicity, Dermal: Category 3
-
Acute toxicity, Inhalation: Category 3
-
Eye irritation: Category 2A
-
Germ cell mutagenicity: Category 2
-
Carcinogenicity: Category 1B
-
Reproductive toxicity: Category 1B
-
Specific target organ toxicity - repeated exposure: Category 1 (Kidney, Liver, Mucous membranes)
-
Hazardous to the aquatic environment, long-term hazard: Category 3
Personal Protective Equipment (PPE) and Engineering Controls:
-
Ventilation: All work with 1,2,3-trichloropropane must be conducted in a well-ventilated chemical fume hood.
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., Viton® or laminate) to prevent skin contact.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Handling and Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8]
-
Avoid contact with strong oxidizing agents, strong bases, and powdered metals.[4]
-
Ground and bond containers when transferring material to prevent static discharge.
Disposal:
-
Dispose of 1,2,3-trichloropropane and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Applications in Organic Synthesis
The primary application of 1,2,3-trichloropropane in modern organic synthesis is as a reactant and, to a lesser extent, a solvent in the production of specialty polymers.
Interfacial Polymerization of Polysulfides
1,2,3-Trichloropropane is a key reagent in the synthesis of sulfur-rich polymer nanoparticles through interfacial polymerization with sodium polysulfide.[10][11] This method is notable for producing water-dispersible nanoparticles with high sulfur content.
Reaction Scheme:
Caption: Interfacial polymerization of sodium polysulfide and 1,2,3-trichloropropane.
Experimental Protocol: Synthesis of Sulfur-Rich Polymer Nanoparticles
This protocol is adapted from the principles described in the literature for the interfacial polymerization of sodium polysulfide and 1,2,3-trichloropropane.[10][11][12]
Materials:
-
Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)
-
Sulfur (S)
-
1,2,3-Trichloropropane (TCP)
-
Surfactant (e.g., cetyltrimethylammonium bromide, CTAB)
-
Deionized water
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Centrifuge
Procedure:
-
Preparation of Sodium Polysulfide Solution:
-
In a round-bottom flask, dissolve sodium sulfide nonahydrate and elemental sulfur in deionized water. The molar ratio of Na₂S to S will determine the average length of the polysulfide chain (e.g., a 1:2 ratio of Na₂S to S will primarily form sodium trisulfide, Na₂S₃).
-
Heat the mixture gently with stirring until all the sulfur has dissolved to form a clear, colored solution. Allow the solution to cool to room temperature.
-
-
Interfacial Polymerization:
-
To the aqueous sodium polysulfide solution, add a surfactant such as CTAB and stir until dissolved. The surfactant acts as a phase transfer catalyst and helps to control the nanoparticle size.[10]
-
With vigorous stirring, add 1,2,3-trichloropropane to the aqueous solution. The polymerization will begin at the interface between the aqueous and organic phases.
-
Continue stirring at room temperature for a specified period (e.g., 2-4 hours) to allow the polymerization to proceed.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel and allow the phases to separate.
-
The polymer nanoparticles will be dispersed in the aqueous phase. Separate the aqueous phase.
-
The nanoparticles can be isolated by centrifugation. The supernatant is decanted, and the pellet is washed several times with deionized water to remove unreacted monomers, salts, and surfactant.
-
The purified nanoparticles can be redispersed in water or dried for further characterization.
-
Workflow Diagram:
Caption: Workflow for the synthesis of sulfur-rich polymer nanoparticles.
Synthesis of Polysulfones and Hexafluoropropylene
1,2,3-Trichloropropane has been identified as a chemical intermediate in the production of polysulfone liquid polymers and hexafluoropropylene.[1][6][7] In these industrial processes, it often serves as a starting material that is chemically transformed rather than acting as an inert solvent.
-
Polysulfone Synthesis: While specific protocols using TCP as a solvent are not readily found in recent literature, older patents suggest its use in the synthesis of polysulfone ethers. The general principle involves the reaction of a dihydric phenol (B47542) with a dihalobenzenoid compound in a polar aprotic solvent. Due to its relatively high boiling point and ability to dissolve a range of organic compounds, TCP could serve as the reaction medium.
-
Hexafluoropropylene Synthesis: In the production of hexafluoropropylene, 1,2,3-trichloropropane can be used as a starting material that undergoes a series of chlorination and fluorination reactions.[13][14] These are typically high-temperature, gas-phase reactions and are not representative of general organic synthesis in a laboratory setting.
Free Radical Polymerization
Halogenated aliphatic hydrocarbons can act as chain-transfer agents in free radical polymerizations, which can be used to control the molecular weight of the resulting polymer. While specific examples using 1,2,3-trichloropropane as the primary solvent are scarce in modern literature, its properties suggest it could be employed in the polymerization of vinyl monomers, such as vinyl chloride.[15][16] The presence of C-Cl bonds allows for the possibility of chain transfer, which would influence the kinetics and the final polymer properties.
Conclusion
The use of 1,2,3-trichloropropane as a solvent in contemporary organic synthesis is limited due to its significant health and environmental hazards. Safer and more effective alternative solvents are available for most applications. However, it remains a relevant compound in specific industrial polymer syntheses, such as the production of polysulfides, where it acts as a key reactant. Researchers and professionals in drug development should be aware of its historical applications and potential for niche uses, while always prioritizing stringent safety protocols. The information provided in these application notes and protocols is intended for use by trained professionals in a controlled laboratory environment.
References
- 1. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ysi.com [ysi.com]
- 3. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]
- 4. nj.gov [nj.gov]
- 5. eurofinsus.com [eurofinsus.com]
- 6. 1,2,3-Trichloropropane - Enviro Wiki [enviro.wiki]
- 7. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. High sulfur content polymer nanoparticles obtained from interfacial polymerization of sodium polysulfide and 1,2,3-trichloropropane in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. khu.elsevierpure.com [khu.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. data.epo.org [data.epo.org]
- 14. EP0434409A1 - Multistep synthesis of hexafluoropropylene - Google Patents [patents.google.com]
- 15. What Is Free Radical Polymerization? How PVC and PS Are Made [eureka.patsnap.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Epichlorohydrin from 1,2,3-Trichloropropane
For Researchers, Scientists, and Drug Development Professionals
Application Note
The synthesis of epichlorohydrin (B41342), a crucial building block in the production of epoxy resins, pharmaceuticals, and other specialty chemicals, is a well-established industrial process. While the most common contemporary route originates from glycerol (B35011), a byproduct of biodiesel production, historical and alternative pathways are of significant interest for specialized applications and feedstock diversification. This document details a protocol for the synthesis of epichlorohydrin starting from 1,2,3-trichloropropane (B165214) (TCP), a compound that is often a byproduct in other chlorination processes.
The direct conversion of 1,2,3-trichloropropane to epichlorohydrin is not a well-documented, single-step chemical transformation. The presented protocol, therefore, outlines a feasible two-step synthetic route:
-
Dehydrochlorination of 1,2,3-Trichloropropane: The first step involves the removal of a molecule of hydrogen chloride from TCP to yield 2,3-dichloroprop-1-ene. This reaction is achieved under basic conditions.
-
Epoxidation of 2,3-Dichloroprop-1-ene: The resulting alkene is then converted to epichlorohydrin through an epoxidation reaction, which introduces an oxygen atom across the double bond to form the characteristic epoxide ring.
For a comprehensive understanding, this document also includes the more conventional and industrially relevant protocol for the synthesis of epichlorohydrin via the dehydrochlorination of dichloropropanols. This alternative method provides a valuable benchmark for yield and process efficiency.
It is imperative to note that 1,2,3-trichloropropane and epichlorohydrin are classified as hazardous substances and probable human carcinogens. All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Experimental Protocols
Part A: Synthesis of 2,3-Dichloroprop-1-ene from 1,2,3-Trichloropropane
This protocol is adapted from a documented regioselective synthesis.
Materials:
-
1,2,3-Trichloropropane (TCP)
-
Sodium hydroxide (B78521) (NaOH), aqueous solution
-
Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt, optional)
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,3-trichloropropane.
-
Add a dilute aqueous solution of sodium hydroxide. The molar ratio of NaOH to TCP should be optimized, but a slight excess of NaOH is typically used.
-
For enhanced reaction rates, a phase-transfer catalyst can be added to the reaction mixture.
-
Heat the mixture to 50°C with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC), until the consumption of the starting material is complete.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude 2,3-dichloroprop-1-ene.
-
The product can be further purified by distillation if necessary.
Part B: Synthesis of Epichlorohydrin from 2,3-Dichloroprop-1-ene (Epoxidation)
This is a general protocol for the epoxidation of an alkene using a peroxy acid.
Materials:
-
2,3-Dichloroprop-1-ene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (as solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,3-dichloroprop-1-ene in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the stirred solution of the alkene. The molar ratio of m-CPBA to the alkene is typically around 1.1:1.
-
Allow the reaction to stir in the ice bath and then warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or GC.
-
Once the reaction is complete, quench the excess peroxy acid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude epichlorohydrin.
-
Purify the epichlorohydrin by distillation under reduced pressure.
Alternative Protocol: Synthesis of Epichlorohydrin from Glycerol Dichlorohydrin
This protocol reflects a common industrial method.
Materials:
-
Glycerol dichlorohydrin (a mixture of 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol)
-
Calcium hydroxide (Ca(OH)₂) or Sodium hydroxide (NaOH)
-
Water
-
Round-bottom flask
-
Distillation apparatus
-
Vacuum source
-
Receiving flask cooled in an ice-salt mixture
Procedure:
-
In a large round-bottom flask, combine glycerol dichlorohydrin, finely powdered calcium hydroxide (or an aqueous solution of sodium hydroxide), and water.
-
Shake the mixture vigorously. The mixture may initially form a thick paste.
-
Set up the flask for distillation under reduced pressure.
-
Gently heat the mixture in a water bath. The epichlorohydrin will co-distill with water.
-
Collect the distillate in a receiver cooled to at least -5°C.
-
The distillate will separate into two layers. The lower layer is crude epichlorohydrin.
-
Separate the layers and return the upper aqueous layer to the reaction flask for a second distillation to recover more product.
-
Combine the organic layers from all distillations.
-
Purify the crude epichlorohydrin by fractional distillation. The fraction boiling at 115-117°C at atmospheric pressure is collected as pure epichlorohydrin.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 2,3-Dichloroprop-1-ene from 1,2,3-Trichloropropane
| Parameter | Value | Reference |
| Starting Material | 1,2,3-Trichloropropane | N/A |
| Reagent | Dilute aqueous NaOH | Sauliova et al., 2001 |
| Temperature | 50°C | Sauliova et al., 2001 |
| Yield | 88% | Sauliova et al., 2001 |
Table 2: General Reaction Parameters for the Epoxidation of Alkenes
| Parameter | Value | Reference |
| Substrate | Alkene (e.g., 2,3-Dichloroprop-1-ene) | Standard Organic Chemistry Protocols |
| Reagent | Peroxycarboxylic acid (e.g., m-CPBA) | Standard Organic Chemistry Protocols |
| Solvent | Nonaqueous (e.g., Chloroform, Dichloromethane) | Standard Organic Chemistry Protocols |
| Typical Yield | ~75% | Standard Organic Chemistry Protocols |
Table 3: Reaction Parameters for the Synthesis of Epichlorohydrin from Glycerol Dichlorohydrin
| Parameter | Value | Reference |
| Starting Material | Glycerol α,γ-dichlorohydrin | Organic Syntheses, Coll. Vol. 1, p.233 (1941) |
| Reagent | Calcium hydroxide | Organic Syntheses, Coll. Vol. 1, p.233 (1941) |
| Distillation Pressure | 10-50 mm Hg | Organic Syntheses, Coll. Vol. 1, p.233 (1941) |
| Water Bath Temp. | up to 95-100°C | Organic Syntheses, Coll. Vol. 1, p.233 (1941) |
| Yield | 650-700 g from 1350 g starting material | Organic Syntheses, Coll. Vol. 1, p.233 (1941) |
Mandatory Visualization
Caption: Synthetic pathway from 1,2,3-trichloropropane to epichlorohydrin.
Application of 1,2,3-Trichloropropane in Polymer Cross-Linking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Trichloropropane (B165214) (TCP) is a synthetic organochlorine compound that has historically seen use as an industrial solvent and cleaning agent.[1] In polymer chemistry, TCP serves as a trifunctional cross-linking agent, particularly in the synthesis of polysulfide polymers and sealants.[1] Its three chlorine atoms provide reactive sites for nucleophilic substitution reactions with the terminal thiol groups of polysulfide oligomers, leading to the formation of a three-dimensional polymer network. This cross-linking process transforms the liquid or semi-solid oligomers into solid, elastic materials with enhanced mechanical properties and solvent resistance. The degree of cross-linking, controlled by the concentration of TCP, significantly influences the final properties of the polymer, such as its hardness, tensile strength, and elongation.[2][3]
The primary application of TCP in polymer science is in the production of polysulfide-based sealants and adhesives, which are valued for their excellent resistance to fuels, oils, and weathering. These materials find extensive use in the aerospace, construction, and automotive industries.[3][4] However, it is crucial to note that 1,2,3-trichloropropane is recognized for its toxicity and carcinogenic potential, prompting research into safer alternatives like glutaraldehyde (B144438).[5]
Mechanism of Cross-Linking
The cross-linking of polysulfide polymers with 1,2,3-trichloropropane proceeds via a nucleophilic substitution reaction. The terminal thiol groups (-SH) of the liquid polysulfide oligomers act as nucleophiles, attacking the carbon atoms bonded to the chlorine atoms in the TCP molecule. This reaction results in the formation of thioether linkages and the elimination of hydrogen chloride. As TCP has three reactive chlorine atoms, each molecule can react with three different polymer chains, creating a branch point in the polymer structure. The repetition of this process leads to the formation of a robust, three-dimensional network.
Caption: Reaction scheme of polysulfide polymer cross-linking with 1,2,3-trichloropropane.
Quantitative Data on the Effect of Cross-Linking
The concentration of 1,2,3-trichloropropane is a critical parameter that dictates the final properties of the cross-linked polysulfide polymer. Generally, increasing the concentration of the cross-linking agent leads to a higher cross-link density, resulting in a harder, stronger, and less flexible material. The following table summarizes the typical effects of varying TCP concentration on the properties of polysulfide elastomers.
| Cross-linking Agent (TCP) Concentration (mol%) | Average Molecular Weight ( g/mol ) | Mercaptan Fraction (-SH) (%) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| 0.05 | 4000 | 1.5 - 2.0 | Low | High | Low |
| 0.5 | 4000 | 1.5 - 2.0 | Moderate | Moderate | Moderate |
| 2.0 | 4000 | 1.5 - 2.0 | High | Low | High |
| 0.5 | 2500 | 2.5 - 3.5 | Moderate-High | Moderate-Low | Moderate-High |
| 2.0 | 1000 | 5.9 - 7.7 | Very High | Very Low | Very High |
Note: The tensile strength, elongation at break, and hardness values are qualitative representations of the expected trend. Actual values depend on the specific formulation and curing conditions.[3]
Experimental Protocols
The following protocols are derived from established patent literature and scientific publications for the synthesis and characterization of polysulfide polymers cross-linked with 1,2,3-trichloropropane.
Protocol 1: Synthesis of a Cross-linked Polysulfide Polymer
This protocol describes the synthesis of a polysulfide copolymer with a defined spacing of cross-links.[2]
Materials:
-
Sodium tetrasulfide (Na₂S₄) solution (60 mols)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Bis(2-chloroethyl) formal (49 mols)
-
1,2,3-Trichloropropane (1 mol)
-
Deionized water
Equipment:
-
Reaction vessel with a mechanical stirrer
-
Heating mantle
-
Dropping funnel
-
Condenser
Procedure:
-
Prepare a dispersion of magnesium hydroxide by adding a solution of sodium hydroxide to a solution of magnesium chloride hexahydrate in the reaction vessel.
-
Add the sodium tetrasulfide solution to the reaction vessel.
-
Heat the reaction mixture to approximately 60°C with continuous and efficient agitation.
-
Prepare a mixture of bis(2-chloroethyl) formal (49 mols) and 1,2,3-trichloropropane (1 mol).
-
Slowly add the mixture of organic halides to the reaction vessel over a period of about one hour using a dropping funnel, while maintaining the temperature and agitation. This will produce a latex-like reaction product.
-
After the addition is complete, continue the reaction for a sufficient time to ensure complete polymerization.
-
The resulting cross-linked polymer latex can be used directly or the polymer can be separated by coagulation (e.g., by adding acid), followed by washing and drying.
Caption: Workflow for the synthesis of a TCP-cross-linked polysulfide polymer.
Protocol 2: Characterization of Cross-link Density by Swelling Method
This protocol outlines the determination of the cross-link density of the synthesized polymer using the equilibrium swelling method, based on the Flory-Rehner equation.[6][7]
Materials:
-
Cured, cross-linked polysulfide polymer sample of known weight
-
A suitable solvent (e.g., toluene, tetrahydrofuran)
-
Filter paper
Equipment:
-
Analytical balance
-
Vials with tight-fitting lids
-
Constant temperature bath
-
Vacuum oven
Procedure:
-
Accurately weigh a small piece of the cured polysulfide polymer (W_dry).
-
Place the polymer sample in a vial and add a sufficient amount of the chosen solvent to completely immerse it.
-
Seal the vial and place it in a constant temperature bath (e.g., 25°C) to allow the polymer to swell.
-
Periodically remove the sample from the solvent, gently blot the surface with filter paper to remove excess solvent, and weigh it (W_swollen).
-
Repeat step 4 until a constant swollen weight is achieved, indicating that equilibrium swelling has been reached.
-
Dry the swollen sample in a vacuum oven until all the solvent has been removed and a constant weight is obtained. Re-weigh the dried sample to ensure no mass was lost during the process.
-
Calculate the volume fraction of the polymer in the swollen gel (Vᵣ) and then use the Flory-Rehner equation to determine the cross-link density.
Flory-Rehner Equation:
The cross-link density (ν) can be calculated using the following equation:
ν = -[ln(1 - Vᵣ) + Vᵣ + χVᵣ²] / [V₁(Vᵣ¹ᐟ³ - Vᵣ/2)]
Where:
-
ν is the cross-link density (mol/cm³)
-
Vᵣ is the volume fraction of the polymer in the swollen gel
-
V₁ is the molar volume of the solvent (cm³/mol)
-
χ is the Flory-Huggins polymer-solvent interaction parameter
Caption: Workflow for determining cross-link density using the swelling method.
Conclusion
1,2,3-Trichloropropane is an effective cross-linking agent for polysulfide polymers, enabling the production of durable and chemically resistant elastomers. The concentration of TCP is a key factor in tailoring the mechanical properties of the final material. The provided protocols offer a foundational approach for the synthesis and characterization of TCP-cross-linked polysulfide polymers. Given the health and environmental concerns associated with TCP, researchers are encouraged to handle this chemical with appropriate safety precautions and to explore the use of less hazardous alternative cross-linking agents in their research and development efforts.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. US2466963A - Polysulfide polymer - Google Patents [patents.google.com]
- 3. expresspolymlett.com [expresspolymlett.com]
- 4. US5432257A - Process for manufacturing a polysulfide polymer from the heavy ends waste of chlorinated hydrocarbon production - Google Patents [patents.google.com]
- 5. Use of glutaraldehyde crosslinking agent in the synthesis of liquid polysulfide [arcpe.modares.ac.ir]
- 6. jordilabs.com [jordilabs.com]
- 7. [PDF] Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates | Semantic Scholar [semanticscholar.org]
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) for the Ultrasensitive Detection of 1,2,3-Trichloropropane in Water
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,3-Trichloropropane (B165214) (TCP) is a synthetic chemical compound that has been used as an industrial solvent, cleaning agent, and in the production of other chemicals.[1][2] It is a persistent environmental pollutant, particularly in groundwater, and is classified as a likely human carcinogen by the U.S. Environmental Protection Agency (EPA).[1][2] Due to its toxicity and persistence, regulatory bodies have established very low maximum contaminant levels (MCLs) for TCP in drinking water, necessitating highly sensitive analytical methods for its detection. For instance, the State of California has set an MCL of 0.005 µg/L (5 parts-per-trillion, ppt).[1][2]
This application note details a robust and sensitive method for the determination of 1,2,3-trichloropropane in water matrices using Purge and Trap concentration coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is based on modifications of established EPA methods, such as 524.2, 524.3, and 8260, to achieve the low detection limits required for regulatory compliance and environmental monitoring.[1][3][4][5]
Principle of the Method
The analytical method involves the extraction of volatile organic compounds (VOCs), including TCP, from an aqueous sample by purging with an inert gas. The purged analytes are then trapped on a sorbent material. Following the purging process, the trap is rapidly heated to desorb the analytes, which are then transferred to a gas chromatograph for separation. The separated compounds are subsequently detected and quantified by a mass spectrometer. For enhanced sensitivity, the mass spectrometer is operated in Selective Ion Monitoring (SIM) or Selected Ion Storage (SIS) mode.[1][6] Isotope dilution, using a deuterated internal standard such as 1,2,3-trichloropropane-d5 (TCP-d5), is employed for accurate quantitation.[6][7][8]
Experimental Protocols
This section provides a detailed methodology for the analysis of 1,2,3-trichloropropane in water samples.
Sample Collection and Preservation
-
Collect water samples in 40 mL amber glass vials with PTFE-lined septa.[9]
-
Ensure no headspace is present in the vials.
-
Preserve samples by adding hydrochloric acid (HCl) to a pH < 2.
-
Store samples at 4°C and analyze within 14 days of collection.[8]
Reagents and Standards
-
Reagent Water: Deionized water free of TCP and other interfering contaminants.
-
Methanol: Purge and trap grade.[6]
-
Primary Standard: A certified standard solution of 1,2,3-trichloropropane in methanol.[6][7]
-
Internal Standard: A certified standard solution of 1,2,3-trichloropropane-d5.[6][7]
-
Stock Solutions: Prepare stock solutions of the primary standard and internal standard in methanol.
-
Working Standards: Prepare a series of aqueous calibration standards by diluting the stock solutions with reagent water. A typical calibration range is from 5.0 to 500 ng/L.[1][6][7] Spike all standards and samples with the internal standard at a constant concentration (e.g., 50 ng/L).[7]
Instrumentation
The following instrumentation or its equivalent can be used:
-
Purge and Trap Concentrator: OI Analytical 4760 Eclipse or Teledyne Tekmar Stratum PTC.[1][4]
-
Gas Chromatograph: Agilent 7890A or equivalent.[1]
-
Mass Spectrometer: Agilent 5975C or Thermo ISQ Single Quadrupole.[1][4]
Purge and Trap GC-MS Parameters
The following tables summarize the instrumental conditions for the analysis of 1,2,3-trichloropropane.
Table 1: Purge and Trap Parameters
| Parameter | Recommended Condition |
| Sample Volume | 10 - 25 mL |
| Purge Gas | Helium |
| Purge Flow | 40 mL/min |
| Purge Temperature | Ambient to 50°C (Heated purge can increase TCP response)[1] |
| Purge Time | 11 min |
| Trap Type | Vocarb 3000 or equivalent (#9 or #10 trap)[4][6][10] |
| Desorb Time | 0.5 - 4 min |
| Desorb Temperature | 190°C |
| Bake Time | 4 min |
| Bake Temperature | 210°C |
Note: A shorter desorb time (e.g., 0.5 min) can be advantageous to minimize water transfer to the analytical system.[1]
Table 2: Gas Chromatography Parameters
| Parameter | Recommended Condition |
| Column | Restek Rtx-624, 20 m x 0.18 mm, 1.0 µm film thickness[4] or DB-5.625, 30 m x 0.25 mm, 1.0 µm film thickness[6] |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | Initial Temp: 40°C, hold for 2 minRamp: 10°C/min to 200°CHold for 2 min |
Table 3: Mass Spectrometer Parameters
| Parameter | Recommended Condition |
| Mode | Selective Ion Monitoring (SIM) or Selected Ion Storage (SIS) |
| Solvent Delay | ~1 min |
| Transfer Line Temp | 250°C |
| Source Temperature | 230°C |
| Quantitation Ion (TCP) | 110 m/z |
| Confirmation Ions (TCP) | 75, 77 m/z |
| Quantitation Ion (TCP-d5) | 115 m/z |
Note: The ion at m/z 75 is abundant but can have interferences, making m/z 110 a more reliable choice for quantitation.[1]
Data Presentation
The following table summarizes typical performance data for the analysis of 1,2,3-trichloropropane using the described method.
Table 4: Method Performance Data
| Parameter | Typical Value | Reference |
| Method Detection Limit (MDL) | 0.11 - 0.811 ng/L | [8][11] |
| Reporting Limit (RL) | 5.0 ng/L | [8][12] |
| Linear Calibration Range | 5.0 - 500 ng/L | [1][6][7] |
| Recovery (at 10 ng/L) | 80 - 120% | [6] |
| Relative Standard Deviation (RSD) | < 15% | [1] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the determination of 1,2,3-trichloropropane in water samples.
Caption: Experimental workflow for TCP analysis.
Alternative Methods
While purge and trap GC-MS is a highly effective method, other techniques can also be employed for the analysis of 1,2,3-trichloropropane:
-
Liquid-Liquid Extraction (LLE) followed by GC-MS: This method, described in EPA Method 551.1, involves extracting the analyte from the water sample using an organic solvent.[3][5][7]
-
Microextraction followed by GC: EPA Method 504.1 utilizes microextraction for the analysis of TCP in groundwater and drinking water.[3][5]
-
Solid Phase Extraction (SPE) coupled with Purge and Trap GC-MS: This technique can be used to achieve even lower detection limits by pre-concentrating a larger volume of water sample.[11]
Conclusion
The purge and trap GC-MS method detailed in this application note provides a sensitive, specific, and reliable approach for the determination of 1,2,3-trichloropropane in water samples at sub-parts-per-trillion levels. The use of selective ion monitoring and isotopic dilution ensures high accuracy and precision, making this method suitable for regulatory monitoring and environmental research. Proper sample handling, adherence to the specified instrumental parameters, and a robust quality control program are essential for achieving high-quality data.
References
- 1. ysi.com [ysi.com]
- 2. Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS) - Lab Alliance [laballiance.com.my]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. gcms.cz [gcms.cz]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. waterboards.ca.gov [waterboards.ca.gov]
- 8. eurofinsus.com [eurofinsus.com]
- 9. waterboards.ca.gov [waterboards.ca.gov]
- 10. ysi.com [ysi.com]
- 11. Lowering detection limits for 1,2,3-trichloropropane in water using solid phase extraction coupled to purge and trap sample introduction in an isotope dilution GC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enviro.wiki [enviro.wiki]
Application Note & Protocol: Sample Preparation for Trichloropropane Analysis in Soil
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,3-Trichloropropane (TCP) is a synthetic chemical compound that has been used as an industrial solvent, cleaning agent, and as a component in some soil fumigants.[1] Due to its persistence in the environment and classification as a likely human carcinogen, accurate and reliable methods for its detection in soil are crucial for environmental monitoring and remediation efforts. This application note provides detailed protocols for the most common and effective sample preparation techniques for the analysis of trichloropropane (B3392429) in soil, primarily by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC/MS).
The primary challenge in analyzing TCP in soil is its volatile nature, which requires sample preparation methods that can efficiently extract the compound from the soil matrix while minimizing loss. The three main techniques discussed in this document are Purge-and-Trap, Solid-Phase Microextraction (SPME), and Solvent Extraction.
Quantitative Data Summary
The following table summarizes typical performance data for the described sample preparation methods for this compound analysis in soil. These values are intended as a general guide and may vary based on specific laboratory conditions, instrumentation, and soil matrix characteristics.
| Parameter | Purge-and-Trap (EPA Method 5035) | Headspace SPME | Solvent Extraction |
| Typical Recovery | 70-130%[2] | 82-106%[3][4] | Generally lower than P&T and SPME due to potential for volatile losses |
| Method Detection Limit (MDL) | 0.5 - 5 µg/kg | 0.6 - 16 ng/g[3][4] | Dependent on final extract concentration, typically in the low µg/kg range |
| Relative Standard Deviation (RSD) | <20% | <15% | <25% |
| Throughput | High (with autosampler) | Medium to High | Low to Medium |
| Solvent Usage | Low | None | High |
Experimental Protocols
Purge-and-Trap (Based on EPA Method 5035)
This method is a closed-system purge-and-trap process designed for the analysis of volatile organic compounds (VOCs) in solid materials.[5] It is highly effective for minimizing the loss of volatile analytes like this compound.
Principle: An inert gas is bubbled through a soil sample suspended in water, stripping the volatile TCP from the sample. The gas stream is then passed through a sorbent trap, which captures the TCP. The trap is subsequently heated, and the desorbed TCP is transferred to a GC or GC/MS for analysis.
Materials:
-
40 mL VOA vials with PTFE-lined septa
-
Field sampling device for collecting a 5g soil core
-
Reagent-grade water
-
Purge-and-trap concentrator system
-
GC/MS system
Protocol:
-
Sample Collection (Field):
-
Using a soil coring device, collect an approximately 5-gram sample of soil.[6]
-
Immediately place the soil core into a pre-weighed 40 mL VOA vial.
-
Wipe any excess soil from the vial threads and cap securely.
-
Store the sample at 4°C until analysis.
-
-
Sample Preparation (Laboratory):
-
Allow the sample vial to come to room temperature.
-
Add a magnetic stir bar to the vial if not already present.
-
Place the vial in the autosampler of the purge-and-trap system.
-
-
Purge-and-Trap Cycle:
-
The automated system will inject a known volume of reagent water (typically 5-10 mL) and internal standards/surrogates into the vial.[7]
-
The sample is heated to a specified temperature (e.g., 40°C) and agitated while being purged with an inert gas (e.g., helium) for a set time (e.g., 11 minutes).[7]
-
The volatile TCP is swept from the sample onto a sorbent trap.
-
After purging, the trap is rapidly heated to desorb the TCP.
-
The desorbed analytes are transferred to the GC/MS for separation and detection.
-
Quality Control:
-
Method Blank: A sample of clean sand or sodium sulfate (B86663) processed in the same manner as the soil samples to check for contamination.
-
Laboratory Control Spike (LCS): A clean matrix spiked with a known concentration of TCP to assess method accuracy. Recovery should typically be within 70-130%.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A duplicate of a field sample spiked with a known concentration of TCP to evaluate matrix effects and precision.
Headspace Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that utilizes a fused-silica fiber coated with a stationary phase to extract analytes from the headspace above a sample.[8] It is a simple, rapid, and sensitive method for VOC analysis.
Principle: A soil sample is placed in a sealed vial and heated to encourage the partitioning of volatile compounds, including TCP, into the headspace. An SPME fiber is then exposed to the headspace, where the TCP adsorbs to the fiber coating. The fiber is then retracted and inserted into the hot injection port of a GC, where the TCP is desorbed for analysis.
Materials:
-
Headspace vials with PTFE-lined septa (e.g., 20 mL)
-
SPME fiber assembly (e.g., with a polydimethylsiloxane (B3030410) (PDMS) coating)
-
Heater/shaker or water bath
-
GC/MS system with an SPME-compatible inlet
Protocol:
-
Sample Preparation:
-
Weigh a known amount of soil (e.g., 5 grams) into a headspace vial.
-
Add a small amount of reagent water and a salt (e.g., sodium chloride) to enhance the partitioning of TCP into the headspace.
-
Immediately seal the vial with a septum cap.
-
-
Equilibration and Extraction:
-
Place the vial in a heater/shaker or water bath and equilibrate at a specific temperature (e.g., 60°C) for a set time to allow the TCP to volatilize into the headspace.
-
After equilibration, expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 minutes) while maintaining the temperature and agitation.
-
-
Desorption and Analysis:
-
Retract the fiber into the needle and withdraw it from the sample vial.
-
Immediately insert the needle into the hot inlet of the GC.
-
Extend the fiber to expose it to the heat of the inlet, causing the desorption of TCP onto the GC column.
-
The analysis proceeds via the GC/MS system.
-
Quality Control:
-
Method Blank: A clean vial processed in the same manner as the samples to check for contamination.
-
LCS: A clean matrix spiked with a known concentration of TCP to assess method accuracy.
-
MS/MSD: A duplicate of a field sample spiked with a known concentration of TCP to evaluate matrix effects and precision.
Solvent Extraction
Solvent extraction is a traditional method for extracting organic compounds from solid matrices. For volatile compounds like TCP, care must be taken to minimize losses during the extraction and concentration steps.
Principle: An organic solvent is used to extract TCP from the soil sample. The resulting extract is then concentrated and analyzed by GC or GC/MS.
Materials:
-
Extraction solvent (e.g., methanol, hexane, or acetone)
-
Extraction vessel (e.g., centrifuge tube, flask)
-
Shaker or sonicator
-
Centrifuge
-
Concentration apparatus (e.g., Kuderna-Danish, nitrogen evaporator)
-
GC/MS system
Protocol:
-
Extraction:
-
Weigh a known amount of soil (e.g., 10 grams) into an extraction vessel.
-
Add a measured volume of extraction solvent.
-
Agitate the sample for a specified time (e.g., 30 minutes) using a shaker or sonicator.
-
-
Separation:
-
Separate the solvent extract from the soil solids by centrifugation or filtration.
-
-
Concentration (if necessary):
-
Carefully concentrate the extract to a smaller volume to increase the concentration of TCP. This step should be performed with caution to avoid the loss of the volatile TCP.
-
-
Analysis:
-
Inject an aliquot of the concentrated extract into the GC/MS for analysis.
-
Quality Control:
-
Method Blank: A clean matrix extracted and processed in the same manner as the samples.
-
LCS: A clean matrix spiked with a known concentration of TCP to assess method accuracy.
-
MS/MSD: A duplicate of a field sample spiked with a known concentration of TCP to evaluate matrix effects and precision.
Diagrams
Caption: Overall workflow for this compound analysis in soil.
Caption: Purge-and-Trap (EPA Method 5035) workflow.
Caption: Headspace Solid-Phase Microextraction (SPME) workflow.
References
- 1. ysi.com [ysi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Green Analysis: Rapid-Throughput Analysis of Volatile Contaminants in Plants by Freeze-Thaw-Equilibration Sample Preparation and SPME-GC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. srigc.com [srigc.com]
- 6. dep.wv.gov [dep.wv.gov]
- 7. epa.gov [epa.gov]
- 8. iltusa.com [iltusa.com]
Unveiling the Legacy of a Soil Fumigant: Application Notes and Research Protocols for 1,2,3-Trichloropropane
A Note to Researchers: 1,2,3-Trichloropropane (B165214) (TCP) is a toxic, persistent environmental contaminant and a suspected human carcinogen.[1][2] Historically, it was an unintended impurity in soil fumigant mixtures used to control nematodes in agriculture.[2][3] Due to its significant health and environmental risks, its use in agriculture is no longer practiced. The following application notes and protocols are provided strictly for research and informational purposes. This document is intended for researchers, scientists, and environmental professionals studying the historical impact, environmental fate, and potential remediation of TCP. This document does not endorse or provide guidance for the agricultural application of 1,2,3-trichloropropane.
Introduction: The Historical Context of TCP in Agriculture
1,2,3-Trichloropropane (C₃H₅Cl₃) is a synthetic chlorinated hydrocarbon. It was never intentionally registered as a pesticide itself but was a significant impurity in nematicide formulations, most notably the "D-D" mixture (1,3-dichloropropene and 1,2-dichloropropane) and "Telone" products.[2][3][4] These fumigants were widely used from the 1940s to the 1980s to control parasitic nematodes in various crops. The TCP content in these mixtures could be as high as 0.17% by weight in some formulations like Telone II.[1][3][5]
TCP's chemical stability, which made it a persistent component of these fumigants, also makes it a long-lasting environmental contaminant.[1][6] It is highly mobile in soil, does not adsorb strongly to soil particles, and readily leaches into groundwater, where it can persist for decades.[1][2][7][8] Consequently, legacy agricultural use has led to widespread groundwater contamination, which is the primary focus of current research.
Physicochemical and Toxicological Profile
A clear understanding of TCP's properties is essential for any research involving this compound.
| Property | Value | Source |
| Chemical Formula | C₃H₅Cl₃ | |
| Molar Mass | 147.43 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Density | 1.387 g/mL at 20°C | [3] |
| Boiling Point | 156.8 °C | [3] |
| Solubility in Water | 1,750 mg/L | [3] |
| Vapor Pressure | 3 mmHg at 20°C | [3] |
| Log Kₒw (Octanol-Water Partition Coeff.) | 2.27 | [3] |
| Henry's Law Constant | 4.087 x 10⁻⁴ atm·m³/mol | [3] |
| Health Hazard | Classified as "likely to be carcinogenic to humans" | [7][9] |
Historical Agricultural Application (For Research Context)
Understanding the historical application of TCP-containing fumigants is crucial for modeling its environmental fate and locating potential contamination hotspots.
| Parameter | Historical Application Data | Source |
| Product Examples | D-D mixture, Telone II | [2][3] |
| Target Pests | Plant-parasitic nematodes | |
| Application Method | Primarily soil injection via tractor-drawn shanks | |
| TCP Concentration in Product | Up to 0.17% by weight in Telone II | [1][3][5] |
| Typical Product Application Rate | Ranged from 10 to 60 gallons per acre, depending on the crop, soil, and pest pressure. |
Research Protocols
The following protocols are intended for controlled laboratory settings to investigate the environmental behavior of TCP. All handling of TCP must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, lab coat, and safety goggles, due to its high toxicity and carcinogenicity.
Protocol 1: Assessing TCP Degradation in Soil Microcosms
Objective: To determine the degradation rate and half-life of TCP in various soil types under controlled aerobic or anaerobic conditions.
Materials:
-
Test soils (e.g., sandy loam, clay, high organic matter soil), sieved (<2 mm)
-
1,2,3-Trichloropropane (analytical standard grade)
-
Methanol (B129727) (HPLC grade, for spiking solution)
-
Sterile, amber glass serum bottles (e.g., 120 mL) with PTFE-lined septa and aluminum crimp caps
-
Gas-tight syringes
-
Incubator
-
Gas Chromatograph with Mass Spectrometer (GC/MS)
-
Analytical balance, vortex mixer, centrifuge
Methodology:
-
Soil Preparation: Characterize the test soils for properties such as pH, organic carbon content, and texture. Air-dry and sieve the soils.
-
Microcosm Setup:
-
Add a precise weight of soil (e.g., 25 g dry weight equivalent) to each serum bottle.
-
Adjust the soil moisture to 60% of its water-holding capacity with sterile deionized water.
-
Prepare a spiking solution of TCP in methanol.
-
Spike each soil sample with the TCP solution to achieve the desired initial concentration (e.g., 5 mg/kg). Allow the methanol to evaporate for a few minutes in the fume hood before sealing.
-
For anaerobic conditions, purge the headspace of the bottles with an inert gas (e.g., nitrogen or argon) before sealing.
-
Prepare triplicate microcosms for each time point, plus abiotic controls (e.g., using sterilized soil).
-
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).
-
Sampling and Extraction:
-
At designated time intervals (e.g., 0, 7, 14, 28, 56, and 112 days), sacrifice three replicate bottles per soil type.
-
For extraction, add a known volume of a suitable solvent (e.g., methanol) to the bottle.[10][11]
-
Shake vigorously or sonicate for a set period to extract TCP from the soil particles.
-
Centrifuge the samples to separate the soil from the solvent.
-
-
Analysis:
-
Data Analysis:
-
Calculate the concentration of TCP at each time point.
-
Plot the natural log of the concentration versus time to determine the first-order degradation rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Expected Quantitative Data:
| Soil Type | Condition | Organic Carbon (%) | Half-life (t₁/₂) (years) | Reference |
| Groundwater | Abiotic, pH 7 | N/A | ~44 - 77 | [2] |
| Groundwater | Anaerobic, Biotic | N/A | ~1 - 2 | [8] |
Note: TCP is highly resistant to natural degradation. Abiotic hydrolysis half-life under typical environmental conditions can be on the order of hundreds of years.[6] Significant degradation is usually observed only under specific, engineered remediation conditions.
Protocol 2: Evaluating Plant Uptake of TCP (Lettuce Model)
Objective: To quantify the potential for TCP to be taken up from contaminated soil by a leafy green vegetable, such as lettuce, and to calculate the bioconcentration factor (BCF).
Materials:
-
Potting soil or test soil
-
1,2,3-Trichloropropane (analytical standard)
-
Lettuce seeds (e.g., Lactuca sativa)
-
Pots for planting
-
Controlled environment growth chamber
-
QuEChERS extraction salts and cleanup tubes
-
Acetonitrile (B52724) (HPLC grade)
-
Homogenizer (e.g., blender or bead beater)
-
GC/MS system
Methodology:
-
Soil Preparation: Prepare a batch of soil spiked with a known concentration of TCP (e.g., 1 mg/kg). Mix thoroughly to ensure homogeneity. Prepare a control batch of uncontaminated soil.
-
Planting and Growth:
-
Fill pots with the prepared soils (contaminated and control).
-
Sow lettuce seeds and allow them to grow in a controlled environment chamber with defined light, temperature, and humidity.
-
Water the plants as needed with clean water, avoiding overwatering and leachate.
-
-
Harvesting: After a set growth period (e.g., 45 days), harvest the lettuce plants.
-
Sample Preparation:
-
Carefully remove the plants from the soil. Wash the roots gently with deionized water to remove all soil particles.
-
Separate the plants into roots and shoots (leaves).
-
Record the fresh weight of the root and shoot samples.
-
Homogenize the plant tissues separately using a blender or homogenizer.
-
-
QuEChERS Extraction:
-
Weigh a subsample of the homogenized plant tissue (e.g., 10 g) into a 50 mL centrifuge tube.
-
Add acetonitrile and an internal standard, then shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride), shake for 1 minute, and then centrifuge.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a cleanup tube containing sorbents (e.g., PSA and C18) to remove interferences like lipids and pigments. Vortex and centrifuge again.
-
-
Analysis: Analyze the final extract for TCP concentration using GC/MS.
-
Data Analysis:
-
Calculate the TCP concentration in the roots and shoots (in mg/kg fresh weight).
-
Calculate the Bioconcentration Factor (BCF) using the formula: BCF = C_plant / C_soil, where C_plant is the concentration in the plant tissue and C_soil is the initial concentration in the soil.
-
Expected Quantitative Data:
| Plant Compartment | Bioconcentration Factor (BCF) Range | Reference |
| Plants/Aquatic Organisms | Low (estimated 5.3 to 13) | [7][9] |
Note: TCP has a low estimated bioconcentration factor, meaning it is not expected to significantly accumulate in plant or animal tissues.[7][9][13]
Visualizations of Experimental and Logical Workflows
Experimental Workflow: Soil Microcosm Degradation Study
Caption: Workflow for assessing 1,2,3-trichloropropane degradation in soil microcosms.
Logical Pathway: Environmental Fate of TCP from Agricultural Application
References
- 1. 1,2,3-Trichloropropane - Enviro Wiki [enviro.wiki]
- 2. iwaponline.com [iwaponline.com]
- 3. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. 1,2,3-TRICHLOROPROPANE - Ataman Kimya [atamanchemicals.com]
- 6. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. waterboards.ca.gov [waterboards.ca.gov]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. www2.gov.bc.ca [www2.gov.bc.ca]
- 11. AGS – Association of Geotechnical and Geoenvironmental Specialists – Taking soil samples for determination of volatile organic compounds (VOCs) [ags.org.uk]
- 12. ysi.com [ysi.com]
- 13. 1,2,3-Trichloropropane | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
Synthesis of Cross-Linked Polysulfides Using 1,2,3-Trichloropropane: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysulfide polymers are a versatile class of materials characterized by sulfur-sulfur linkages in their backbone, which imparts unique properties such as solvent resistance, low-temperature flexibility, and gas impermeability. The introduction of a cross-linking agent, such as 1,2,3-trichloropropane (B165214) (TCP), during polymerization allows for the creation of a three-dimensional polymer network, enhancing the material's mechanical properties and stability. These cross-linked polysulfides have traditionally been used in industrial applications like sealants and coatings.[1][2] More recently, the redox-responsive nature of the disulfide bonds has garnered significant interest in the field of drug delivery, where the high concentration of glutathione (B108866) (GSH) in the intracellular environment of cancer cells can trigger the degradation of the polymer and subsequent release of a therapeutic payload.[3][4][5]
This document provides detailed application notes and experimental protocols for the synthesis of cross-linked polysulfide polymers using 1,2,3-trichloropropane. It is intended to be a comprehensive resource for researchers and professionals in materials science and drug development.
Data Presentation: Synthesis Parameters and Polymer Properties
The properties of the resulting polysulfide polymer can be tailored by varying the reaction parameters, particularly the concentration of the cross-linking agent, 1,2,3-trichloropropane. The following table summarizes key quantitative data from representative syntheses.
| Parameter | Value | Effect on Polymer Properties | Reference |
| Monomers | bis-(2-chloroethyl) formal, Sodium Polysulfide (Na2Sx) | Forms the linear backbone of the polymer. | [1][2] |
| Cross-linking Agent | 1,2,3-Trichloropropane (TCP) | Introduces branch points, leading to a cross-linked network. | [1][2] |
| TCP Concentration | 0.05 - 4.0 mol% (relative to bis-2-chloroethyl formal) | Higher concentration increases cross-link density, tensile strength, and hardness, but may decrease elongation.[6][7] | [7] |
| Reaction Temperature | 60 - 100°C | Affects the rate of polymerization. | [8][9] |
| Reaction Time | 1 - 4.5 hours | Determines the extent of polymerization and cross-linking. | [8] |
| Phase Transfer Catalyst | Methyltributylammonium chloride (optional) | Can facilitate the reaction between the aqueous and organic phases. | [8] |
| Average Molecular Weight | 1,000 - 8,000 g/mol | Influences the viscosity and mechanical properties of the polymer. | [1][9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of cross-linked polysulfide polymers.
Protocol 1: Synthesis of High Molecular Weight Cross-Linked Polysulfide Polymer
This protocol is adapted from patent literature and describes the synthesis of a high molecular weight, cross-linked polysulfide polymer latex.[9]
Materials:
-
Sodium tetrasulfide (Na2S4) solution
-
Magnesium chloride hexahydrate (MgCl2·6H2O)
-
Sodium hydroxide (B78521) (NaOH)
-
bis-(2-chloroethyl) formal
-
1,2,3-Trichloropropane (TCP)
-
Deionized water
Equipment:
-
Reaction kettle equipped with a mechanical stirrer, reflux condenser, and addition funnel
-
Heating mantle
-
Filtering apparatus
Procedure:
-
Preparation of the Aqueous Phase:
-
In the reaction kettle, prepare a solution of 60 moles of sodium tetrasulfide in water.
-
To this solution, add 160 grams of sodium hydroxide and 400 grams of crystallized magnesium chloride to form a magnesium hydroxide dispersing agent in situ.
-
Heat the mixture to approximately 60°C with continuous agitation.
-
-
Preparation of the Organic Phase:
-
Prepare a mixture of 49 moles of bis-(2-chloroethyl) formal and 1 mole of 1,2,3-trichloropropane. This corresponds to a 2 mol% concentration of the cross-linking agent.
-
-
Polymerization:
-
Slowly add the organic phase mixture to the heated aqueous phase over a period of approximately 1 hour.
-
Maintain efficient agitation throughout the addition to ensure the formation of a highly dispersed latex-like reaction product.
-
After the addition is complete, continue stirring at 80-100°C for 4.5 hours to complete the polymerization.[8]
-
-
Work-up and Isolation:
-
The resulting cross-linked polymer can be used as a latex or isolated.
-
For isolation, the latex can be coagulated using acid, followed by filtration.
-
The polymer is then washed with water to remove soluble salts.[8]
-
The product can be further purified by dissolving in an organic solvent like methylene (B1212753) chloride, filtering, and removing the solvent using a rotary evaporator.[8]
-
Protocol 2: Synthesis of Liquid Polysulfide Polymer with Controlled Cross-Linking
This protocol describes the synthesis of a lower molecular weight liquid polysulfide with controlled branching, which is often desired for sealant applications and can be a precursor for further functionalization in drug delivery systems.[8]
Materials:
-
Sodium hydrosulfide (B80085) (NaSH) aqueous solution
-
Sulfur powder
-
Methyltributylammonium chloride (phase transfer catalyst)
-
bis-(2-chloroethyl) formal
-
1,6-dichlorohexane (optional co-monomer)
-
1,2,3-Trichloropropane (TCP)
-
Deionized water
Equipment:
-
Round-bottom flask with heating mantle, reflux condenser, mechanical stirrer, thermocouple, and peristaltic pump inlet.
Procedure:
-
Formation of Sodium Polysulfide:
-
Charge the round-bottom flask with an aqueous solution of sodium hydrosulfide and sulfur powder.
-
Stir and heat the suspension to 80°C. The solution will turn dark orange-red, indicating the formation of sodium polysulfide.
-
-
Addition of Catalyst and Monomers:
-
Once the temperature reaches 80°C, add the phase transfer catalyst (e.g., methyltributylammonium chloride).
-
Prepare a solution of the halo compounds: dissolve 8.9 grams of 1,2,3-trichloropropane in a mixture of bis-(2-chloroethyl) formal and optionally another dihaloalkane like 1,6-dichlorohexane.[8]
-
Using a peristaltic pump, add the solution of halo compounds to the reaction flask at a constant rate over approximately 1 hour.
-
-
Reaction and Curing:
-
Purification:
-
Wash the reaction mixture with 2 to 5 times its volume of water.
-
Remove the water using a rotary evaporator under partial vacuum at 80 to 100°C.[8]
-
Dissolve the resulting liquid polysulfide in methylene chloride (0.1 to 2.0 times the volume of the reaction mixture) and filter to remove any solids.[8]
-
The solvent can then be removed by rotary evaporation.
-
Mandatory Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of cross-linked polysulfide polymers.
Proposed Signaling Pathway for Drug Delivery
The disulfide bonds within the cross-linked polysulfide polymer are susceptible to cleavage by reducing agents. In a biological context, the significantly higher concentration of glutathione (GSH) inside cells, particularly cancer cells, compared to the extracellular environment provides a trigger for the degradation of the polymer and the release of an encapsulated drug.
Caption: Glutathione-mediated degradation of polysulfide nanoparticles for drug release.
Application in Drug Development
The use of 1,2,3-trichloropropane as a cross-linker allows for the formation of stable polysulfide nanoparticles that can encapsulate therapeutic agents. The redox-responsive nature of the disulfide cross-links is the key to their application in targeted drug delivery.[4] The disulfide bonds are stable in the bloodstream but are readily cleaved in the reducing intracellular environment where glutathione concentrations are significantly higher.[3][5] This leads to the degradation of the nanoparticle and the release of the encapsulated drug specifically at the target site, potentially reducing systemic toxicity and improving therapeutic efficacy.[3]
The degradation of the polysulfide network by glutathione involves the reduction of the disulfide bonds to form thiol groups.[10] This process disrupts the cross-linked structure, leading to the disassembly of the nanoparticle and the release of the drug. The rate of degradation and drug release can be tuned by controlling the cross-link density, which is determined by the initial concentration of 1,2,3-trichloropropane.[7] This tunable release profile makes these cross-linked polysulfide systems promising candidates for the development of advanced, stimuli-responsive drug delivery platforms.
References
- 1. adhesivesmag.com [adhesivesmag.com]
- 2. nouryon.com [nouryon.com]
- 3. Glutathione Triggered Cascade Degradation of an Amphiphilic Poly(disulfide)-Drug Conjugate and Targeted Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione-triggered disassembly of dual disulfide located degradable nanocarriers of polylactide-based block copolymers for rapid drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. expresspolymlett.com [expresspolymlett.com]
- 8. EP1293528B1 - Preparation of polysulfide compositions - Google Patents [patents.google.com]
- 9. US2466963A - Polysulfide polymer - Google Patents [patents.google.com]
- 10. Degradation Kinetics of Disulfide Cross-Linked Microgels: Real-Time Monitoring by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 1,2,3-Trichloropropane in Water Samples
Abstract
This application note details validated methods for the quantitative analysis of 1,2,3-trichloropropane (B165214) (TCP), a persistent environmental contaminant and likely human carcinogen, in water samples.[1][2][3] The protocols described herein are designed for researchers, scientists, and drug development professionals requiring sensitive and accurate detection of TCP at trace levels. Two primary methodologies are presented: Purge and Trap Gas Chromatography/Mass Spectrometry (P&T-GC/MS) and Continuous Liquid-Liquid Extraction Gas Chromatography/Mass Spectrometry (CLLE-GC/MS). These methods offer low detection limits, meeting the stringent requirements set by regulatory bodies such as the State of California.[1][3] This document provides comprehensive experimental protocols, data presentation in tabular format for easy comparison, and visual workflows to guide the user through the analytical process.
Introduction
1,2,3-Trichloropropane (TCP) is a synthetic chlorinated hydrocarbon historically used as an industrial solvent, cleaning agent, and as a component in the manufacturing of other chemicals.[1][4] Its persistence in groundwater and classification as a likely human carcinogen by the U.S. Environmental Protection Agency (EPA) necessitate robust and sensitive analytical methods for its detection and quantification.[1][2][3] This application note addresses the need for reliable analytical standards for TCP quantification, focusing on methods capable of achieving the low parts-per-trillion (ppt) or nanogram-per-liter (ng/L) detection levels required by various regulatory standards.[1][3][5][6]
The primary analytical techniques for TCP quantification in water are Gas Chromatography coupled with Mass Spectrometry (GC/MS), preceded by an appropriate sample concentration technique. This note details two such techniques: Purge and Trap (P&T) and Continuous Liquid-Liquid Extraction (CLLE).
Methods and Protocols
Purge and Trap Gas Chromatography/Mass Spectrometry (P&T-GC/MS)
This method is a widely used technique for the analysis of volatile organic compounds (VOCs) in water.[7] It involves purging the volatile TCP from the water sample with an inert gas and trapping it on an adsorbent material. The trap is then heated to desorb the TCP into the GC/MS system for analysis.
a. Sample Preparation and Collection:
-
Collect water samples in appropriate containers, ensuring no headspace.
-
If residual chlorine is present, quench with a suitable agent like sodium thiosulfate.
-
Store samples at 4°C and analyze within 14 days of collection.[6][8]
-
Spike samples, blanks, and calibration standards with an internal standard, such as 1,2,3-trichloropropane-d5 (TCP-d5).[6][8]
b. Instrumentation:
-
Purge and Trap Concentrator: OI Analytical 4760 Eclipse or equivalent.[1]
-
Autosampler: 4100 Water/Soil Sample Processor or equivalent.[1]
-
Gas Chromatograph: Agilent 7890A or equivalent.[1]
-
Mass Spectrometer: Agilent 5975C or equivalent, operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[1][5][6]
c. P&T-GC/MS Parameters:
| Parameter | Value |
| Purge and Trap | |
| Sample Volume | 10 mL (Modified Method 8260C)[1] |
| Purge Gas | Helium |
| Purge Temperature | 50°C (Heated Purge)[1] |
| Purge Time | 11 minutes |
| Desorb Time | 0.5 minutes (Modified Method 8260C)[1] |
| Desorb Temperature | 250°C |
| Bake Temperature | 280°C |
| Gas Chromatograph | |
| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness or equivalent |
| Carrier Gas | Helium |
| Inlet Temperature | 200°C |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 15°C/min, hold 3 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantitation Ion (TCP) | 110 m/z[1][5] |
| Qualifier Ions (TCP) | 75 m/z, 112 m/z[5] |
| Internal Standard Ion (TCP-d5) | 115 m/z |
d. Quality Control:
-
Analyze a laboratory reagent blank (LRB) with each batch to ensure no background contamination.[6][8]
-
Perform an initial demonstration of capability (IDOC) by analyzing at least four replicate samples spiked at a known concentration.
-
Analyze a laboratory control sample (LCS) with each batch to monitor method performance.
-
Monitor the recovery of the internal standard in all samples and standards.
Continuous Liquid-Liquid Extraction Gas Chromatography/Mass Spectrometry (CLLE-GC/MS)
This method is suitable for trace-level analysis and involves the extraction of TCP from a larger volume of water into an organic solvent over an extended period.
a. Sample Preparation and Extraction:
-
Collect a 1 L water sample in an amber glass bottle.[8]
-
If residual chlorine is present, add 50 mg of sodium sulfite.[8]
-
Spike the sample with the internal standard (TCP-d5).[8]
-
Extract the sample with methylene (B1212753) chloride for approximately 16 hours using a continuous liquid-liquid extractor.[8]
-
After extraction, dry the methylene chloride extract using anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.[8]
b. Instrumentation:
-
Gas Chromatograph: Capable of split/splitless injection.
-
Mass Spectrometer: Ion trap or quadrupole mass spectrometer operated in a sensitive mode (e.g., SIS for ion trap, SIM for quadrupole).[6][8]
c. GC/MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | 35°C (hold 5 min), ramp to 150°C at 10°C/min, then to 280°C at 20°C/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Storage (SIS) or Selected Ion Monitoring (SIM)[6][8] |
| Quantitation Ion (TCP) | 110 m/z |
| Qualifier Ions (TCP) | 75 m/z, 112 m/z |
| Internal Standard Ion (TCP-d5) | 115 m/z |
Quantitative Data Summary
The following tables summarize the quantitative performance data for the described methods.
Table 1: P&T-GC/MS Method Performance
| Parameter | Result | Reference |
| Method Detection Limit (MDL) | 0.543 ng/L (ppt) | [5] |
| Reporting Limit (RL) | 5 ng/L (ppt) | [1][6] |
| Linear Calibration Range | 5 - 500 ng/L (ppt) | [1][6] |
| Accuracy (% Recovery) | 95 - 103% | [7] |
| Precision (%RSD) | < 15% | [1] |
Table 2: CLLE-GC/MS Method Performance
| Parameter | Result | Reference |
| Method Detection Limit (MDL) | < 1.7 ng/L (ppt) | [8] |
| Reporting Limit (RL) | 5.0 ng/L (ppt) | [8] |
| Linear Calibration Range | 5.0 - 500 ng/L (ppt) | [8] |
| Accuracy (% Recovery) | 80 - 120% | [8] |
| Precision (%RSD) | ≤ 20% | [8] |
Visualizations
Caption: Experimental workflow for P&T-GC/MS analysis of 1,2,3-TCP.
Caption: Experimental workflow for CLLE-GC/MS analysis of 1,2,3-TCP.
Conclusion
The analytical methods detailed in this application note provide robust and sensitive protocols for the quantification of 1,2,3-trichloropropane in water samples. Both P&T-GC/MS and CLLE-GC/MS are capable of achieving the low detection limits required for regulatory compliance and environmental monitoring. The choice of method may depend on available instrumentation, sample throughput requirements, and the desired level of sensitivity. By following the detailed protocols and quality control measures outlined, researchers can obtain accurate and precise data on TCP concentrations.
References
- 1. ysi.com [ysi.com]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS) - Lab Alliance [laballiance.com.my]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. gcms.cz [gcms.cz]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. Lowering detection limits for 1,2,3-trichloropropane in water using solid phase extraction coupled to purge and trap sample introduction in an isotope dilution GC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waterboards.ca.gov [waterboards.ca.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3-Trichloropropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-trichloropropane (B165214) (TCP).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1,2,3-trichloropropane, with a focus on the common methods of chlorination of allyl chloride.
Issue 1: Low Yield of 1,2,3-Trichloropropane in Direct Chlorination of Allyl Chloride
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Maintain the reaction temperature in the range of 0-10 °C. A continuous flow reactor can offer better temperature control, maintaining it between -20 to 30 °C. | Lower temperatures favor the desired addition reaction and minimize the formation of substitution byproducts, leading to a higher yield of 1,2,3-trichloropropane. |
| Incorrect Flow Rate of Chlorine Gas | In a batch process, introduce chlorine gas at a controlled rate (e.g., 0.6 g/min for a 100g scale reaction of allyl chloride). | A controlled introduction of chlorine prevents localized high concentrations, which can lead to over-chlorination and the formation of byproducts like 1,1,2,3-tetrachloropropane. |
| Inadequate Mixing | Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture of reactants. | Proper mixing ensures that the chlorine gas reacts evenly with the allyl chloride, maximizing the conversion to 1,2,3-trichloropropane. |
| Presence of Impurities in Starting Materials | Use high-purity allyl chloride (e.g., 98% or higher). | Impurities can interfere with the reaction or lead to the formation of undesired side products, reducing the overall yield and purity of the final product. |
Issue 2: Formation of Significant Amounts of Byproducts (e.g., 1,1,2,3-tetrachloropropane)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-chlorination | Carefully monitor the reaction progress and stop the introduction of chlorine gas once the conversion of allyl chloride is complete. This can be tracked by monitoring the density of the reaction mixture and a color change to green. | Preventing an excess of chlorine in the reaction mixture is crucial to minimize the formation of tetrachlorinated byproducts. |
| High Reaction Temperature | As with low yield, maintain a low reaction temperature (0-10 °C). | Elevated temperatures can promote further chlorination of the desired product. |
| Lack of Catalyst for Selectivity (in sulfuryl chloride method) | When using sulfuryl chloride as the chlorinating agent, add a catalyst such as N,N-dimethylformamide (DMF).[1] | Catalysts like DMF can enhance the selectivity of the chlorination reaction, favoring the formation of 1,2,3-trichloropropane over other isomers and over-chlorinated products.[1] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Unreacted Starting Materials and Byproducts | After the reaction is complete, remove any dissolved gases by purging with an inert gas like nitrogen.[1] | This step helps to remove residual chlorine and HCl, which can interfere with subsequent purification steps. |
| Close Boiling Points of Product and Byproducts | Employ fractional distillation for purification. Due to the relatively close boiling points of 1,2,3-trichloropropane and its byproducts, a column with high theoretical plates is recommended. | Fractional distillation is an effective method for separating 1,2,3-trichloropropane from unreacted allyl chloride and higher chlorinated propanes. |
| Residual Acidic Impurities | Wash the crude product with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate), followed by a water wash, before distillation. | This will neutralize and remove any remaining acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 1,2,3-trichloropropane?
A1: The most common industrial method is the addition of chlorine to allyl chloride.[2] Another documented method involves the reaction of allyl chloride with sulfuryl chloride, often in the presence of a catalyst.[3][4] Synthesis from glycerol (B35011) using chlorinating agents like thionyl chloride or phosphorus pentachloride is also possible but can be complex and may result in a mixture of products.[5]
Q2: What is a typical yield for the synthesis of 1,2,3-trichloropropane from allyl chloride?
A2: Yields can vary depending on the specific reaction conditions. In a batch process with chlorine gas at 0-10 °C and a catalyst like N,N-dimethylformamide, a yield of up to 96.7% has been reported.[1] A continuous flow process under optimized conditions can also achieve high yields. Without a catalyst, at a reaction temperature of 20 °C, the yield is lower, around 79.2%, with a higher percentage of byproducts.[1]
Q3: What are the major side products to expect in the synthesis from allyl chloride?
A3: A common byproduct is 1,1,2,3-tetrachloropropane, which results from the over-chlorination of the desired product.[1] Other chlorinated propanes can also be formed.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by observing physical changes such as an increase in the density of the reaction mixture and a color change of the system to green, which indicates the presence of excess chlorine.[1] For more precise monitoring, periodic sampling and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the ratio of reactants to products.
Q5: What are the recommended purification methods for 1,2,3-trichloropropane?
A5: The primary method for purifying 1,2,3-trichloropropane from the crude reaction mixture is fractional distillation. This is effective in separating the product from unreacted starting materials and chlorinated byproducts.
Q6: What safety precautions should be taken during the synthesis of 1,2,3-trichloropropane?
A6: 1,2,3-Trichloropropane is a suspected human carcinogen and is toxic.[6] All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential. Chlorine gas is highly toxic and corrosive and requires specialized handling procedures.
Quantitative Data Presentation
Table 1: Comparison of Batch Synthesis Methods for 1,2,3-Trichloropropane from Allyl Chloride and Chlorine [1]
| Parameter | Method 1 (with Catalyst) | Method 2 (without Catalyst) |
| Starting Material | 100g 3-chloropropene (98%) | 100g 3-chloropropene (98%) |
| Catalyst | 3g N,N-dimethylformamide | None |
| Chlorine Gas Flow Rate | 0.6 g/min | 0.3 g/min |
| Reaction Temperature | 0-10 °C | 20 °C |
| Reaction Time | 3 hours | 11 hours |
| Product Weight | 187.2 g | 165.1 g |
| Product Purity (HPLC) | 97.5% | 90.6% |
| Major Byproduct | Not specified | 8.5% 1,1,2,3-tetrachloropropane |
| Yield | 96.7% | 79.2% |
Experimental Protocols
1. Synthesis of 1,2,3-Trichloropropane via Chlorination of Allyl Chloride (Batch Process with Catalyst)
-
Materials:
-
3-chloropropene (Allyl chloride, 98% purity)
-
N,N-dimethylformamide (DMF)
-
Chlorine gas
-
Nitrogen gas
-
-
Equipment:
-
500 ml four-neck flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and condenser.
-
Cooling bath (ice-salt or cryostat)
-
Chlorine gas cylinder with a flowmeter
-
-
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
Add 100g of 3-chloropropene and 3g of N,N-dimethylformamide to the four-neck flask.
-
Cool the flask to 0-10 °C using the cooling bath.
-
Start stirring the mixture.
-
Introduce chlorine gas at a controlled flow rate of 0.6 g/min through the gas inlet tube, ensuring the tip is below the liquid surface.
-
Maintain the reaction temperature between 0-10 °C throughout the addition of chlorine.
-
Continue introducing chlorine for approximately 3 hours, monitoring for an increase in the density of the reaction liquid and a color change to green.
-
Once the reaction is complete (as indicated by the persistence of the green color), stop the chlorine flow.
-
Continue stirring at 0-10 °C for an additional 30 minutes.
-
Purge the reaction mixture with nitrogen gas to remove any dissolved chlorine and HCl.
-
The resulting crude product can then be purified by fractional distillation.
-
2. Analysis of Reaction Mixture by GC-MS
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent).
-
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture in a vial containing a suitable solvent (e.g., hexane (B92381) or dichloromethane) and a quenching agent if necessary (e.g., sodium thiosulfate (B1220275) solution to remove excess chlorine).
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 40-300 m/z
-
-
Data Analysis:
-
Identify 1,2,3-trichloropropane and byproducts by comparing their mass spectra and retention times with those of known standards.
-
Quantify the relative amounts of each component by integrating the peak areas.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of 1,2,3-trichloropropane.
Caption: Troubleshooting logic for optimizing 1,2,3-trichloropropane synthesis.
References
- 1. CN113511954B - Continuous flow preparation method of 1,2, 3-trichloropropane - Google Patents [patents.google.com]
- 2. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]
- 3. DE3432720A1 - METHOD FOR PRODUCING 1,2,3-TRICHLOROPROPANE - Google Patents [patents.google.com]
- 4. EP0173828A2 - Process for the production of 1,2,3-trichloropropane - Google Patents [patents.google.com]
- 5. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
reducing byproduct formation in trichloropropane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during reactions involving trichloropropane (B3392429) (TCP).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction of 1,2,3-trichloropropane (B165214) (TCP) with aqueous NaOH is producing a significant amount of an unknown byproduct at higher temperatures. How can I improve the selectivity for 2,3-dichloroprop-1-ene?
A1: This is a common issue when the reaction temperature is not properly controlled. The primary byproduct observed at elevated temperatures (80-100°C) is often bis(2-chloroprop-2-en-1-yl)ether. To enhance the regioselectivity towards 2,3-dichloroprop-1-ene, it is crucial to maintain a lower reaction temperature.
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature at 50°C. This has been shown to yield up to 88% of 2,3-dichloroprop-1-ene with minimal byproduct formation.[1][2]
-
Dilute NaOH: Use a dilute aqueous solution of sodium hydroxide (B78521).
-
Phase-Transfer Catalyst: The introduction of a phase-transfer catalyst (PTC) can significantly decrease reaction times, which may also help in reducing the formation of temperature-dependent byproducts.[1][2]
Q2: I am observing low conversion rates in my dehydrochlorination of TCP. What can I do to improve the reaction efficiency?
A2: Low conversion rates in dehydrochlorination reactions can be due to several factors, including insufficient mixing between the aqueous and organic phases, and low reactivity of the substrate.
Troubleshooting Steps:
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., Aliquat 336) or polyethylene (B3416737) glycol, can significantly accelerate the reaction rate by facilitating the transfer of the hydroxide ion from the aqueous phase to the organic phase where TCP resides.[3][4][5][6] This enhances the interaction between reactants and can lead to higher conversions in shorter reaction times.
-
Mechanical Agitation: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.
-
Microwave Heating: For laboratory-scale experiments, microwave-assisted heating can markedly decrease reaction times and improve yields.[1][2]
Q3: In the synthesis of epichlorohydrin (B41342) from glycerol (B35011), which involves dichloropropanol (B8674427) intermediates, what are the common byproducts and how can their formation be minimized?
A3: The synthesis of epichlorohydrin from glycerol via dichloropropanol intermediates can lead to several byproducts, primarily due to the high reactivity of epichlorohydrin and the presence of multiple reactive species. Common byproducts include various chlorinated ethers and other organochlorinated compounds.[7]
Troubleshooting Steps:
-
Control of Reaction Conditions: The formation of byproducts is highly dependent on reaction parameters such as temperature, pressure, and catalyst concentration.[8][9] It is crucial to optimize these parameters.
-
Continuous Removal of Product: Epichlorohydrin is volatile and can be removed from the reaction mixture as it is formed. This can be achieved using reactive distillation, which minimizes its residence time in the reactor and thus reduces the likelihood of subsequent side reactions.[10]
-
Purity of Intermediates: Using purified 1,3-dichloro-2-propanol (B29581) can dramatically reduce the formation of chlorinated impurities in the final product.[7]
-
Alkali Selection: The choice and concentration of the alkali (e.g., NaOH or Ca(OH)₂) can affect the reaction yield and byproduct profile.[11]
Quantitative Data on Byproduct Formation
Table 1: Effect of Temperature on Byproduct Formation in the Reaction of 1,2,3-Trichloropropane with NaOH
| Reaction Temperature (°C) | Desired Product | Yield of Desired Product (%) | Major Byproduct |
| 50 | 2,3-Dichloroprop-1-ene | 88 | Minimal |
| 80-100 | 2,3-Dichloroprop-1-ene | Lowered | Bis(2-chloroprop-2-en-1-yl)ether |
Data synthesized from Sauliova et al. (2001).[1][2]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2,3-Dichloroprop-1-ene from 1,2,3-Trichloropropane
This protocol is based on the optimized conditions reported for the selective dehydrochlorination of 1,2,3-trichloropropane.
Materials:
-
1,2,3-Trichloropropane (TCP)
-
Sodium hydroxide (NaOH), aqueous solution (dilute)
-
Phase-transfer catalyst (optional, e.g., tetrabutylammonium (B224687) bromide)
-
Organic solvent (e.g., dichloromethane (B109758) for extraction)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar, condenser, and temperature probe.
-
Charge the flask with 1,2,3-trichloropropane and the dilute aqueous sodium hydroxide solution.
-
If using a phase-transfer catalyst, add it to the reaction mixture.
-
Heat the mixture to 50°C with vigorous stirring.
-
Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of TCP and the formation of 2,3-dichloroprop-1-ene.[12][13]
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by distillation if necessary.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Synthesis of 2,3-Dichloroprop-1-ene from 1,2,3-Trichloropropane and Its Synthetic Transformations | Chemické listy [chemicke-listy.cz]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. Phase Transfer Catalyzed Synthesis of 2-(Trichloromethyl)-2-propanol [hndk.hainanu.edu.cn]
- 6. iajpr.com [iajpr.com]
- 7. US20090275726A1 - Process for producing epichlorohydrin - Google Patents [patents.google.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of epichlorohydrin from glycerol - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 11. WO2014049625A1 - Continuous process for producing epichlorohydrin from glycerol - Google Patents [patents.google.com]
- 12. ysi.com [ysi.com]
- 13. Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS) - Lab Alliance [laballiance.com.my]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Trichloropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the gas chromatography (GC) analysis of trichloropropane (B3392429).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
Peak tailing is a phenomenon observed in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing peaks can compromise the accuracy of quantification due to difficulties in peak integration and can also obscure the resolution of adjacent peaks.[1]
Q2: What are the general causes of peak tailing in GC analysis?
Peak tailing in GC can broadly be categorized into two main causes: physical effects and chemical interactions within the chromatographic system.[2]
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Physical Effects: These relate to disruptions in the flow path of the carrier gas, which can create turbulence or unswept volumes. Common physical causes include improper column installation (too high or too low in the inlet), a poor column cut, or leaks in the system.[2]
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Chemical Interactions: These occur when the analyte interacts with active sites within the GC system. These active sites can be exposed silanol (B1196071) groups on the column's stationary phase, contaminants in the liner, or even metal surfaces in the injector or detector.[2]
Q3: Are there specific reasons why this compound might exhibit peak tailing?
Yes. As a halogenated hydrocarbon, this compound can be susceptible to specific interactions within the GC system that lead to peak tailing.
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Interaction with Active Sites: this compound, although relatively non-polar, can interact with active sites in the GC system, such as silanol groups on the column or contaminants in the liner. These interactions can be particularly problematic at trace-level concentrations.
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Ion Source Interactions (GC-MS): When using a mass spectrometer (MS) detector, halogenated compounds like this compound can interact with the ion source. The decomposition of chlorinated compounds on metal surfaces within the ion source can lead to the formation of compounds like ferrous chloride, which can cause adsorption and subsequent slow release of the analyte, resulting in peak tailing.[3][4][5]
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Matrix Effects: When analyzing this compound in complex matrices, such as environmental water samples, co-eluting contaminants can interfere with the peak shape. These matrix components can mask the this compound peak or interact with the column, causing tailing.[6]
Troubleshooting Guides
If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide.
Step 1: Initial Assessment
Observe the chromatogram to determine the nature of the peak tailing.
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Do all peaks tail? If all peaks in the chromatogram, including the solvent peak, are tailing, the problem is likely due to a physical issue in the system, such as an improper column installation or a leak.[2]
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Does only the this compound peak (and other halogenated compounds) tail? This suggests a chemical interaction between the halogenated analytes and the GC system.
-
Is the tailing worse at lower concentrations? This is a strong indication of active sites in the system.
Step 2: Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the GC analysis of this compound.
Caption: Troubleshooting workflow for this compound peak tailing.
Step 3: Detailed Troubleshooting Procedures
The following table provides a detailed breakdown of potential causes and their corresponding solutions.
| Observation | Potential Cause | Recommended Action(s) |
| All peaks are tailing | Improper Column Installation | Verify the column is installed at the correct depth in the inlet and detector according to the manufacturer's instructions. Ensure ferrules are properly tightened to prevent leaks without overtightening. |
| Poor Column Cut | Re-cut the column inlet, ensuring a clean, square cut with no jagged edges or shards. | |
| System Leak | Perform a leak check of the entire system, paying close attention to the inlet septum, column connections, and gas lines. | |
| Only this compound and/or other active compounds are tailing | Active Sites in the Inlet | Replace the inlet liner with a new, deactivated liner. Replace the septum and gold seal. Consider using an ultra-inert liner for trace analysis. |
| Column Contamination | Bake out the column according to the manufacturer's recommendations to remove contaminants. If tailing persists, trim 10-20 cm from the front of the column. | |
| Column Degradation | If the column is old or has been subjected to harsh conditions, the stationary phase may be degraded. Replace the column with a new one of the recommended phase. | |
| Active Sites in the MS Ion Source | For GC-MS users, if other troubleshooting fails, inspect and clean the ion source according to the manufacturer's instructions. The use of halogenated solvents can contribute to the buildup of active sites on the ion source surfaces.[3][4][5] | |
| Peak tailing is inconsistent or appears after several injections | Sample Matrix Effects | If analyzing complex matrices like wastewater, consider sample cleanup procedures such as solid-phase extraction (SPE) to remove interfering compounds.[7] |
| Contamination Buildup | Perform regular inlet maintenance and column conditioning to prevent the accumulation of non-volatile residues from the sample matrix. |
Experimental Protocols
Protocol 1: GC Inlet Maintenance
This protocol outlines the standard procedure for maintaining the GC inlet to eliminate active sites and ensure a clean sample path.
-
Cool Down: Cool the GC inlet and oven to a safe temperature (typically below 50°C).
-
Turn Off Gases: Turn off the carrier and split vent gas flows.
-
Remove Column: Carefully remove the analytical column from the inlet.
-
Replace Consumables:
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Septum: Remove the old septum and replace it with a new, high-quality septum. Avoid touching the new septum with bare hands.
-
Liner: Remove the inlet liner using clean forceps. Replace it with a new, deactivated liner of the appropriate type for your injection mode (e.g., splitless with wool).
-
O-ring: Inspect the O-ring for signs of wear or damage and replace if necessary.
-
Gold Seal: If your instrument has a gold seal at the base of the inlet, inspect it for contamination and replace it if it appears dirty or damaged.
-
-
Reassemble and Leak Check: Reinstall the column and reassemble the inlet. Turn on the gas flows and perform a leak check.
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Conditioning: Heat the inlet to the method temperature and allow it to equilibrate. It is good practice to perform a short bake-out of the inlet after maintenance.
Protocol 2: GC Column Conditioning (Bake-out)
This protocol is for removing contaminants that may have accumulated on the column.
-
Disconnect from Detector: For sensitive detectors like MS, it is recommended to disconnect the column from the detector to prevent contamination. Cap the detector inlet.
-
Set Gas Flow: Set the carrier gas flow rate to the normal operating condition.
-
Purge Column: Allow the carrier gas to flow through the column at an ambient oven temperature for 15-30 minutes to purge any oxygen from the system.
-
Heat Column: Program the oven to heat at a rate of 5-10°C/min to a temperature about 20°C above the final temperature of your analytical method, but do not exceed the column's maximum operating temperature.
-
Hold Temperature: Hold the column at this temperature for 1-2 hours. For heavily contaminated columns, a longer bake-out may be necessary.
-
Cool Down and Reconnect: Cool the oven down, reconnect the column to the detector, and perform a leak check.
-
Equilibrate and Test: Equilibrate the system at the initial conditions of your method and run a blank or a standard to check for a stable baseline and improved peak shape.
Data Presentation
The following table summarizes typical GC parameters for the analysis of 1,2,3-trichloropropane (B165214) based on established methods. These can be used as a starting point for method development and troubleshooting.
| Parameter | Typical Value/Condition | Notes |
| GC Column | Rtx-624, DB-624, DB-VRX, or similar 6% cyanopropylphenyl-94% dimethylpolysiloxane phase | These phases provide good selectivity for volatile organic compounds, including halogenated hydrocarbons. |
| Dimensions | 20-60 m length, 0.18-0.25 mm I.D., 1.0-1.4 µm film thickness | Longer columns provide better resolution, while wider bore columns have higher sample capacity. |
| Injection Mode | Purge and Trap or Split/Splitless | Purge and trap is common for environmental water samples (e.g., EPA Method 524.3). |
| Inlet Temperature | 200 - 250 °C | Should be high enough to ensure complete volatilization of this compound without causing thermal degradation. |
| Carrier Gas | Helium | At a constant flow rate (e.g., 1.0-1.5 mL/min). |
| Oven Program | Initial: 35-45°C, hold for 1-2 min. Ramp: 8-12°C/min to 200-220°C. | The program should be optimized to achieve good separation from other volatile organic compounds. |
| Detector | Mass Spectrometer (MS) in SIM mode or Electron Capture Detector (ECD) | MS provides higher selectivity and confirmation. ECD is highly sensitive to halogenated compounds. |
| MS Ions (for SIM) | Quantitation: m/z 110. Confirmation: m/z 75, 112 | These are characteristic ions for 1,2,3-trichloropropane. |
Visualizing Chemical Interactions
The following diagram illustrates the potential interaction of this compound with an active site on the GC column stationary phase, which can lead to peak tailing.
Caption: Interaction of this compound with an active site.
References
Technical Support Center: Optimized Distillation of Trichloropropane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance for the safe and efficient distillation of trichloropropane (B3392429). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of 1,2,3-trichloropropane (B165214) and related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter during their this compound distillation experiments.
| Issue Category | Question | Answer |
| Temperature & Pressure | Q1: What is the optimal distillation temperature for 1,2,3-trichloropropane? | The optimal temperature depends on the pressure. At atmospheric pressure (760 mmHg), 1,2,3-trichloropropane boils at approximately 156.85°C[1]. However, due to its sensitivity to heat, vacuum distillation is highly recommended to lower the boiling point and prevent thermal decomposition. Use the provided table of boiling points at various pressures to select an appropriate temperature for your vacuum setup. |
| Q2: My compound seems to be decomposing at higher temperatures. What should I do? | 1,2,3-Trichloropropane is sensitive to heat and can decompose, potentially forming toxic hydrogen chloride (HCl) fumes[2]. To prevent this, always use the lowest feasible temperature for distillation. This is best achieved through vacuum distillation, which significantly lowers the boiling point. If you observe discoloration (darkening) of the distillation mixture or fumes in the apparatus, immediately reduce the heat and improve the vacuum. | |
| Impurity Separation | Q3: I'm trying to separate 1,2,3-trichloropropane from 1,2-dichloropropane (B32752) and 1,3-dichloropropene (B49464). What is the best approach? | Fractional distillation is necessary due to the relatively close boiling points of these compounds. A fractionating column with a high number of theoretical plates will be required for efficient separation. Refer to the boiling point data table to determine the expected boiling point of each component at your operating pressure. Collect fractions at their respective boiling points, monitoring the temperature at the distillation head closely. |
| Q4: Does 1,2,3-trichloropropane form azeotropes with water or other common solvents? | While there is documented evidence of 1,2,3-trichloropropane forming azeotropes with camphene, alpha-pinene, and 2,7-dimethyloctane, there is no readily available data to suggest it forms azeotropes with water or other common laboratory solvents. If you suspect azeotrope formation is hindering your separation, consider using a different solvent for extraction prior to distillation or employing a drying agent to remove any residual water. | |
| Distillation Issues | Q5: My distillation is "bumping" (boiling violently). How can I prevent this? | Bumping occurs when a liquid becomes superheated and boils in a sudden burst. To ensure smooth boiling, always add boiling chips or a magnetic stir bar to the distillation flask before heating. For vacuum distillation, a magnetic stirrer is more effective as boiling chips can be less reliable under reduced pressure. |
| Q6: My sample is foaming into the distillation column. What can I do? | Foaming can be caused by impurities or too rapid heating. Reduce the heating rate to allow for a more controlled boil. If foaming persists, you may need to use a larger distillation flask to provide more headspace or consider adding an anti-foaming agent, ensuring it will not contaminate your final product. | |
| Equipment & Safety | Q7: I've noticed corrosion in my distillation apparatus after distilling halogenated compounds. How can I prevent this? | The thermal decomposition of chlorinated hydrocarbons like this compound can produce acidic byproducts such as HCl, which are corrosive. Ensure your glassware is free of any defects. If you are using a metal apparatus, ensure it is constructed from a corrosion-resistant alloy. It is also good practice to neutralize any acidic residue in the distillation flask after it has cooled down before cleaning. |
Data Presentation: Boiling Points and Physical Properties
Boiling Points of this compound and Common Impurities at Various Pressures
The following table provides the boiling points of 1,2,3-trichloropropane, 1,2-dichloropropane, and 1,3-dichloropropene at atmospheric and reduced pressures. These values are calculated using the Antoine equation with constants sourced from the NIST Chemistry WebBook where available, or estimated based on available data.
| Pressure (mmHg) | 1,2,3-Trichloropropane (°C) | 1,2-Dichloropropane (°C) | 1,3-Dichloropropene (cis) (°C) | 1,3-Dichloropropene (trans) (°C) |
| 760 | 156.9 | 96.2 | 104.0 | 112.0 |
| 400 | 134.5 | 75.8 | 83.1 | 90.6 |
| 200 | 114.1 | 57.3 | 64.0 | 71.1 |
| 100 | 95.9 | 40.8 | 46.8 | 53.5 |
| 50 | 78.9 | 25.5 | 30.8 | 37.1 |
| 20 | 58.0 | 6.4 | 10.9 | 16.8 |
| 10 | 42.9 | -3.7 | -2.6 | 2.9 |
| 5 | 28.6 | -13.5 | -15.5 | -10.1 |
| 1 | 2.5 | -35.2 | -38.0 | -33.2 |
Note: Boiling points at reduced pressures are calculated using the Antoine equation with constants from the NIST WebBook for 1,2,3-Trichloropropane and 1,2-Dichloropropane. Values for 1,3-Dichloropropene are estimated and should be used as a guideline.
Physical Properties of this compound Isomers and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point at 760 mmHg (°C) | Density (g/mL at 20°C) |
| 1,2,3-Trichloropropane | C₃H₅Cl₃ | 147.43 | 156.85[1] | 1.389 |
| 1,2-Dichloropropane | C₃H₆Cl₂ | 112.99 | ~96[3] | 1.156 |
| 1,3-Dichloropropene (cis) | C₃H₄Cl₂ | 110.97 | 104 | 1.225 |
| 1,3-Dichloropropene (trans) | C₃H₄Cl₂ | 110.97 | 112 | 1.217 |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
This protocol outlines the procedure for separating 1,2,3-trichloropropane from lower-boiling impurities such as 1,2-dichloropropane and 1,3-dichloropropene.
Materials:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum adapter and vacuum source (optional, but recommended)
-
Boiling chips or magnetic stir bar
-
Clamps and stands
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.
-
Place the crude this compound mixture into the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar to the flask.
-
Wrap the fractionating column and distillation head with an insulating material to maintain a proper temperature gradient.
-
-
Distillation Process:
-
Begin circulating cold water through the condenser.
-
If performing a vacuum distillation, slowly evacuate the system to the desired pressure.
-
Turn on the heating mantle and begin to heat the flask gently. If using a stirrer, ensure it is rotating at a steady rate.
-
Observe the temperature on the thermometer at the distillation head. The temperature will rise as the vapor of the lowest boiling point component reaches the top of the column.
-
Collect the first fraction (distillate) as the temperature stabilizes at the boiling point of the first impurity (e.g., 1,2-dichloropropane).
-
Once the temperature begins to rise again after the first fraction is collected, change the receiving flask to collect the intermediate fraction.
-
As the temperature stabilizes at the boiling point of the next component (e.g., 1,3-dichloropropene), change the receiving flask to collect the second fraction.
-
Repeat this process for each component, collecting the final fraction of purified 1,2,3-trichloropropane when the temperature stabilizes at its boiling point at the operating pressure.
-
-
Shutdown:
-
Once the desired product has been collected or the distillation is complete, turn off the heating mantle and allow the apparatus to cool completely before disassembling.
-
If under vacuum, slowly and carefully return the system to atmospheric pressure.
-
Visualizations
References
Technical Support Center: Stabilizing Trichloropropane for Long-Term Storage
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with trichloropropane (B3392429). The information is designed to help ensure the stability and purity of this compound during long-term storage for experimental use.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Problem | Potential Cause | Suggested Solution |
| Yellowing or Discoloration of this compound Solution | Thermal or photodegradation leading to the formation of conjugated double bonds. This is often initiated by dehydrochlorination. | - Store in amber glass bottles or in the dark to prevent photodegradation. - Ensure storage at recommended cool temperatures. - Consider adding a heat or light stabilizer if the application allows. |
| Decrease in pH or Acidity Development | Dehydrochlorination, where hydrogen chloride (HCl), an acid, is eliminated from the this compound molecule. This process can be autocatalytic. | - Add an acid scavenger as a stabilizer. Epoxidized vegetable oils or other epoxides can be effective.[1] - Store in a tightly sealed container to minimize exposure to moisture, which can contribute to hydrolysis and acid formation. |
| Formation of Precipitate in the Solution | - Incompatibility of a stabilizer with this compound or impurities. - Polymerization of degradation products. | - Verify the solubility and compatibility of any added stabilizers. - Purify the this compound to remove any potential impurities that could react with stabilizers or initiate degradation. |
| Inconsistent Experimental Results | Degradation of the this compound stock solution, leading to lower purity and the presence of interfering byproducts. | - Regularly check the purity of the this compound stock using analytical methods like GC-MS. - Re-purify or replace the stock if significant degradation is detected. - Implement a routine stability testing protocol for stored this compound. |
| Corrosion of Metal Storage Containers or Equipment | Release of corrosive hydrogen chloride (HCl) during degradation. | - Store this compound in glass or other non-reactive containers. Avoid prolonged contact with metals, especially at elevated temperatures.[2] - Ensure any added stabilizers effectively neutralize HCl as it forms. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The most likely primary degradation pathway for this compound, similar to other chlorinated alkanes, is dehydrochlorination. This process involves the elimination of a hydrogen and a chlorine atom from adjacent carbons, forming an unsaturated compound and hydrogen chloride (HCl). The presence of heat, light, and certain impurities can accelerate this process. The released HCl can then catalyze further degradation.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[3] A well-ventilated area is also crucial for safety. The storage container should be tightly sealed to prevent exposure to moisture and air, which can contribute to hydrolysis and oxidation. Storage in amber glass bottles is recommended to protect against photodegradation.
Q3: What types of stabilizers can be used for this compound?
A3: While specific stabilizers for 1,2,3-trichloropropane (B165214) are not extensively documented in publicly available literature, general stabilizers for chlorinated hydrocarbons can be effective. These include:
-
Acid Scavengers: Compounds like epoxides (e.g., epoxidized soybean oil, glycidyl (B131873) ethers) can neutralize the HCl produced during dehydrochlorination.[1]
-
Organotin Compounds: These are known to be effective heat stabilizers for chlorinated polymers and may offer similar benefits for this compound.
-
Hindered Amine Light Stabilizers (HALS): If photodegradation is a concern, HALS can be used to protect against UV-induced degradation.
The choice of stabilizer will depend on the specific application and requirements for purity. It is essential to test the compatibility and effectiveness of any stabilizer before use.
Q4: How can I tell if my this compound has degraded?
A4: Signs of degradation include a change in color (yellowing), the development of a pungent, acidic odor, or a decrease in pH. The most reliable method for assessing degradation is to perform a purity analysis using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any degradation products.
Q5: What materials are compatible with this compound for storage and handling?
A5: Glass is the most recommended material for storing this compound. Certain types of chemically resistant plastics may be suitable for short-term use, but compatibility should be verified. It is important to avoid contact with strong bases, finely powdered metals, and other incompatible materials as listed in the safety data sheet.[4]
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound
Objective: To evaluate the stability of a this compound sample under accelerated conditions to predict its long-term shelf life.
Materials:
-
This compound sample
-
Amber glass vials with PTFE-lined caps
-
Oven or environmental chamber capable of maintaining a constant temperature (e.g., 40°C ± 2°C)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Analytical standards for this compound and potential degradation products
Methodology:
-
Aliquots of the this compound sample are placed into several amber glass vials, which are then tightly sealed.
-
An initial sample (Time 0) is analyzed by GC-MS to determine the initial purity and identify any existing impurities.
-
The remaining vials are placed in an oven or environmental chamber at an elevated temperature (e.g., 40°C).
-
At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), a vial is removed from the chamber.
-
The sample is allowed to cool to room temperature.
-
The sample is analyzed by GC-MS to determine the purity of this compound and identify and quantify any new peaks corresponding to degradation products.
-
The rate of degradation is calculated, and the data can be used to estimate the shelf life at room temperature.
Protocol 2: Evaluation of Stabilizer Effectiveness
Objective: To compare the effectiveness of different stabilizers in preventing the degradation of this compound.
Materials:
-
High-purity this compound
-
Various stabilizers to be tested (e.g., an epoxide, an organotin compound)
-
Equipment and materials as listed in Protocol 1
Methodology:
-
Prepare solutions of this compound containing different stabilizers at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/w). A control sample with no stabilizer is also prepared.
-
Aliquots of each solution, including the control, are placed in amber glass vials and sealed.
-
An initial analysis (Time 0) of each solution is performed via GC-MS.
-
The vials are subjected to accelerated stability testing as described in Protocol 1 (e.g., storage at 40°C).
-
At regular intervals, samples of each solution are analyzed by GC-MS.
-
The purity of this compound in each sample is plotted against time.
-
The effectiveness of the stabilizers is determined by comparing the degradation rates of the stabilized samples to the control.
Quantitative Data Presentation
The following tables are templates for presenting quantitative data from stability studies.
Table 1: Effect of Stabilizer Concentration on this compound Purity After 6 Months at 25°C
| Stabilizer | Concentration (% w/w) | Initial Purity (%) | Purity after 6 Months (%) |
| None (Control) | 0.0 | 99.8 | 98.5 |
| Stabilizer A | 0.1 | 99.8 | 99.6 |
| Stabilizer A | 0.5 | 99.8 | 99.7 |
| Stabilizer B | 0.1 | 99.8 | 99.2 |
| Stabilizer B | 0.5 | 99.8 | 99.5 |
Table 2: Effect of Temperature on the Degradation Rate of Unstabilized this compound
| Storage Temperature (°C) | Purity after 30 Days (%) | Purity after 90 Days (%) | Estimated Degradation Rate (% per month) |
| 4 | 99.8 | 99.7 | ~0.03 |
| 25 | 99.5 | 98.5 | ~0.43 |
| 40 | 98.2 | 95.0 | ~1.67 |
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Proposed dehydrochlorination pathway for this compound.
Caption: Workflow for evaluating the effectiveness of stabilizers.
References
Technical Support Center: Minimizing Solvent Effects of Trichloropropane in Spectroscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the solvent effects of 1,2,3-trichloropropane (B165214) (TCP) in your spectroscopic experiments.
Physical and Chemical Properties of 1,2,3-Trichloropropane
A thorough understanding of the physical and chemical properties of 1,2,3-trichloropropane is crucial for its effective use as a solvent in spectroscopy. This data can help in predicting and mitigating potential interferences.
| Property | Value |
| Chemical Formula | C₃H₅Cl₃ |
| Molar Mass | 147.43 g/mol |
| Appearance | Colorless to straw-colored liquid |
| Odor | Chloroform-like |
| Boiling Point | 156.8 °C |
| Melting Point | -14.7 °C |
| Density | 1.3889 g/mL at 20 °C |
| Refractive Index (n²⁰/D) | 1.4822 - 1.4865 |
| Solubility in Water | 1.75 g/L (Slightly soluble) |
| Solubility in Organic Solvents | Soluble in chloroform, diethyl ether, and ethanol |
| Purity (Commercial) | >98–99.9% |
UV-Vis Spectroscopy
Frequently Asked Questions (FAQs)
Q1: What is the UV cutoff wavelength for 1,2,3-trichloropropane?
A1: The specific UV cutoff wavelength for 1,2,3-trichloropropane is not commonly published in standard solvent charts. However, as a chlorinated solvent, it is expected to have a relatively high UV cutoff, likely around 245 nm or higher, similar to chloroform. This makes it generally unsuitable for UV spectroscopy applications below this wavelength due to its own absorbance.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background absorbance across the spectrum. | The operating wavelength is at or below the UV cutoff of the trichloropropane. | Select a different solvent with a lower UV cutoff if your analyte absorbs in the low UV region. If TCP must be used, operate at wavelengths significantly above its cutoff. |
| Solvent impurities are present. | Use high-purity, spectroscopic grade 1,2,3-trichloropropane. Ensure proper storage to prevent degradation. | |
| Unexpected peaks in the spectrum. | Contamination in the solvent or from the sample handling process. | Run a blank spectrum of the solvent alone to identify impurity peaks. Ensure all glassware is scrupulously clean. |
| Shifts in the absorption maximum (λmax) of the analyte. | Solute-solvent interactions due to the polarity of this compound. | Be consistent with the solvent used for all measurements if comparing multiple samples. Report the solvent used when presenting spectral data. |
| Inaccurate quantitative measurements. | High background absorbance or scattering from the solvent. | Perform a baseline correction using the solvent as a blank. If scattering is an issue, filter the sample. For high background, consider using a three-point background correction method. |
Fluorescence Spectroscopy
Frequently Asked Questions (FAQs)
Q1: Can 1,2,3-trichloropropane be used as a solvent for fluorescence spectroscopy?
A1: Yes, but with caution. While it may not fluoresce itself, its polarity can influence the fluorescence emission of the analyte, causing spectral shifts. It is essential to run a solvent blank to check for any fluorescent impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected fluorescence peaks or high background. | Fluorescent impurities in the this compound. | Use high-purity, fluorescence-grade solvent. Run a fluorescence spectrum of the solvent alone to identify any interfering signals. |
| Scattering from the solvent (Raman scattering). | The Raman peak of the solvent will shift as the excitation wavelength is changed. To confirm, alter the excitation wavelength and observe if the peak shifts accordingly. If possible, choose an excitation wavelength that does not produce a Raman peak in the emission region of interest. | |
| Shifts in the emission maximum of the analyte. | Solvent polarity effects (solvatochromic shifts). This compound's polarity can alter the energy levels of the analyte's excited state. | Maintain consistent solvent conditions for all measurements. If comparing data from different solvents, the shifts can be analyzed using a Lippert-Mataga plot to understand the effect of solvent polarity. |
| Quenching of the fluorescence signal. | Presence of quenching impurities in the solvent. | Use a fresh, high-purity solvent. Degassing the solvent may also help if dissolved oxygen is the cause of quenching. |
| Inner filter effect due to high solvent or analyte concentration. | Dilute the sample to reduce absorbance. |
NMR Spectroscopy
Frequently Asked Questions (FAQs)
Q1: How do I avoid interference from the 1,2,3-trichloropropane signal in my ¹H NMR spectrum?
A1: The most effective method is to use a deuterated version of the solvent, such as 1,2,3-trichloropropane-d₅. This replaces the hydrogen atoms with deuterium (B1214612), which is not detected in ¹H NMR, thus eliminating the solvent signal. If a deuterated solvent is not available, solvent suppression techniques can be employed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Large, broad solvent peaks obscuring analyte signals. | Use of non-deuterated 1,2,3-trichloropropane. | The ideal solution is to use deuterated 1,2,3-trichloropropane-d₅. |
| High concentration of residual protons in the deuterated solvent. | Use a high-purity deuterated solvent with a low percentage of residual protons. | |
| Analyte peaks overlap with the residual solvent peak. | The chemical shift of an analyte proton is coincident with the residual TCP signal. | If using a deuterated solvent is not possible, employ solvent suppression techniques such as presaturation. This involves irradiating the solvent peak with a selective radiofrequency pulse to reduce its intensity. |
| Poor shimming and line shape. | The spectrometer lock has difficulty with the solvent. | Ensure the spectrometer is properly locked onto the deuterium signal of the deuterated solvent. |
| Non-deuterated solvent is used. | Shimming can be performed on the solvent's proton signal, though this may be less effective than using a deuterium lock. | |
| Presence of unexpected peaks. | Impurities in the 1,2,3-trichloropropane. | Use a high-purity, NMR-grade solvent. Check the supplier's certificate of analysis for known impurities. |
Experimental Protocols
Protocol 1: Background Subtraction in UV-Vis Spectroscopy
-
Prepare a Blank: Fill a clean cuvette with high-purity 1,2,3-trichloropropane from the same batch used to prepare your sample.
-
Set Spectrometer Parameters: Set the desired wavelength range for your measurement.
-
Acquire Blank Spectrum: Place the blank cuvette in the spectrophotometer and record the absorbance spectrum. This will serve as your baseline.
-
Acquire Sample Spectrum: Replace the blank cuvette with the cuvette containing your sample dissolved in 1,2,3-trichloropropane and record the spectrum.
-
Subtract Background: Use the spectrometer's software to subtract the blank spectrum from the sample spectrum. The resulting spectrum will show the absorbance of the analyte without the contribution from the solvent.
Protocol 2: Minimizing Solvent Signal in NMR using Presaturation
-
Prepare the Sample: Dissolve your analyte in non-deuterated 1,2,3-trichloropropane.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum to identify the chemical shift of the 1,2,3-trichloropropane peak.
-
Set up Presaturation Experiment: In the NMR software, select a presaturation pulse sequence.
-
Define Saturation Frequency: Set the frequency of the presaturation pulse to the exact chemical shift of the 1,2,3-trichloropropane signal.
-
Acquire Spectrum: Run the presaturation experiment. The low-power radiofrequency pulse will saturate the solvent protons, significantly reducing the intensity of their signal in the resulting spectrum.
Visualizations
Caption: UV-Vis spectroscopy workflow with background subtraction.
Caption: Decision workflow for minimizing solvent effects in NMR.
Technical Support Center: Purification of Crude 1,2,3-Trichloropropane
This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of crude 1,2,3-trichloropropane (B165214) (TCP). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1,2,3-trichloropropane?
A1: Crude 1,2,3-trichloropropane typically contains several impurities, which can include:
-
Water: Often present from the synthesis or storage conditions.
-
Acidic Impurities: Such as hydrochloric acid (HCl), which can arise from the chlorination process.[1]
-
Unsaturated Chlorinated Hydrocarbons: Including unspecified isomers of chlorohexene and chlorohexadienes.
-
Related Chlorinated Propanes: Depending on the synthesis route, other chlorinated propanes may be present as byproducts.
-
Soil Fumigant Residues: In some contexts, TCP itself is an impurity in soil fumigants like D-D mixtures, which also contain dichloropropenes.[1]
Q2: Which purification techniques are most effective for crude 1,2,3-trichloropropane?
A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Fractional Distillation: This is a primary method for separating 1,2,3-trichloropropane from impurities with different boiling points.[2][3]
-
Liquid-Liquid Extraction: Particularly useful for removing acidic impurities by washing with a basic aqueous solution.[4] It can also be used to remove water-soluble impurities.
-
Adsorption: Techniques like using activated carbon can be effective for removing certain organic impurities, though this is more commonly applied for removing TCP from water.
Q3: What is the boiling point of 1,2,3-trichloropropane and how does it compare to its common impurities?
A3: 1,2,3-trichloropropane has a boiling point of approximately 156.8 °C.[1] The boiling points of common impurities are:
-
Water: 100 °C
-
Chlorohexene isomers: Boiling points for various isomers of chlorohexene are in the range of 130-145 °C.
The significant difference in boiling points between 1,2,3-trichloropropane and water, as well as a reasonable difference with other organic impurities, makes fractional distillation a viable purification method.
Q4: How can I assess the purity of my 1,2,3-trichloropropane sample?
A4: The purity of 1,2,3-trichloropropane is typically assessed using gas chromatography (GC) coupled with a suitable detector, most commonly a mass spectrometer (GC/MS). Several EPA methods, such as 524.2 and 8260B, outline procedures for the analysis of volatile organic compounds, including 1,2,3-trichloropropane.[1][5] These methods can be adapted for quality control purposes to identify and quantify impurities.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Fractions | - Inefficient packing of the distillation column.- Distillation rate is too fast.- Insufficient reflux ratio.- Boiling points of components are very close. | - Ensure the distillation column is packed uniformly to provide a large surface area for vapor-liquid equilibrium.- Reduce the heating rate to allow for proper separation.- Increase the reflux ratio to improve separation efficiency.- Consider using a longer distillation column or a more efficient packing material. |
| Bumping or Uneven Boiling | - Lack of boiling chips or a magnetic stirrer.- Superheating of the liquid. | - Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.- Ensure even heating of the distillation flask. |
| Column Flooding | - Excessive heating rate, leading to a high vapor flow rate.- Constriction in the column or condenser. | - Reduce the heating rate to decrease the vapor velocity.- Check for any blockages in the distillation setup. |
| Product is Contaminated with Water | - Incomplete drying of the crude product before distillation.- Leaks in the distillation apparatus allowing atmospheric moisture to enter. | - Thoroughly dry the crude 1,2,3-trichloropropane with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.- Ensure all joints in the distillation apparatus are properly sealed. |
| Product is Acidic | - Presence of acidic impurities (e.g., HCl) in the crude product. | - Neutralize the crude product by washing with a dilute basic solution (e.g., sodium bicarbonate) in a liquid-liquid extraction before distillation.[4] |
Liquid-Liquid Extraction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Formation of an Emulsion | - Vigorous shaking of the separatory funnel.- High concentration of impurities that act as surfactants. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.- Allow the mixture to stand for a longer period.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Poor Separation of Layers | - Similar densities of the two liquid phases. | - Add a small amount of a solvent that is miscible with one phase but not the other to alter the density.- Centrifuge the mixture if a small-scale extraction. |
| Incomplete Removal of Acidic Impurities | - Insufficient amount of basic solution used.- Inadequate mixing of the two phases. | - Use a larger volume or a more concentrated basic solution.- Ensure thorough mixing by gentle inversion of the separatory funnel multiple times. |
| Loss of Product into the Aqueous Layer | - 1,2,3-trichloropropane has some slight solubility in water. | - Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery.- Back-extract the aqueous layer with a fresh portion of the organic solvent. |
Data Presentation
The following table provides representative data for the purification of crude 1,2,3-trichloropropane using a two-step process of liquid-liquid extraction followed by fractional distillation. Please note that these are illustrative values and actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Step | Parameter | Crude 1,2,3-Trichloropropane | After Liquid-Liquid Extraction | After Fractional Distillation |
| Purity (by GC/MS) | 1,2,3-Trichloropropane (%) | 95.0 | 97.5 | > 99.5 |
| Water (%) | 1.5 | < 0.1 | < 0.05 | |
| Acidity (as HCl, ppm) | 500 | < 10 | < 5 | |
| Other Organic Impurities (%) | 3.5 | 2.4 | < 0.45 | |
| Yield | Overall Yield (%) | - | ~98% | ~95% (from extracted material) |
Experimental Protocols
Liquid-Liquid Extraction for Removal of Acidic Impurities
This protocol describes the removal of acidic impurities from crude 1,2,3-trichloropropane using a basic wash.
Materials:
-
Crude 1,2,3-trichloropropane
-
5% (w/v) Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663)
-
Separatory funnel
-
Erlenmeyer flasks
-
pH paper
Procedure:
-
Place the crude 1,2,3-trichloropropane into a separatory funnel.
-
Add an equal volume of 5% sodium bicarbonate solution.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Allow the layers to separate. The lower layer is the 1,2,3-trichloropropane.
-
Drain the lower organic layer into a clean Erlenmeyer flask.
-
Discard the upper aqueous layer.
-
Return the organic layer to the separatory funnel and wash with an equal volume of deionized water by gentle inversion.
-
Separate the layers and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine to help remove residual water.
-
Separate the layers and drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate to the 1,2,3-trichloropropane to dry it. Swirl the flask until the drying agent no longer clumps together.
-
Filter the dried 1,2,3-trichloropropane to remove the drying agent. The product is now ready for fractional distillation.
Fractional Distillation of 1,2,3-Trichloropropane
This protocol describes the purification of neutralized and dried 1,2,3-trichloropropane by fractional distillation.
Materials:
-
Neutralized and dried crude 1,2,3-trichloropropane
-
Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks)
-
Boiling chips or magnetic stir bar
-
Heating mantle
-
Thermometer
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Add the neutralized and dried 1,2,3-trichloropropane and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Begin heating the distillation flask gently.
-
Observe the temperature at the top of the column. Collect any low-boiling fractions (distillate collected below ~150 °C) in a separate receiving flask. These are likely residual water and other volatile impurities.
-
As the temperature approaches the boiling point of 1,2,3-trichloropropane (156.8 °C), change to a clean receiving flask.
-
Collect the fraction that distills at a constant temperature around 156-158 °C. This is the purified 1,2,3-trichloropropane.
-
Stop the distillation when the temperature begins to rise significantly above this range or when only a small amount of liquid remains in the distillation flask.
-
Allow the apparatus to cool completely before disassembling.
-
Analyze the purity of the collected fraction using GC/MS.
Visualizations
References
- 1. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Purification [chem.rochester.edu]
- 3. rootsciences.com [rootsciences.com]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. waterboards.ca.gov [waterboards.ca.gov]
Technical Support Center: Analysis of 1,2,3-Trichloropropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix interference during the analysis of 1,2,3-trichloropropane (B165214) (TCP).
Frequently Asked Questions (FAQs)
Q1: What is matrix interference in the context of 1,2,3-trichloropropane (TCP) analysis?
A1: Matrix interference refers to the effect of co-extracted compounds from a sample on the analytical signal of the target analyte, in this case, TCP.[1] These extraneous components can suppress or enhance the signal, leading to inaccurate quantification.[1][2] In TCP analysis, particularly by Gas Chromatography/Mass Spectrometry (GC/MS), interference can arise from volatile organic compounds that co-elute with TCP or its internal standard and share similar fragment ions.[3][4]
Q2: What are the common analytical techniques for TCP analysis and their susceptibility to matrix effects?
A2: The most common methods for trace-level TCP analysis are based on GC/MS.[5] These include:
-
Purge and Trap GC/MS: This is a highly sensitive method suitable for volatile compounds like TCP in water matrices.[6][7] It is susceptible to interference from other volatile organic compounds present in the sample.[8]
-
Liquid-Liquid Extraction (LLE) GC/MS: This method is also used for TCP analysis in drinking water.[3][9] Matrix effects can still be a concern due to the co-extraction of other organic compounds.[3]
Both techniques often employ Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) to enhance sensitivity and selectivity, which can help mitigate some matrix effects.[3][7][10]
Q3: What are the primary sources of matrix interference in TCP analysis?
A3: The primary sources of matrix interference in TCP analysis include:
-
Co-eluting Compounds: Other volatile organic compounds in the sample that have similar retention times to TCP or its internal standard.[3]
-
Shared Fragment Ions: Interfering compounds that produce mass fragments identical to those used for quantifying TCP (e.g., m/z 75) or its deuterated internal standard (e.g., m/z 79).[4][6] Specific examples include trans-1,4-dichloro-2-butene, isopropylbenzene, and o-xylene (B151617).[4]
-
Sample Matrix Complexity: Samples other than clean drinking water, such as wastewater, soil, or biological tissues, contain a higher load of potential interfering substances like proteins and lipids.[1][8]
Q4: How can an internal standard help in addressing matrix effects?
A4: An internal standard, typically a stable isotope-labeled version of the analyte like 1,2,3-trichloropropane-D5 (TCP-D5), is crucial for accurate quantification.[4] The internal standard is added to all samples, standards, and blanks at a known concentration.[6] Since it is chemically very similar to the analyte, it experiences similar matrix effects during sample preparation and analysis. By calculating the ratio of the analyte response to the internal standard response, variations due to matrix-induced suppression or enhancement can be compensated for, leading to more accurate results.
Troubleshooting Guide
Problem 1: I am observing a higher-than-expected response for my internal standard (TCP-D5).
-
Possible Cause: A co-eluting compound may be contributing to the ion signal of the internal standard. For example, o-xylene can interfere with the TCP-D5 quantitation ion (m/z 79) if present at high concentrations.[4][6]
-
Troubleshooting Steps:
-
Examine Peak Shapes: Check the peak shapes of the internal standard in the Extracted Ion Chromatogram (EIC) and the Total Ion Chromatogram (TIC) for any signs of co-elution.[3]
-
Perform a Matrix Spike: Analyze a sample matrix spike. A high response from the internal standard due to an interfering compound will result in a lower-than-normal calculated recovery for the spiked TCP.[3]
-
Adjust Chromatographic Conditions: Modify the GC temperature program or use a different capillary column to improve the separation of the internal standard from the interfering compound.[6]
-
Problem 2: My TCP recoveries in spiked samples are consistently low.
-
Possible Cause: This could be due to ion suppression caused by co-eluting matrix components.[2] High concentrations of proteins or lipids in the sample can disrupt the ionization process in the mass spectrometer source.[1]
-
Troubleshooting Steps:
-
Sample Dilution: Diluting the sample with reagent water is a simple and effective way to reduce the concentration of interfering matrix components.[11][12]
-
Optimize Sample Preparation: Employ more rigorous sample cleanup techniques. For liquid samples, solid-phase extraction (SPE) can be more effective at removing interferences than liquid-liquid extraction.[13]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects.
-
Problem 3: I see unexpected peaks in my chromatogram near the retention time of TCP.
-
Possible Cause: The sample may contain other volatile organic compounds that are being detected. These could be potential interferents if they share common mass fragments with TCP.
-
Troubleshooting Steps:
-
Analyze a Laboratory Reagent Blank (LRB): This will help determine if the contamination is coming from laboratory glassware, reagents, or the instrument itself.[6]
-
Review Mass Spectra: Examine the mass spectrum of the unknown peak to identify the compound.
-
Improve Chromatographic Separation: As with other co-elution issues, optimizing the GC method can help to resolve the unknown peak from the TCP peak.[6]
-
Quantitative Data Summary
Table 1: Method Performance and Quality Control for TCP Analysis
| Parameter | Method | Typical Value/Range | Reference |
| Method Detection Limit (MDL) | Purge and Trap GC/MS | 0.811 ng/L | [4] |
| Continuous LLE GC/MS | < 1.7 ng/L | [3] | |
| Linear Calibration Range | Purge and Trap GC/MS | 5.0 to 500 ng/L | [6] |
| Continuous LLE GC/MS | 5.0 to 100 µg/L | [3] | |
| Laboratory Fortified Blank (LFB) Recovery | Purge and Trap GC/MS | 80 - 120% | [6] |
| Relative Standard Deviation (RSD) for LFB | Purge and Trap GC/MS | ≤ 20% | [6] |
Experimental Protocols
Protocol: Determination of 1,2,3-Trichloropropane in Drinking Water by Purge and Trap GC/MS
This protocol is a summary based on common practices found in regulatory methods.[6][7]
1. Sample Preparation:
- Collect water samples in 40 mL VOA vials with no headspace.
- Preserve samples with hydrochloric acid (HCl) and store at 4°C until analysis (holding time is typically 14 days).[4]
- For analysis, allow the sample to come to room temperature.
- Add a known amount of the internal standard (1,2,3-trichloropropane-D5) to a 25 mL aliquot of the sample.[6]
2. Purge and Trap Concentration:
- Use a purge and trap system equipped with a suitable trap (e.g., containing Tenax, silica (B1680970) gel, and charcoal).
- Purge the sample with an inert gas (e.g., helium) at a specified flow rate and temperature (e.g., 40 mL/min at 50°C) for a set time (e.g., 11 minutes).[7] The elevated temperature can improve the purging efficiency for TCP.[7]
- During the purge, the volatile organic compounds, including TCP, are transferred from the sample to the trap.
3. Desorption and GC/MS Analysis:
- After purging, rapidly heat the trap to desorb the trapped compounds onto the GC column (e.g., 250°C for 0.5 to 4 minutes).[7]
- Separate the compounds using a capillary GC column (e.g., DB-VRX or DB-5.625).[6] A typical temperature program might start at 40°C, hold for a few minutes, and then ramp up to over 200°C.
- Detect the compounds using a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[7]
- Monitor the characteristic ions for TCP (e.g., m/z 75, 110) and the internal standard TCP-D5 (e.g., m/z 79).[6][7] The choice of quantitation ion for TCP may be adjusted to avoid interferences; for instance, using m/z 110 if m/z 75 has a known co-eluting interference.[7]
4. Quality Control:
- Analyze a Laboratory Reagent Blank (LRB) with each batch to ensure no background contamination.[6]
- Analyze a Laboratory Fortified Blank (LFB) with a known concentration of TCP to verify method accuracy.[6]
- Analyze a sample duplicate for every batch of 10 or fewer samples to assess precision.[6]
- Periodically analyze a Quality Control Sample from an external source to assess laboratory performance.[6]
Visualizations
Caption: Troubleshooting workflow for matrix interference.
Caption: Experimental workflow for Purge and Trap GC/MS analysis of TCP.
References
- 1. arborassays.com [arborassays.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waterboards.ca.gov [waterboards.ca.gov]
- 4. eurofinsus.com [eurofinsus.com]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. ysi.com [ysi.com]
- 8. dem.ri.gov [dem.ri.gov]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. researchgate.net [researchgate.net]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Efficiency of Trichloropropane as a Cross-linking Agent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 1,2,3-trichloropropane (B165214) (TCP) as a cross-linking agent, particularly in the synthesis of polysulfide polymers.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 1,2,3-trichloropropane (TCP) as a cross-linking agent?
A1: 1,2,3-trichloropropane is primarily used as a trifunctional cross-linking or branching agent in the synthesis of polysulfide polymers, such as those used in high-performance sealants and elastomers.[1][2][3] It is typically used in small quantities alongside a primary, bifunctional dihalide like bis(2-chloroethyl) formal to create a three-dimensional polymer network.[1][2][4] This network structure improves the material's elasticity and reduces cold flow, a common issue with linear polysulfide chains.
Q2: What is the chemical mechanism of cross-linking with TCP?
A2: The cross-linking mechanism involves a nucleophilic substitution reaction, specifically a condensation polymerization, between the terminal thiol groups of a prepolymer or the sulfide (B99878) ions of an inorganic polysulfide (like sodium polysulfide, Na₂Sₓ) and the chlorine atoms of TCP.[1][5] As TCP has three chlorine atoms, it can react with three different polymer chains or segments, thus forming a branch point or a cross-link in the final polymer structure. This reaction is often carried out as an emulsion or interfacial polymerization in an aqueous medium.[1][6]
Q3: What are the typical reaction conditions for using TCP as a cross-linker?
A3: The reaction is generally conducted in a heated, aqueous dispersion. Key parameters include:
-
Temperature: Typically ranges from 80°C to 100°C.[7]
-
Reactants: Sodium polysulfide (Na₂Sₓ) and a mixture of a dihalo organic compound (e.g., bis(2-chloroethyl) formal) and TCP.[1][2][4]
-
TCP Concentration: The amount of TCP is critical and usually ranges from 0.05 to 4 mole percent relative to the dihalo compound, which controls the degree of branching.[8]
-
Catalyst: In some cases, a phase transfer catalyst (PTC) like methyltributylammonium chloride is used to facilitate the reaction between the aqueous polysulfide phase and the organic halide phase.[9][10]
Q4: What are the safety concerns associated with using TCP?
A4: 1,2,3-trichloropropane is a toxic and carcinogenic compound, and its use is a significant drawback in polysulfide synthesis.[11] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Due to its hazardous nature, researchers have explored safer alternatives like glutaraldehyde (B144438).[11]
Troubleshooting Guides
Problem 1: Low or No Cross-linking (Product is liquid or tacky)
Q: My polysulfide polymer synthesis resulted in a low-viscosity liquid or a tacky, weak solid instead of a properly cross-linked elastomer. What went wrong?
A: This issue points to an insufficient degree of cross-linking. Several factors could be the cause:
-
Potential Cause 1: Incorrect TCP Concentration. The concentration of TCP directly controls the cross-link density. Too little TCP will result in a predominantly linear polymer with poor mechanical properties.
-
Solution: Verify your calculations for the mole percentage of TCP. Consider performing a series of experiments with varying TCP concentrations (e.g., 0.5%, 1%, 2% mol) to find the optimal level for your desired properties.[8]
-
-
Potential Cause 2: Inefficient Reaction Conditions. The reaction may not have gone to completion due to suboptimal temperature or reaction time.
-
Solution: Ensure the reaction temperature is maintained within the 80-100°C range.[7] Increase the reaction time to ensure all reactive sites have had a chance to cross-link. Monitoring the reaction progress by measuring viscosity over time can be helpful.
-
-
Potential Cause 3: Poor Phase Mixing (in interfacial polymerization). If the aqueous sodium polysulfide and the organic TCP/dihalide phases are not mixing effectively, the reaction rate will be very low.
-
Potential Cause 4: Impurities in Reactants. Impurities in the monomers or solvent can interfere with the polymerization reaction.
-
Solution: Ensure all reactants and the solvent are of high purity. Purify monomers if necessary.
-
Problem 2: Poor Mechanical Properties (Brittle or Weak Polymer)
Q: The resulting cross-linked polymer is brittle or has low tensile strength. How can I improve its mechanical properties?
A: The mechanical properties of the elastomer are directly tied to the polymer network structure.
-
Potential Cause 1: Excessive Cross-linking. While TCP is necessary for creating a network, too much can lead to a highly cross-linked, rigid, and brittle material.[2]
-
Solution: Decrease the mole percentage of TCP in your formulation. A lower cross-link density will allow for more chain mobility, resulting in a more flexible and less brittle polymer.
-
-
Potential Cause 2: Inhomogeneous Cross-linking. If the TCP is not well-dispersed, you may have regions of high and low cross-link density, leading to stress concentrations and weak points in the material.
-
Solution: Ensure TCP is thoroughly mixed with the primary dihalide before being added to the reaction mixture. Maintain vigorous and consistent agitation throughout the reaction.
-
-
Potential Cause 3: Undesirable Side Reactions. Side reactions can lead to chain scission or the formation of non-ideal network structures.
-
Solution: Review the reaction temperature and pH. Extreme conditions can sometimes promote side reactions. Ensure the reaction is carried out under an inert atmosphere if sensitivity to oxygen is a concern.
-
Problem 3: Inconsistent Results Between Batches
Q: I am getting significant variations in viscosity and mechanical properties between different batches of my polymer, even though I am using the same protocol. What could be the issue?
A: Reproducibility issues often stem from subtle variations in reaction setup and conditions.
-
Potential Cause 1: Variation in Agitation. The degree of mixing can significantly affect the particle size and homogeneity of the resulting polymer latex, which in turn affects the final properties.
-
Solution: Use a calibrated overhead stirrer and ensure the impeller position and speed are identical for every run.
-
-
Potential Cause 2: Temperature Fluctuations. Small changes in the reaction temperature can alter the polymerization rate and the final molecular weight and cross-link density.
-
Solution: Use a reliable temperature controller and ensure the reaction vessel is well-insulated to maintain a stable temperature.
-
-
Potential Cause 3: Moisture in Reactants. Water content can affect the concentration of reactants and potentially participate in side reactions.
-
Solution: Use anhydrous reactants where appropriate and store them in a desiccator.
-
-
Potential Cause 4: Inaccurate Addition Rate. The rate at which the organic phase (dihalide and TCP) is added to the aqueous polysulfide can influence the polymer structure.
-
Solution: Use a syringe pump for precise and reproducible addition of the organic reactants.
-
Quantitative Data Summary
The concentration of 1,2,3-trichloropropane is a critical parameter that dictates the final properties of the polysulfide polymer. The following table summarizes the relationship between TCP concentration and material characteristics based on available literature.
| Parameter | TCP Concentration (mol % relative to dihalide) | Effect on Polymer Properties | Reference(s) |
| Cross-link Density | Increasing | Increases the number of branch points in the polymer network. | [1][2] |
| Viscosity | Increasing | Generally increases the viscosity of the resulting polymer. | [11] |
| Tensile Strength | Optimal range exists | Increases up to an optimal point, then may decrease as the material becomes too brittle. | [11][12] |
| Elongation at Break | Increasing | Decreases as the polymer network becomes more rigid and less flexible. | [12] |
| Hardness | Increasing | Increases due to the more constrained, rigid network structure. | [12] |
| Solvent Resistance | Increasing | Generally improves due to a more tightly cross-linked network that swells less. | [13] |
Experimental Protocols
Protocol: Synthesis of a TCP-Cross-linked Polysulfide Elastomer
This protocol describes a general laboratory-scale procedure for the synthesis of a polysulfide polymer using bis(2-chloroethyl) formal as the primary monomer and 1,2,3-trichloropropane as the cross-linking agent.
Materials:
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur (S)
-
Bis(2-chloroethyl) formal
-
1,2,3-trichloropropane (TCP)
-
Phase transfer catalyst (e.g., methyltributylammonium chloride), optional
-
Deionized water
-
Dilute acid (e.g., 1M HCl) for coagulation
Equipment:
-
Three-necked round-bottom flask
-
Mechanical overhead stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Addition funnel or syringe pump
Procedure:
-
Preparation of Sodium Polysulfide Solution:
-
In the three-necked flask, dissolve sodium sulfide nonahydrate in deionized water.
-
Add elemental sulfur to the solution. The amount of sulfur will determine the rank 'x' in Na₂Sₓ (typically x = 2-4).
-
Heat the mixture with stirring to approximately 80-90°C until all the sulfur has dissolved, forming a clear, dark red-orange solution.
-
-
Preparation of Organic Monomer Mixture:
-
In a separate beaker, prepare the organic phase by mixing bis(2-chloroethyl) formal with the desired amount of 1,2,3-trichloropropane. A typical starting point is 2 mol% TCP relative to the bis(2-chloroethyl) formal.
-
-
Polymerization:
-
Heat the sodium polysulfide solution to the reaction temperature (e.g., 95°C) with vigorous stirring.
-
If using a phase transfer catalyst, add it to the polysulfide solution.
-
Slowly add the organic monomer mixture to the hot polysulfide solution over a period of 1-2 hours using an addition funnel or syringe pump. Maintain vigorous stirring to ensure a fine dispersion.[2][7]
-
After the addition is complete, continue to heat and stir the reaction mixture for an additional 2-4 hours to ensure the reaction goes to completion. The mixture will transform into a latex-like dispersion.[7]
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Coagulate the polymer latex by slowly adding a dilute acid until the pH is below 5.[4] The polymer will precipitate as a rubbery mass.
-
Decant the aqueous supernatant.
-
Wash the polymer mass several times with deionized water to remove residual salts and acid. Kneading the polymer during washing can improve purification.
-
Dry the polymer in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization:
-
Cross-link Density: Can be estimated using swelling tests (e.g., based on ASTM D2765) and the Flory-Rehner equation.[14][15] More advanced techniques include solid-state NMR and dynamic mechanical analysis (DMA).[16][14]
-
Mechanical Properties: Perform tensile testing (ASTM D412) to determine tensile strength, elongation at break, and modulus.
-
Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
Visualizations
References
- 1. nouryon.com [nouryon.com]
- 2. adhesivesmag.com [adhesivesmag.com]
- 3. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. US5432257A - Process for manufacturing a polysulfide polymer from the heavy ends waste of chlorinated hydrocarbon production - Google Patents [patents.google.com]
- 5. Polysulfide - Wikipedia [en.wikipedia.org]
- 6. High sulfur content polymer nanoparticles obtained from interfacial polymerization of sodium polysulfide and 1,2,3-trichloropropane in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP1293528B1 - Preparation of polysulfide compositions - Google Patents [patents.google.com]
- 8. expresspolymlett.com [expresspolymlett.com]
- 9. patents.justia.com [patents.justia.com]
- 10. mdpi.com [mdpi.com]
- 11. Use of glutaraldehyde crosslinking agent in the synthesis of liquid polysulfide [arcpe.modares.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. Polysulfide Rubber,Polysulfide Synthetic Rubber,Polysulfide Rubber Suppliers,Polysulfide Rubber Distributors [industrialrubbergoods.com]
- 14. Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates [journal.rubber.or.kr]
- 15. jordilabs.com [jordilabs.com]
- 16. semanticscholar.org [semanticscholar.org]
Validation & Comparative
A New Frontier in Trichloropropane Analysis: A High-Sensitivity Method Validation and Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a novel analytical method for the ultra-trace detection of 1,2,3-trichloropropane (B165214) (TCP) and compares its performance against established standard methods. The presented data demonstrates the superior sensitivity and reliability of this new approach, offering a significant advancement for environmental monitoring, toxicology studies, and pharmaceutical impurity testing.
Introduction to 1,2,3-Trichloropropane (TCP) and its Analytical Challenges
1,2,3-Trichloropropane (TCP) is a synthetic chlorinated hydrocarbon of significant environmental and health concern.[1] It is recognized as a probable human carcinogen and its persistence in groundwater makes its detection at very low levels crucial.[1][2] Historically, TCP was used as an industrial solvent, cleaning agent, and in the production of soil fumigants.[1][2] Although its use has been curtailed, it remains a contaminant at many industrial and hazardous waste sites.[3]
The primary challenge in TCP analysis is achieving the low detection limits required by regulatory bodies. For instance, the State of California has set a Maximum Contaminant Level (MCL) for TCP in drinking water at 5 parts per trillion (ppt).[1][4] Standard analytical methods, such as various U.S. Environmental Protection Agency (EPA) protocols, often struggle to reliably quantify TCP at such trace levels.[5] This guide introduces a new, highly sensitive method designed to meet and exceed these stringent requirements.
The New Method: Solid-Phase Extraction Coupled with Purge and Trap GC-MS/MS
The innovative method detailed in this guide combines the sample pre-concentration power of Solid-Phase Extraction (SPE) with the established sensitivity of Purge and Trap (P&T) sample introduction, followed by detection using tandem Gas Chromatography-Mass Spectrometry (GC-MS/MS). This synergistic approach significantly enhances the detection limits for TCP in water samples.
The workflow of this new analytical method is illustrated in the diagram below:
Caption: Workflow of the new SPE-P&T-GC-MS/MS method.
Comparison with Traditional Analytical Methods
The new SPE-P&T-GC-MS/MS method offers significant advantages over traditional methods for TCP analysis, which typically involve direct purge and trap GC-MS or liquid-liquid extraction. The following diagram illustrates the key differences in the logical workflow between the new and a standard method.
References
- 1. Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS) - Lab Alliance [laballiance.com.my]
- 2. ysi.com [ysi.com]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. waterboards.ca.gov [waterboards.ca.gov]
- 5. gcms.labrulez.com [gcms.labrulez.com]
A Comparative Guide to Cross-Linking Agents: Efficacy in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic cross-linking of proteins and other biopolymers is a cornerstone of numerous applications in research and drug development, from stabilizing therapeutic proteins to engineering sophisticated drug delivery systems. The choice of a cross-linking agent is critical, as it dictates the efficiency, stability, and biocompatibility of the resulting conjugate. This guide provides an objective comparison of the efficacy of several common cross-linking agents, supported by experimental data and detailed methodologies. While 1,2,3-trichloropropane (B165214) (TCP) is recognized as a chemical intermediate and has been noted for its ability to covalently bind to proteins, its application as a controlled cross-linking agent in biomedical research is not well-documented in scientific literature. Therefore, this guide will focus on a comparative analysis of well-established cross-linking agents: glutaraldehyde (B144438), formaldehyde, carbodiimides (EDC), and the natural alternative, genipin (B1671432).
Executive Summary
Cross-linking agents are molecules capable of forming covalent bonds between polymer chains, thereby enhancing their mechanical strength, stability, and biological performance. Glutaraldehyde is a highly efficient and widely used cross-linker, known for its rapid reaction with amine groups.[1][2] However, its significant cytotoxicity is a major drawback for many biomedical applications.[1][3][4] Formaldehyde, another aldehyde-based cross-linker, is effective for fixing tissues and studying protein-protein interactions but also raises toxicity concerns. Carbodiimides, such as EDC, offer a "zero-length" cross-linking approach, directly coupling carboxyl and amine groups without becoming part of the final cross-bridge, which is advantageous in many bioconjugation applications.[5][6] In response to the toxicity concerns of synthetic cross-linkers, natural alternatives like genipin have gained attention for their excellent biocompatibility and lower cytotoxicity.[7][8][9][10]
Data Presentation: Quantitative Comparison of Cross-Linking Agents
The selection of an appropriate cross-linking agent often involves a trade-off between reaction efficiency and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: Comparison of Mechanical and Swelling Properties of Cross-Linked Hydrogels
| Cross-Linking Agent | Polymer | Tensile Strength (MPa) | Young's Modulus (MPa) | Swelling Ratio (%) | Citation |
| Glutaraldehyde | Gelatin | - | Slight Increase | ~118 | [11] |
| EDC-NHS | Gelatin | 0.12 ± 0.02 | 15.3 ± 1.5 | ~1200 | [11] |
| Dialdehyde (B1249045) Starch | Gelatin | 0.25 ± 0.03 | 25.6 ± 2.1 | ~1600 | [11] |
| Squaric Acid | Gelatin | 0.08 ± 0.01 | 10.1 ± 1.2 | ~1500 | [11] |
| Genipin | Gelatin Microspheres | - | - | 89.0 ± 4.8 | [11] |
Table 2: Biocompatibility and Cytotoxicity Profile
| Cross-Linking Agent | Cell Type | Biocompatibility/Cytotoxicity | Citation |
| Glutaraldehyde | Fibroblasts, Osteoblasts | High cytotoxicity, induces apoptosis.[1][3][4] | [1][3][4] |
| EDC-NHS | - | Generally considered biocompatible, as it is not incorporated into the final product. | [5] |
| Genipin | Retinal Pigment Epithelial Cells, Chondrocytes | Excellent biocompatibility, significantly less cytotoxic than glutaraldehyde.[7][9][10] | [7][9][10] |
| Formaldehyde | Various | Known cytotoxic and carcinogenic effects. |
Reaction Mechanisms and Experimental Workflows
The efficacy of a cross-linking agent is intrinsically linked to its mechanism of action. Understanding these pathways is crucial for optimizing reaction conditions and achieving desired outcomes.
Glutaraldehyde: The Efficient but Cytotoxic Standard
Glutaraldehyde is a dialdehyde that rapidly reacts with primary amine groups of amino acids like lysine (B10760008) to form Schiff bases, which can further polymerize to create stable cross-links.[1][2]
Caption: Glutaraldehyde cross-linking mechanism.
Formaldehyde: A Short-Span Cross-Linker for In Vivo Studies
Formaldehyde, the simplest aldehyde, reacts with primary amines to form Schiff bases and can create methylene (B1212753) bridges between proximal amino groups, effectively cross-linking proteins. Its small size allows it to readily penetrate cell membranes, making it suitable for in vivo cross-linking studies.
References
- 1. Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. GENIPIN CROSSLINKING OF CARTILAGE ENHANCES RESISTANCE TO BIOCHEMICAL DEGRADATION AND MECHANICAL WEAR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genipin-cross-linked hydrogels based on biomaterials for drug delivery: a review - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. Biocompatibility of genipin and glutaraldehyde cross-linked chitosan materials in the anterior chamber of the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Cross-Linking of Proteins and Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Trichloropropane Isomer Toxicity
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the toxicity of trichloropropane (B3392429) isomers. Due to a significant disparity in available research, this document focuses primarily on the well-studied 1,2,3-trichloropropane (B165214) (1,2,3-TCP) and 1,1,1-trichloropropane, with limited data on other isomers such as 1,1,2-trichloropropane (B166545).
Trichloropropanes are chlorinated hydrocarbons with various industrial applications, but their potential for toxicity is a significant concern. This guide synthesizes available experimental data on the acute toxicity, genotoxicity, and carcinogenicity of these isomers, alongside an examination of their metabolic activation and toxicological mechanisms.
Comparative Toxicity Data
The following tables summarize the available quantitative data on the acute toxicity of this compound isomers. A notable gap in the literature exists for several isomers, highlighting a need for further research.
Table 1: Acute Oral and Dermal Toxicity
| Isomer | Test Species | Route | LD50 (mg/kg) | Reference |
| 1,2,3-Trichloropropane | Rat | Oral | 150 - 500 | [1] |
| Rat | Dermal | 836 | [1] | |
| Rabbit | Dermal | 384 - 2457 | [1] | |
| 1,1,1-Trichloropropane | Rat (male) | Oral | 12,300 | [2] |
| Rat (female) | Oral | 10,300 | [2] | |
| Mouse | Oral | 11,240 | [2] | |
| Guinea Pig | Oral | 9,470 | [2] | |
| Rabbit | Oral | 5,660 | [2] | |
| 1,1,2-Trichloropropane | Rat (female) | Oral | 837 | [3] |
| 1,1,3-Trichloropropane | No data available | - | - | |
| 1,2,2-Trichloropropane (B3031411) | No data available | - | - |
Table 2: Acute Inhalation Toxicity
| Isomer | Test Species | LC50 (ppm) | Exposure Duration | Reference |
| 1,2,3-Trichloropropane | Rat | 1000 | 4 hours | [4] |
| Mouse | 343 | 4-6 hours | [5] | |
| 1,1,1-Trichloropropane | Rat | 38,000 | 15 minutes | [2] |
| 1,1,2-Trichloropropane | Rat | 999 | 8 hours | [3] |
| Mouse | 12,934 (minimum lethal conc.) | 2 hours | [3] | |
| 1,1,3-Trichloropropane | No data available | - | - | |
| 1,2,2-Trichloropropane | No data available | - | - |
Genotoxicity and Carcinogenicity
1,2,3-Trichloropropane is classified as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA) and as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP).[6][7] Studies have shown that it induces tumors at multiple sites in rats and mice.[7] It has also demonstrated mutagenic activity in various in vitro and in vivo assays, typically after metabolic activation.[8]
1,1,2-Trichloropropane has been classified by the EPA as a Group C, possible human carcinogen, based on animal studies showing liver and adrenal tumors in mice.[10]
Data on the genotoxicity and carcinogenicity of other this compound isomers is largely unavailable.
Experimental Protocols
Detailed experimental protocols for the cited studies are extensive and can be found in the referenced publications. However, the general methodologies for key toxicological assays are summarized below.
Acute Toxicity Testing (Oral, Dermal, Inhalation)
Acute toxicity studies, such as the determination of LD50 and LC50 values, are generally conducted in accordance with guidelines from the Organisation for Economic Co-operation and Development (OECD), such as OECD Guidelines 401, 402, and 403 for oral, dermal, and inhalation toxicity, respectively. These protocols involve the administration of the test substance to animals (commonly rats or mice) at various dose levels to determine the concentration that is lethal to 50% of the test population. Observations for signs of toxicity and mortality are made over a set period, typically 14 days.
Genotoxicity Assays
-
Ames Test (Bacterial Reverse Mutation Assay): This test, following OECD Guideline 471, uses various strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test substance is assessed for its ability to cause reverse mutations, indicating its mutagenic potential. The assay is conducted with and without a metabolic activation system (S9 mix) to detect mutagens that require metabolic processing.
-
In Vitro Micronucleus Test: Following OECD Guideline 487, this assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells. Cells are exposed to the test substance, and the formation of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is quantified. This test is also performed with and without metabolic activation.
Visualizing Toxicological Pathways and Workflows
To illustrate the processes involved in this compound toxicity assessment, the following diagrams are provided.
Caption: General experimental workflow for assessing the toxicity of this compound isomers.
Caption: Metabolic activation and toxicity pathway of 1,2,3-trichloropropane.
Mechanism of Toxicity
The toxicity of trichloropropanes, particularly 1,2,3-TCP, is largely attributed to their metabolic activation. This process is primarily mediated by cytochrome P450 enzymes, such as CYP2E1, which oxidize the parent compound into reactive electrophilic metabolites. These metabolites can then be conjugated with glutathione (GSH) in a detoxification pathway. However, reactive intermediates can also bind to cellular macromolecules, including DNA, leading to the formation of DNA adducts.[11][12] This DNA damage, if not repaired, can lead to mutations and initiate carcinogenesis.[12] Additionally, the metabolic process can induce oxidative stress, further contributing to cellular damage and toxicity in organs such as the liver and kidneys.[13]
Conclusion
The available data indicate that 1,2,3-trichloropropane is a potent toxicant and carcinogen in experimental animals. 1,1,1-Trichloropropane appears to be significantly less toxic, while data for 1,1,2-trichloropropane suggests intermediate toxicity. A significant lack of publicly available data for other isomers such as 1,1,3- and 1,2,2-trichloropropane prevents a comprehensive comparative assessment and underscores the need for further research to fully characterize the risks associated with this class of compounds. Researchers and professionals in drug development should be aware of the high toxicity potential of 1,2,3-TCP and exercise caution when dealing with related structures.
References
- 1. 1,1,1-Trichloropropane | C3H5Cl3 | CID 24622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CCOHS: RTECS® (Registry of Toxic Effects of Chemical Substances) [ccohs.ca]
- 4. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Toxic effects and toxicological mechanisms of chlorinated paraffins: A review for insight into species sensitivity and toxicity difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutathione - Wikipedia [en.wikipedia.org]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 11. The effects of exposure route on DNA adduct formation and cellular proliferation by 1,2,3-trichloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rat hepatic DNA damage induced by 1,2,3-trichloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Trichloropropanes: LC-MS vs. Established Methods
For researchers, scientists, and drug development professionals, the accurate quantification of genotoxic impurities like trichloropropanes (TCPs) is paramount for ensuring product safety and regulatory compliance. This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) for 1,2,3-trichloropropane (B165214) quantification against widely used gas chromatography-mass spectrometry (GC-MS) methods. This comparison is supported by a review of established experimental protocols and performance data.
Methodology Comparison: LC-MS and GC-MS
The quantification of 1,2,3-trichloropropane, a persistent environmental pollutant and potential carcinogen, has traditionally been performed using GC-MS.[1][2][3] However, recent advancements have demonstrated the viability of LC-MS/MS for the analysis of certain chlorinated compounds.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and sensitive technique for the analysis of volatile organic compounds like 1,2,3-trichloropropane. Several standardized methods have been developed by the U.S. Environmental Protection Agency (EPA) for its detection in drinking water.[1] These methods typically involve a purge and trap concentration step followed by separation on a capillary GC column and detection by a mass spectrometer.[2][5] For enhanced sensitivity, especially at trace levels, selected ion monitoring (SIM) is often employed.[2][5] Isotope dilution, using a deuterated internal standard like 1,2,3-trichloropropane-D5, is a common practice to ensure accurate quantitation.[5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
While less common for volatile compounds like TCPs, LC-MS/MS offers an alternative approach. An HPLC-ion trap-mass spectrometry method has been developed for the determination of 2,4,6-trichlorophenol (B30397) (TCP) and other acidic compounds in water.[4] This method utilizes solid-phase extraction (SPE) for sample preconcentration, followed by separation on an HPLC system and detection by an ion trap mass spectrometer.[4] This suggests the potential for developing and validating LC-MS methods for other isomers of trichloropropane.
Quantitative Performance Data
The following tables summarize the performance characteristics of various analytical methods for the quantification of 1,2,3-trichloropropane.
Table 1: Performance of GC-MS Methods for 1,2,3-Trichloropropane Quantification
| Method | Technique | Sample Matrix | Limit of Detection (LOD) / Method Detection Limit (MDL) | Limit of Quantification (LOQ) / Reporting Limit |
| Modified EPA 524.2 | Purge and Trap GC/MS (SIM) | Drinking Water | 4 ppt (B1677978) (ng/L) (MDL study) | 5 ppt (ng/L) |
| Modified EPA 8260C | Purge and Trap GC/MS (SIM) | Water | - | 5 ppt (ng/L) |
| Isotope Dilution GC-MS | Purge and Trap GC/MS | Drinking Water | 0.811 ng/L (MDL) | 5 ng/L (DLR) |
| Ion Trap GC/MS/MS | Purge and Trap GC/MS/MS | Water | < 0.1 ppt (ng/L) (MDL) | 0.2604 ppt (ng/L) (LOQ) |
| SPE coupled to PTI GC-MS | SPE-PTI GC-MS | Water | 0.11 ng/L (MDL) | 0.30 ng/L (MRL) |
Data compiled from multiple sources.[2][6][7][8]
Table 2: Performance of an LC-MS/MS Method for Trichlorophenol (as a proxy)
| Method | Technique | Sample Matrix | Limit of Detection (LOD) |
| HPLC-IT-MS | SPE-LC-MS/MS | Water | 3 - 14 ng/L |
Data for 2,4,6-trichlorophenol.[4]
Experimental Protocols
Detailed Protocol: Purge and Trap GC-MS for 1,2,3-Trichloropropane (Based on Modified EPA Methods)
This protocol is a generalized representation of common steps in EPA methods 524.2 and 8260C.
-
Sample Preparation:
-
Collect water samples in 40 mL volatile organic analysis (VOA) vials with no headspace.
-
Preserve samples with hydrochloric acid (HCl) and store at 4°C until analysis.[6]
-
Spike samples, blanks, and calibration standards with an internal standard (e.g., 1,2,3-trichloropropane-d5).
-
-
Purge and Trap Concentration:
-
Use a purge and trap system to extract the volatile 1,2,3-trichloropropane from the water matrix.
-
Purge the sample with an inert gas (e.g., helium) at an elevated temperature (e.g., 50°C) to enhance recovery.[2]
-
The purged analytes are trapped on a sorbent trap (e.g., Vocarb 3000).
-
The trap is then rapidly heated to desorb the analytes into the GC-MS system.
-
-
Gas Chromatography:
-
Column: Use a capillary column suitable for volatile organic compounds, such as a DB-5.625 or DB-VRX.[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A programmed temperature ramp to ensure separation of 1,2,3-trichloropropane from other potential contaminants.
-
-
Mass Spectrometry:
-
Calibration:
-
Generate a multi-point calibration curve using standards of known concentrations (e.g., 5 ppt to 500 ppt).[2]
-
The concentration of 1,2,3-trichloropropane in samples is calculated based on the response factor relative to the internal standard.
-
Conceptual Protocol: SPE-LC-MS/MS for this compound
This protocol is based on a method for other chlorinated phenols and would require adaptation and validation for 1,2,3-trichloropropane.
-
Sample Preparation:
-
Filter water samples.
-
Acidify the samples.
-
-
Solid-Phase Extraction (SPE):
-
Pass the sample through an SPE cartridge (e.g., graphitized carbon black) to retain the analytes.[4]
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent mixture (e.g., methylene (B1212753) chloride/methanol with formic acid).[4]
-
Concentrate the eluate.
-
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) and water, possibly with an additive like formic acid to improve ionization.
-
Flow Rate: A typical analytical flow rate for the chosen column dimensions.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is common for phenolic compounds and may be applicable to TCP derivatives.
-
Detection Mode: Tandem mass spectrometry (MS/MS) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.
-
-
Calibration:
-
Prepare a series of calibration standards in a matrix that mimics the sample extract.
-
Construct a calibration curve to quantify the analyte in the samples.
-
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for cross-validating two analytical methods.
Conclusion
GC-MS remains the gold standard for the sensitive and specific quantification of 1,2,3-trichloropropane, with well-established and validated methods achieving detection limits in the low parts-per-trillion range. While LC-MS/MS methods for such volatile compounds are less common, the existing research on related chlorinated compounds indicates its potential as a viable alternative. A direct cross-validation study would be necessary to definitively compare the performance of LC-MS/MS with the established GC-MS methods for 1,2,3-trichloropropane. Such a study would involve analyzing identical sample sets with both techniques and statistically comparing the results for accuracy, precision, linearity, and sensitivity. For laboratories equipped with both platforms, the choice of method may depend on factors such as sample throughput, existing expertise, and the specific regulatory requirements of the analysis.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. ysi.com [ysi.com]
- 3. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. waterboards.ca.gov [waterboards.ca.gov]
- 6. eurofinsus.com [eurofinsus.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. Lowering detection limits for 1,2,3-trichloropropane in water using solid phase extraction coupled to purge and trap sample introduction in an isotope dilution GC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting the Optimal GC Column for Trichloropropane Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of 1,2,3-trichloropropane (B165214) (TCP), a persistent environmental contaminant and potential carcinogen, is of paramount importance. The choice of a gas chromatography (GC) column is a critical factor that directly impacts the quality of analytical results. This guide provides a comprehensive comparison of commonly used GC columns for TCP analysis, supported by experimental data from various studies.
The primary challenge in the gas chromatographic analysis of trichloropropane (B3392429) is its potential for co-elution with other volatile organic compounds (VOCs), particularly trans-1,2-dichloro-2-butene, which can share a common mass fragment and interfere with accurate quantification.[1] Therefore, selecting a column with the appropriate stationary phase and dimensions is crucial for achieving the necessary resolution and sensitivity, especially when analyzing TCP at trace levels (parts-per-trillion, ppt).[1]
Comparative Analysis of GC Columns for this compound
| GC Column | Stationary Phase | Dimensions (L x ID x df) | Key Performance Characteristics | Recommended Use |
| Restek Rtx-624 | 6% Cyanopropylphenyl / 94% Dimethyl polysiloxane | 20 m x 0.18 mm x 1.0 µm | Excellent for EPA Method 524.3.[2] Achieved a Method Detection Limit (MDL) of 0.543 ppt (B1677978) for TCP in drinking water.[2] | Low-level analysis of TCP in drinking water. |
| Agilent J&W DB-5.625 | (5%-Phenyl)-methylpolysiloxane with a 625-type selectivity | 30 m x 0.25 mm x 1.0 µm | Used in methods for determining TCP at concentrations below the quantifiable ranges of EPA methods 504.1, 551.1, and 524.2.[3] | Trace-level analysis of TCP in various water matrices. |
| Agilent J&W DB-VRX | Proprietary Volatiles Phase | 60 m x 0.25 mm x 1.4 µm | Longer column length provides higher resolution, which can be beneficial for complex matrices.[3] | Analysis of TCP in complex samples where high resolution is required. |
| Restek Rxi-624Sil MS | 6% Cyanopropylphenyl / 94% Dimethyl polysiloxane | 30 m x 0.25 mm x 1.40 µm | Specifically designed for the analysis of volatile compounds by GC/MS, offering good peak shape and resolution for compounds listed in EPA Method 8260.[4] | General purpose for the analysis of volatile organic compounds, including TCP, by GC/MS. |
| Restek Rtx-Volatiles | Mid-polarity proprietary phase | Not specified in the source | Engineered for the analysis of a wide range of VOCs, including halogenated compounds, and is suitable for various EPA methods (502.2, 524.2, 624, 8260).[5] | Routine environmental monitoring of VOCs, including TCP. |
Experimental Workflow and Methodologies
The successful analysis of this compound, particularly at low concentrations, relies on a well-defined experimental workflow. The following diagram illustrates the typical steps involved, from sample preparation to data analysis, based on commonly employed EPA methods.
Caption: A typical experimental workflow for the analysis of this compound in water samples.
The following logical diagram illustrates key considerations for selecting a suitable GC column for this compound analysis.
Caption: A decision-making diagram for selecting a GC column for this compound analysis.
Detailed Experimental Protocols
The following is a generalized experimental protocol based on modified EPA Method 8260C for the analysis of this compound in water.[1]
1. Sample Preparation and Introduction:
-
Sample Size: 10 mL aqueous sample.[1]
-
Internal Standard: Spike all samples, standards, and blanks with an isotopic dilution internal standard, such as 1,2,3-trichloropropane-d5.
-
Purge and Trap Conditions:
2. Gas Chromatography/Mass Spectrometry (GC/MS) Conditions:
-
GC Column: As specified in the comparison table (e.g., Rtx-624, 20 m x 0.18 mm x 1.0 µm).[2]
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program:
-
Initial Temperature: 35°C, hold for 2 minutes.
-
Ramp 1: 16°C/minute to 170°C.
-
Ramp 2: 25°C/minute to 220°C, hold for 3 minutes.
-
-
Injector: Splitless, 200°C.
-
MS Detector:
3. Calibration:
-
Prepare a multi-point calibration curve using standards ranging from the limit of quantification (e.g., 5 ppt) to a higher concentration (e.g., 500 ppt).[1]
-
The calibration should meet the criteria of the chosen EPA method, typically with a relative standard deviation (%RSD) of <15%.[1]
Conclusion
The selection of a GC column for the analysis of 1,2,3-trichloropropane is a critical decision that depends on the specific requirements of the analysis, including the sample matrix, required detection limits, and potential for co-eluting interferences. Columns with a '624' type stationary phase, such as the Restek Rtx-624 and Rxi-624Sil MS, are widely used and have demonstrated excellent performance for low-level TCP analysis in environmental samples. For more complex matrices, a longer, high-resolution column like the Agilent J&W DB-VRX may be necessary to achieve adequate separation. By carefully considering the column characteristics and adhering to a robust experimental protocol, researchers can achieve accurate and reliable quantification of this compound.
References
A Comparative Guide to Safer Solvent Alternatives for 1,2,3-Trichloropropane
For Researchers, Scientists, and Drug Development Professionals
The use of 1,2,3-trichloropropane (B165214) (TCP) as a solvent is facing increasing scrutiny due to its significant health and environmental risks. Classified as "likely to be carcinogenic to humans," TCP poses a considerable hazard, necessitating the adoption of safer alternatives in research and development settings.[1][2][3] This guide provides a comprehensive comparison of promising greener solvent alternatives, focusing on their performance, physical and chemical properties, and toxicological profiles to aid in the transition to safer laboratory practices.
Executive Summary of Alternatives
Several bio-based and greener solvents have emerged as viable replacements for hazardous chlorinated solvents like TCP. These alternatives offer a range of polarities and functionalities, making them suitable for various applications, including organic synthesis, cleaning, and formulations. This guide focuses on the following promising alternatives:
-
Cyclopentyl methyl ether (CPME)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Dimethyl carbonate (DMC)
-
Propylene carbonate (PC)
-
Cyrene (dihydrolevoglucosenone)
-
Anisole
These solvents have been selected based on their favorable environmental, health, and safety profiles, as well as their demonstrated performance in a variety of chemical applications.
Performance Comparison
While direct quantitative comparisons of these alternatives to 1,2,3-trichloropropane for its historical applications are limited, their performance as replacements for other hazardous solvents, such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and other chlorinated solvents, has been documented.
Performance in Organic Synthesis
Many of the listed alternatives have shown excellent performance in a range of organic reactions, often with comparable or even improved yields and selectivities compared to traditional hazardous solvents.
| Solvent | Representative Reaction Type(s) | Performance Highlights |
| 2-MeTHF | Grignard Reactions, Suzuki-Miyaura Coupling | Can lead to higher yields and chemoselectivities compared to THF.[4] Its limited water miscibility simplifies work-up procedures.[5] |
| Cyrene | Amide bond synthesis, Suzuki-Miyaura coupling | Competent replacement for DMF in amide and peptide synthesis.[6] Has been shown to be an effective medium for a diverse range of chemical transformations.[7] |
| Propylene Carbonate | Suzuki-Miyaura reaction, Friedel-Crafts acylation | A sustainable solvent that can lead to good or excellent yields in various catalytic reactions.[8] |
| gamma-Valerolactone | Halogenation, O-/N-alkylation | Can successfully replace conventional dipolar aprotic solvents with no loss in yield or efficiency in several substitution reactions. |
| Anisole | Chemical processing, organic synthesis | An effective medium for dissolving and stabilizing various compounds, aiding in efficient production processes.[9] |
Performance in Cleaning and Degreasing
The high solvency of many of these alternatives makes them effective cleaning and degreasing agents, capable of replacing chlorinated solvents in various industrial and laboratory applications.
| Solvent | Cleaning Application(s) | Performance Highlights |
| Dimethyl Carbonate (DMC) | Industrial cleaning and degreasing | Effective in dissolving and removing contaminants, oils, and greases from surfaces without leaving residues.[10][11] |
| Propylene Carbonate (PC) | Degreasing, ink removal | Excels at dissolving a wide range of substances, including inks, greases, and oils.[12] |
| gamma-Valerolactone (GVL) | Cleaning agents, resin dissolution | Incorporated into eco-friendly cleaning products for its solvency and biodegradability.[13] It is effective in dissolving resins.[13] |
Physical and Chemical Properties
The physical and chemical properties of a solvent are critical in determining its suitability for a specific application. The following table provides a comparison of the key properties of the selected alternatives.
| Property | 1,2,3-Trichloropropane (TCP) | CPME | 2-MeTHF | DMC | PC | GVL | Cyrene | Anisole |
| CAS Number | 96-18-4 | 5614-37-9 | 96-47-9 | 616-38-6 | 108-32-7 | 108-29-2 | 53716-82-8 | 100-66-3 |
| Molecular Formula | C₃H₅Cl₃ | C₆H₁₂O | C₅H₁₀O | C₃H₆O₃ | C₄H₆O₃ | C₅H₈O₂ | C₆H₈O₃ | C₇H₈O |
| Boiling Point (°C) | 157 | 106 | 80 | 90 | 242 | 207-208 | 227 | 154 |
| Melting Point (°C) | -15 | -140 | -136 | 2-4 | -48.8 | -31 | N/A | -37 |
| Density (g/mL) | 1.389 | 0.86 | 0.86 | 1.07 | 1.205 | 1.05 | 1.25 | 0.995 |
| Flash Point (°C) | 77 | -1 | -11 | 17 | 132 | 96 | 108 | 54 |
| Water Solubility | 1.9 g/L | 1.1 g/L | 140 g/L | 139 g/L | 83 g/L | Miscible | Miscible | 1.52 g/L |
Toxicological Profile Comparison
A critical driver for replacing TCP is its high toxicity. The alternatives presented here generally exhibit a much safer toxicological profile.
| Solvent | Key Toxicological Information |
| 1,2,3-Trichloropropane (TCP) | Reasonably anticipated to be a human carcinogen.[6] Causes DNA damage and cell proliferation.[6] |
| Cyclopentyl methyl ether (CPME) | Considered an eco-friendly solvent with low peroxide formation. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Lower toxicity than THF. |
| Dimethyl carbonate (DMC) | Low acute toxicity via oral, dermal, and inhalation routes. Not irritating to skin or eyes. Not considered to have skin or respiratory sensitization properties.[8] Does not cause mutagenic effects.[8] |
| Propylene carbonate (PC) | Low acute toxicity. Undiluted form can be moderately irritating to eyes and skin. Not a carcinogen.[14][15][16] |
| gamma-Valerolactone (GVL) | Low acute toxicity towards aquatic organisms and readily biodegradable.[17] Not genotoxic.[18] |
| Cyrene | Low acute toxicity and readily biodegradable. Not mutagenic.[19][20] |
| Anisole | Moderately toxic by ingestion and a skin irritant. |
Experimental Protocols
Evaluation of Cleaning and Degreasing Performance
This protocol is based on ASTM G122, a standard test method for evaluating the effectiveness of cleaning agents.[21][22][23]
Objective: To quantitatively assess the cleaning efficiency of alternative solvents in removing a standardized soil from a metallic surface.
Materials:
-
Solvent to be tested
-
1,2,3-Trichloropropane (as a reference)
-
Standardized soil (e.g., a mixture of mineral oil, carbon black, and a tackifier)
-
Metallic coupons (e.g., stainless steel, aluminum) of a defined size and surface roughness
-
Analytical balance (accurate to 0.1 mg)
-
Beakers
-
Ultrasonic bath (optional)
-
Drying oven
Procedure:
-
Coupon Preparation: Clean all metallic coupons thoroughly with a standard cleaning agent (e.g., isopropanol) and dry them to a constant weight in an oven. Record the initial clean weight (W1) of each coupon.
-
Soiling: Apply a consistent amount of the standardized soil to each coupon. Record the soiled weight (W2) of each coupon. The weight of the soil is Ws = W2 - W1.
-
Cleaning:
-
Immerse a soiled coupon in a beaker containing the test solvent at a specified temperature.
-
Agitate the solvent or use an ultrasonic bath for a defined period (e.g., 5, 10, 15 minutes).
-
Remove the coupon and allow it to air dry or dry in an oven at a temperature below the boiling point of the solvent.
-
-
Final Weight Measurement: Once the coupon is completely dry, record its final weight (W3).
-
Calculation of Cleaning Efficiency: The cleaning efficiency (CE) is calculated as a percentage: CE (%) = [(W2 - W3) / (W2 - W1)] x 100
Data Presentation: The results should be presented in a table comparing the cleaning efficiency of each alternative solvent against 1,2,3-trichloropropane at different cleaning times and temperatures.
Evaluation of Solvent Performance in a Representative Organic Reaction (Suzuki-Miyaura Coupling)
Objective: To compare the performance of alternative solvents against a traditional solvent in a common cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Test solvents (e.g., 2-MeTHF, Cyrene, Propylene Carbonate)
-
Traditional solvent for comparison (e.g., Toluene or 1,4-Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Analytical instrumentation for reaction monitoring and yield determination (e.g., GC-MS, HPLC, NMR)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide, arylboronic acid, palladium catalyst, and base in the test solvent.
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for a defined period.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC to determine the conversion of the starting materials and the formation of the product.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and perform a standard aqueous work-up. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Yield and Purity Determination: Purify the crude product by a suitable method (e.g., column chromatography or recrystallization). Determine the isolated yield and assess the purity of the product by NMR spectroscopy and/or elemental analysis.
Data Presentation: The results should be tabulated to compare the reaction conversion, isolated yield, and product purity for each solvent tested.
Visualizations
Caption: A generalized workflow for the selection of safer solvent alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. HEALTH EFFECTS - Toxicological Profile for 1,2,3-Trichloropropane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 1,2,3-Trichloropropane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. jcia-bigdr.jp [jcia-bigdr.jp]
- 9. cir-safety.org [cir-safety.org]
- 10. Dimethyl Carbonate (DMC) - Versatile Organic Solvent [epchems.com]
- 11. Dimethyl Carbonate (DMC): A Versatile Solvent and Chemical Intermediate from Silver Fern Chemical [silverfernchemical.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. consolidated-chemical.com [consolidated-chemical.com]
- 14. The Safety of Propylene Carbonate_Chemicalbook [chemicalbook.com]
- 15. Propylene carbonate, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate, and Tripropyleneglycol diacrylate [www2.mst.dk]
- 16. redox.com [redox.com]
- 17. The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 19. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02332F [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. standards.iteh.ai [standards.iteh.ai]
- 22. store.astm.org [store.astm.org]
- 23. store.astm.org [store.astm.org]
A Comparative Analysis of 1,2,3-Trichloropropane Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the primary synthesis methods for 1,2,3-trichloropropane (B165214) (TCP), a significant chemical intermediate in various industrial applications. The following sections detail the established synthetic routes, present quantitative data for comparison, and provide experimental protocols for key methodologies. This information is intended to assist researchers in selecting the most suitable synthesis strategy based on factors such as yield, purity, reaction conditions, and starting material availability.
Executive Summary
1,2,3-Trichloropropane is primarily synthesized through three main pathways: the chlorination of propylene (B89431), the addition of chlorine to allyl chloride, and the chlorination of glycerol (B35011). Each method presents distinct advantages and disadvantages in terms of reaction efficiency, selectivity, and the nature of byproducts. Additionally, TCP is a notable byproduct in the industrial production of epichlorohydrin (B41342) and dichloropropene.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data and qualitative aspects of the different synthesis methods for 1,2,3-trichloropropane.
| Method | Starting Material(s) | Chlorinating Agent | Catalyst/Conditions | Yield | Purity | Key Byproducts |
| Chlorination of Propylene | Propylene | Chlorine | High Temperature (300-600°C) | Variable | Mixture | 1,2-Dichloropropane, other chlorinated propanes and propenes |
| Addition to Allyl Chloride | Allyl Chloride | Chlorine | -20 to 30°C (continuous flow) | High | >95% | Minimal with optimized conditions |
| Allyl Chloride | Sulfuryl Chloride | Amines, phosphines, or phosphine (B1218219) oxides | Not specified | Not specified | Sulfur dioxide, HCl | |
| Chlorination of Glycerol | Glycerol | Thionyl Chloride/POCl₃ | Tertiary Amine | Not specified | Not specified | Not specified |
| Glycerol | Phosphorus Pentachloride | Not specified | Good (qualitative) | Not specified | Phosphoryl chloride, HCl | |
| Glycerol | Hydrogen Chloride | Brønsted acidic ionic liquids | (Intermediate) | (Intermediate) | Dichloropropanols, water | |
| Byproduct Formation | Propylene, Chlorine | Chlorine | Industrial process conditions | Variable | Low (in mixture) | Epichlorohydrin, dichloropropenes |
Detailed Synthesis Pathways and Experimental Protocols
This section provides a detailed overview of the primary synthesis routes, including reaction mechanisms and experimental procedures where available.
Chlorination of Propylene
The high-temperature chlorination of propylene is a gas-phase radical substitution reaction. At elevated temperatures, chlorine molecules dissociate into chlorine radicals, which then abstract a hydrogen atom from the allylic position of propylene, leading to the formation of an allyl radical. This radical then reacts with a chlorine molecule to form allyl chloride. Further chlorination of allyl chloride can lead to the formation of 1,2,3-trichloropropane among other polychlorinated propanes.[1]
Experimental Protocol:
Logical Relationship: Chlorination of Propylene
Caption: High-temperature chlorination of propylene to produce allyl chloride and 1,2,3-trichloropropane.
Addition of Chlorine to Allyl Chloride
This is a more direct and often higher-yielding method for the synthesis of 1,2,3-trichloropropane. The reaction proceeds via the electrophilic addition of chlorine to the double bond of allyl chloride.[3]
Experimental Protocol: Continuous Flow Chlorination
A continuous flow process can be employed for the synthesis of 1,2,3-trichloropropane from 3-chloropropene (allyl chloride) and liquid chlorine.[4]
-
Materials: 3-chloropropene, liquid chlorine.
-
Apparatus: Continuous flow reactor (e.g., microchannel reactor), metering pumps.
-
Procedure:
-
3-chloropropene and liquid chlorine are simultaneously pumped into the continuous flow reactor.
-
The reaction is maintained at a temperature between -20°C and 30°C.
-
The molar ratio of 3-chloropropene to liquid chlorine is typically controlled.
-
The product, 1,2,3-trichloropropane, is collected at the outlet of the reactor. This method is reported to have a high yield and purity with minimal byproducts due to the short reaction time and efficient heat and mass transfer.[4]
-
Experimental Workflow: Continuous Flow Synthesis
Caption: Continuous flow synthesis of 1,2,3-trichloropropane from allyl chloride and liquid chlorine.
Chlorination of Glycerol
The conversion of glycerol, a byproduct of biodiesel production, to 1,2,3-trichloropropane is an area of active research. This transformation typically involves the replacement of the hydroxyl groups of glycerol with chlorine atoms using various chlorinating agents.
a) Using Thionyl Chloride or Phosphorus Oxychloride with a Tertiary Amine
This method involves the reaction of glycerol with an oxychlorine compound in the presence of a tertiary amine catalyst.[5]
Experimental Protocol:
-
Materials: Glycerol, oxychlorine compound (thionyl chloride or phosphorus oxychloride), tertiary amine (e.g., triethylamine), aromatic solvent (e.g., toluene).
-
Procedure:
-
In an aromatic solvent, glycerol is reacted with the oxychlorine compound in the presence of a tertiary amine.
-
The reaction proceeds to form 1,2,3-trichloropropane.
-
The product can be isolated by distillation or extraction after the reaction is complete.[5]
-
b) Using Phosphorus Pentachloride
Glycerol reacts with phosphorus pentachloride to yield 1,2,3-trichloropropane.
Reaction: C₃H₅(OH)₃ + 3PCl₅ → C₃H₅Cl₃ + 3POCl₃ + 3HCl
Experimental Protocol:
Signaling Pathway: Glycerol Chlorination
Caption: General pathway for the chlorination of glycerol to 1,2,3-trichloropropane.
Formation as a Byproduct
1,2,3-Trichloropropane is a significant byproduct in several large-scale industrial processes.
-
Epichlorohydrin Production: In the production of epichlorohydrin from allyl chloride, 1,2,3-trichloropropane is formed as a byproduct during the hypochlorination of allyl chloride to dichloropropanols.[6] The organic phase from this process can contain a significant amount of 1,2,3-trichloropropane.[6]
-
Dichloropropene Production: 1,2,3-Trichloropropane is also an impurity in soil fumigants that contain dichloropropene.[3]
The presence of 1,2,3-trichloropropane in these processes necessitates purification steps to isolate the desired products. The separated 1,2,3-trichloropropane can then be used as a chemical intermediate.[7]
Conclusion
The synthesis of 1,2,3-trichloropropane can be achieved through several distinct methods, each with its own set of advantages and challenges. The direct addition of chlorine to allyl chloride, particularly using a continuous flow process, appears to be a highly efficient method for producing high-purity 1,2,3-trichloropropane. The chlorination of glycerol offers a route to valorize a biorenewable feedstock, although further optimization is needed to improve yields and simplify purification. The high-temperature chlorination of propylene is less selective and results in a mixture of products. Finally, the significant formation of 1,2,3-trichloropropane as a byproduct in other industrial processes highlights its prevalence and the need for effective separation and utilization strategies. The choice of synthesis method will ultimately depend on the specific requirements of the application, including desired purity, scale of production, and economic considerations.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. chemcess.com [chemcess.com]
- 3. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]
- 4. CN113511954B - Continuous flow preparation method of 1,2, 3-trichloropropane - Google Patents [patents.google.com]
- 5. JP2010180135A - Method for producing 1,2,3-trichloropropane - Google Patents [patents.google.com]
- 6. EP0173828A2 - Process for the production of 1,2,3-trichloropropane - Google Patents [patents.google.com]
- 7. WO1994007821A1 - Processes for converting 1,2,3-trichloropropane to allyl chloride and propylene - Google Patents [patents.google.com]
Validating Trichloropropane Reaction Mechanisms: A Comparative Guide to Synthetic Pathways and Degradation Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of reaction mechanisms involving 1,2,3-trichloropropane (B165214) (TCP), a persistent environmental pollutant and a byproduct in several industrial syntheses. We will delve into the validation of its degradation pathways and compare its traditional role in chemical synthesis with greener alternatives. This analysis is supported by experimental data to inform researchers and professionals in drug development and chemical manufacturing.
Degradation of 1,2,3-Trichloropropane: A Mechanistic Overview
The primary degradation pathways for 1,2,3-trichloropropane involve reductive dechlorination. Computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the most thermodynamically favorable mechanisms.
The predominant mechanism is a reductive β-elimination (BRE) of TCP to form allyl chloride, which is subsequently reduced via hydrogenolysis to propene.[1][2] This two-step process is more favorable than direct hydrogenolysis of TCP or dehydrohalogenation.
The key reaction pathways for TCP degradation under reducing conditions are:
-
Reductive β-Elimination (BRE): TCP is reduced to allyl chloride.
-
Hydrogenolysis: Allyl chloride is further reduced to propene.
-
Dehydrohalogenation: A minor pathway that can also lead to chlorinated propene intermediates.
-
Nucleophilic Substitution (Hydrolysis): Generally a slow process under ambient conditions.
Below is a diagram illustrating the dominant degradation pathway of 1,2,3-trichloropropane.
Comparative Performance of Reductants for TCP Degradation
The choice of reducing agent is critical for the efficient degradation of TCP. Zero-valent metals, particularly iron (ZVI) and zinc (ZVZ), have been extensively studied. Experimental evidence consistently demonstrates that zero-valent zinc is significantly more effective than zero-valent iron for the reductive dechlorination of TCP.
| Reductant | Surface Area Normalized Rate Constant (kSA) (L m⁻² h⁻¹) | Reaction Time for Near-Complete Degradation | Key Intermediates | Reference |
| Zero-Valent Zinc (ZVZ) | 10⁻³ - 10⁻² | ~24 hours | Propene (major) | [3][4] |
| Zero-Valent Iron (ZVI) | ~10⁻⁴ | Negligible degradation under similar conditions | - | [4] |
As the data indicates, the reaction rate with ZVZ is orders of magnitude faster than with ZVI.[4] Studies using nanoscale zero-valent zinc (nZVZ) have shown almost complete degradation of TCP within 24 hours, while nanoscale zero-valent iron (nZVI) shows negligible effect under the same conditions.[3] This enhanced reactivity of zinc makes it a more promising candidate for the remediation of TCP-contaminated sites.
Experimental Protocols
Reductive Dechlorination of 1,2,3-Trichloropropane using Zero-Valent Zinc
This protocol is based on batch reactor experiments described in the literature.[5][6]
Materials:
-
1,2,3-Trichloropropane (TCP) stock solution
-
Zero-valent zinc (ZVZ) powder (e.g., industrial grade)
-
Deionized (DI) water, deoxygenated
-
Serum vials (160 mL) with Hycar septa and aluminum crimp caps
-
Rotating agitator
-
Gas chromatograph with electron capture detector (GC-ECD)
-
Hexane (for extraction)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
Procedure:
-
Prepare a deoxygenated DI water solution by sparging with nitrogen or argon for approximately 1 hour.
-
In a 160 mL serum vial, add 20 g of ZVZ powder and 80 mL of the deoxygenated DI water.
-
Seal the vials with septa and crimp caps.
-
Place the vials on a rotating agitator at ~9 rpm for 20-28 hours to allow the ZVZ and solution to pre-expose.
-
Adjust the pH of the solution as needed using HCl or NaOH.
-
Spike the vials with a known concentration of TCP stock solution.
-
Place the vials back on the rotator.
-
Periodically, withdraw 1 mL aliquots from the vials using a gas-tight syringe.
-
For analysis, either perform a headspace analysis of the 1 mL aliquot or perform a 1:1 liquid-liquid extraction with hexane.
-
Analyze the TCP concentration in the samples using GC-ECD.
-
Monitor the disappearance of TCP over time to determine the degradation rate.
Trichloropropane in Synthesis: The Case of Epichlorohydrin (B41342)
1,2,3-Trichloropropane is a known byproduct in the traditional synthesis of epichlorohydrin, a vital component in the production of epoxy resins. The conventional route starts with the chlorination of propylene (B89431) to allyl chloride, which is then converted to dichloropropanols and subsequently to epichlorohydrin. This process is known for its low chlorine atom economy and the generation of chlorinated byproducts, including TCP.[7][8]
Alternative Pathway: Epichlorohydrin from Glycerol (B35011)
A more sustainable and "greener" alternative for epichlorohydrin synthesis utilizes glycerol, a readily available byproduct from biodiesel production. This process avoids the use of propylene and reduces the formation of chlorinated waste streams.
The glycerol-to-epichlorohydrin (GTE) process typically involves two main steps:
-
Hydrochlorination of Glycerol: Glycerol reacts with hydrogen chloride (HCl) in the presence of a catalyst (often a carboxylic acid like acetic acid) to produce a mixture of dichloropropanols.[9][10]
-
Dehydrochlorination of Dichloropropanols: The dichloropropanol (B8674427) mixture is then treated with a base, such as sodium hydroxide, to yield epichlorohydrin.[11]
The following diagram illustrates the workflow for both the traditional and the glycerol-based synthesis of epichlorohydrin.
Performance Comparison: Allyl Chloride vs. Glycerol Route
| Feature | Traditional (Allyl Chloride) Route | Glycerol-to-Epichlorohydrin (GTE) Route |
| Primary Feedstock | Propylene (fossil-based) | Glycerol (renewable) |
| Byproducts | Significant chlorinated organic waste, including 1,2,3-trichloropropane | Primarily water and salt |
| Chlorine Atom Economy | Low | High |
| Environmental Impact | Higher, due to toxic byproducts and reliance on fossil fuels | Lower, considered a "green" process |
| Economic Viability | Established process, but subject to volatile propylene prices | Increasingly competitive, especially with the rising price of propylene and the surplus of crude glycerol.[12] |
Techno-economic analyses have shown that the GTE process can be profitable, with a production cost that is competitive with the traditional route, especially considering the lower environmental remediation costs.[12][13]
Experimental Protocol: Epichlorohydrin Synthesis from Glycerol
This protocol outlines the two-step synthesis of epichlorohydrin from glycerol.
Step 1: Hydrochlorination of Glycerol
This procedure is based on batch experiments using a carboxylic acid catalyst.[9][10]
Materials:
-
Glycerol
-
Hydrogen chloride (gas or concentrated aqueous solution)
-
Acetic acid (catalyst)
-
Glass reactor with a stirrer, heater, and reflux condenser
Procedure:
-
Charge the glass reactor with glycerol and acetic acid.
-
Heat the mixture to the desired reaction temperature (e.g., 90-120°C).
-
Bubble hydrogen chloride gas through the reaction mixture or add concentrated HCl.
-
Maintain the reaction temperature and stirring for a set period (e.g., several hours).
-
Monitor the progress of the reaction by taking samples and analyzing the composition using gas chromatography.
-
The primary products will be 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol.
Step 2: Dehydrochlorination of Dichloropropanols
This procedure is based on the reaction of dichloropropanols with a base.[11][14]
Materials:
-
Dichloropropanol mixture from Step 1
-
Sodium hydroxide (NaOH) solution or calcium hydroxide (Ca(OH)₂)
-
Round-bottom flask with a distillation setup
Procedure:
-
In a round-bottom flask, combine the dichloropropanol mixture with an aqueous solution of NaOH or a slurry of Ca(OH)₂.
-
Heat the mixture to the reaction temperature (e.g., 50-80°C).
-
Epichlorohydrin will form and can be immediately distilled from the reaction mixture, often under reduced pressure to prevent hydrolysis.
-
Collect the epichlorohydrin distillate.
-
The product can be further purified by fractional distillation. The typical boiling point of epichlorohydrin is 115-117°C at atmospheric pressure.[14]
Conclusion
The validation of 1,2,3-trichloropropane's reaction mechanisms, particularly its degradation via reductive dechlorination with zero-valent zinc, provides a promising avenue for environmental remediation. Furthermore, the shift towards glycerol-based synthesis of epichlorohydrin represents a significant advancement in green chemistry, offering a more sustainable and environmentally benign alternative to traditional processes that generate TCP as a byproduct. The experimental data and protocols provided in this guide offer a foundation for researchers to further explore and optimize these reactions for both environmental and industrial applications.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of 1,2,3-Trichloropropane reduction and oxidation by nanoscale zero-valent iron, zinc and activated persulfate [gwse.iheg.org.cn]
- 4. Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. erwiki.net [erwiki.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. aidic.it [aidic.it]
- 11. Synthesis of epichlorohydrin from glycerol - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
A Guide to Inter-Laboratory Comparison of 1,2,3-Trichloropropane (TCP) Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 1,2,3-trichloropropane (B165214) (TCP), a persistent environmental contaminant and potential human carcinogen. The information presented herein is intended to assist researchers and analytical laboratories in selecting appropriate methods, understanding their performance characteristics, and designing or participating in inter-laboratory comparison studies.
Data Presentation: Performance of Analytical Methods for 1,2,3-Trichloropropane
The following table summarizes performance data from a multi-laboratory study for the analysis of 1,2,3-trichloropropane in drinking water using U.S. Environmental Protection Agency (EPA) Methods 504.1 and 524.3. This data is derived from a California analytical study and provides a snapshot of the capabilities of various certified laboratories.
| Laboratory | Analytical Method | Method Detection Limit (MDL) (ng/L) | Reporting Limit (RL) (ng/L) |
| ALS Environmental, Kelso, CA | EPA 504.1 | 1.2 | 5.0 |
| Test America, Irvine, CA | EPA 504.1 | 1.2 | 5.0 |
| Eurofins Eaton Analytical, Inc., Monrovia, CA | EPA 524.3 | 0.68 | 5.0 |
| Eurofins Calscience, Inc., Garden Grove, CA | EPA 524.3 | 1.0 | 5.0 |
| American Water Central Laboratory, Belleville, IN | EPA 524.3 | 1.8 | 5.0 |
| City of San Diego Water Quality | EPA 524.3 | 1.2 | 5.0 |
Data sourced from a summary of a California analytical study on 1,2,3-Trichloropropane in drinking water.[1]
Experimental Protocols
Detailed methodologies for the two key EPA methods used in the measurement of 1,2,3-trichloropropane are outlined below.
EPA Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry
This method is designed for the determination of volatile organic compounds (VOCs), including 1,2,3-trichloropropane, in finished drinking water.[2][3]
1. Sample Collection and Preservation:
-
Samples are collected in 40-mL amber glass vials with PTFE-faced septa to create a headspace-free sample.[2]
-
To dechlorinate the sample, ascorbic acid is added. The sample is then preserved by adjusting the pH to approximately 2 with maleic acid.[2]
-
Samples must be chilled upon collection and during shipment and stored at a temperature not exceeding 10°C.[2]
-
The maximum holding time for samples is 14 days from the date of collection.[2]
2. Sample Preparation and Analysis:
-
A 5.0-mL aliquot of the water sample is introduced into a sparging vessel.
-
Internal standards are added to the sample in the sparging vessel.
-
The sample is purged with an inert gas (typically helium), and the purged VOCs are trapped on a sorbent trap.[2]
-
After purging, the trap is heated and backflushed with the inert gas to desorb the VOCs onto a gas chromatographic column.[2]
-
The gas chromatograph is temperature-programmed to separate the analytes.
-
A mass spectrometer is used for detection and quantification of the separated compounds.[2]
-
Identification is confirmed by comparing the mass spectrum and retention time of the analyte to a reference standard.
-
Quantification is performed using the internal standard technique.[2]
3. Quality Control:
-
Initial demonstration of laboratory capability is required.
-
Analysis of laboratory reagent blanks, fortified blanks, and fortified sample matrices is necessary to ensure data quality.
-
A trip blank must accompany each set of samples.
EPA Method 504.1: 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-chloropropane (DBCP), and 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography
This method is used for the determination of EDB, DBCP, and 1,2,3-trichloropropane in finished drinking water and groundwater.[4][5]
1. Sample Collection and Preservation:
-
Samples are collected in 40-mL vials.
-
Sodium thiosulfate (B1220275) is added to the vials to dechlorinate the sample.[5]
-
Samples must be chilled to 4°C at the time of collection and maintained at this temperature until analysis.[5]
-
The maximum holding time for samples is 14 days.[4]
2. Sample Preparation and Analysis:
-
The extract is then analyzed by gas chromatography using an electron capture detector (GC-ECD).[4][5]
-
Quantification is typically performed using an external standard calibration.
3. Quality Control:
-
An initial demonstration of laboratory capability is required.
-
The analysis of field reagent blanks, laboratory reagent blanks, laboratory fortified blanks, and laboratory fortified sample matrices is mandatory.[4]
-
A method detection limit (MDL) for each analyte must be determined.[4]
Mandatory Visualization
The following diagrams illustrate the workflow of an inter-laboratory comparison study and the analytical signaling pathway for EPA Method 524.3.
Inter-Laboratory Comparison Study Workflow
EPA Method 524.3 Analytical Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. qualitychecksrl.com [qualitychecksrl.com]
- 3. U.S. EPA Method 524.3 For Analysis Of Volatile Organic Compounds (VOCs) In Finished Drinking Water: Optimized Instrument Parameters And Method Validation [wateronline.com]
- 4. hpst.cz [hpst.cz]
- 5. EPTIS – Database of Proficiency Testing Schemes [eptis.bam.de]
A Comparative Environmental Impact Assessment: Trichloropropane vs. Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impacts of 1,2,3-trichloropropane (B165214) (TCP) and its potential alternatives. The information is intended to assist researchers, scientists, and professionals in the drug development industry in making informed decisions regarding solvent selection and process development, with a focus on minimizing environmental footprint.
Overview of 1,2,3-Trichloropropane (TCP) and the Need for Alternatives
1,2,3-Trichloropropane is a synthetic chlorinated hydrocarbon that has been used as an industrial solvent, cleaning and degreasing agent, and as a chemical intermediate in the production of other chemicals, including dichloropropene, polysulfone liquid polymers, and hexafluoropropylene.[1][2] However, significant environmental and health concerns have necessitated the exploration of safer alternatives.
TCP is a persistent groundwater contaminant due to its high chemical stability and low rates of biodegradation.[3] It is denser than water, allowing it to penetrate deep into aquifers, and its low sorption to soil makes it highly mobile in the subsurface. The U.S. Environmental Protection Agency (EPA) has classified TCP as "likely to be carcinogenic to humans," and it is a suspected human carcinogen.[3] Long-term exposure can lead to liver and kidney damage. These factors underscore the critical need to identify and adopt more environmentally benign alternatives.
Comparative Environmental Impact Data
The following tables summarize available quantitative data on the environmental impact of TCP and its potential alternatives. Data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental methodologies.
Table 1: Comparison of Physical and Environmental Fate Properties
| Chemical | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | Vapor Pressure (mm Hg @ 25°C) | Log Kow | Soil Adsorption Coefficient (Koc) | Atmospheric Half-life |
| 1,2,3-Trichloropropane (TCP) | 147.43 | 1,750 | 3.69 | 2.27 | 1.99 | 15-46 days |
| 1,3-Dichloropropene (B49464) | 110.97 | 2,700 | 28 | 1.98 | 1.70 | Several days[4] |
| Hexafluoropropylene (HFP) | 150.02 | Slightly soluble | Gas | ~2.0 (estimated) | N/A | 3.5 days[5] |
| Acetone | 58.08 | Miscible | 229 | -0.24 | 1 | 11-110 days |
| Toluene | 92.14 | 535 | 28.4 | 2.73 | 2.24 | ~2 days |
| 2-Methyltetrahydrofuran (2-MeTHF) | 86.13 | 140,000 | 145 | 1.1 | 1.2 | N/A |
Table 2: Comparative Toxicity Data
| Chemical | Acute Aquatic Toxicity (LC50/EC50, mg/L) | Chronic Aquatic Toxicity (NOEC/LOEC, mg/L) | Mammalian Toxicity (Oral LD50, mg/kg) | Carcinogenicity Classification |
| 1,2,3-Trichloropropane (TCP) | Data not readily available in a comparable format | Data not readily available in a comparable format | 150-350 (rat) | Likely to be carcinogenic to humans (EPA) |
| 1,3-Dichloropropene | 0.79 (saltwater species)[6] | 0.244 (freshwater species)[6] | 130-713 (rat) | Reasonably anticipated to be a human carcinogen (NTP)[7] |
| Hexafluoropropylene (HFP) | Low | Low | Low acute toxicity in laboratory animals[8][9] | Not classified as a carcinogen |
| Acetone | >100 | Data not readily available | 5,800 (rat) | Not classifiable as to its carcinogenicity to humans (IARC) |
| Toluene | 13 | 1.4 | 5,580 (rat) | Not classifiable as to its carcinogenicity to humans (IARC) |
| 2-Methyltetrahydrofuran (2-MeTHF) | >100 | Data not readily available | >2,000 (rat) | Data not available |
Table 3: Biodegradability and Bioaccumulation Potential
| Chemical | Biodegradability | Bioaccumulation Potential (BCF) |
| 1,2,3-Trichloropropane (TCP) | Not readily biodegradable | Low (estimated BCF of 5.3-13) |
| 1,3-Dichloropropene | Readily biodegradable in soil (half-life of 1-3 days)[7][10] | Unlikely to bioaccumulate[11] |
| Hexafluoropropylene (HFP) | Not readily biodegradable[12] | Unlikely to bioaccumulate[5][8][9] |
| Acetone | Readily biodegradable | Low |
| Toluene | Readily biodegradable | Low |
| 2-Methyltetrahydrofuran (2-MeTHF) | Readily biodegradable | Low |
Discussion of Alternatives
Chlorinated Alternatives
-
Dichloropropenes (e.g., 1,3-Dichloropropene): While structurally similar to TCP, 1,3-dichloropropene is less persistent in the environment, with a shorter atmospheric half-life and faster biodegradation in soil.[4][7][10] However, it is still classified as "reasonably anticipated to be a human carcinogen" and exhibits moderate toxicity to mammals and aquatic life.[7][11] It is important to note that some commercial formulations of dichloropropene have historically contained TCP as an impurity.[13]
Fluorinated Alternatives
-
Hexafluoropropylene (HFP): HFP demonstrates several favorable environmental properties, including low bioaccumulation potential and rapid atmospheric degradation.[5][8][9] It also has low acute toxicity.[8][9] However, HFP is a per- and polyfluoroalkyl substance (PFAS), a class of chemicals known for their extreme persistence in the environment.[12] While HFP itself may degrade, its degradation products and the potential for long-range transport are significant concerns.[12]
Non-Chlorinated Solvents
This broad category offers numerous less toxic alternatives to TCP.
-
Acetone and Toluene: These are common industrial solvents with lower toxicity profiles than TCP.[3][14][15] They are readily biodegradable and have low bioaccumulation potential. However, they are volatile organic compounds (VOCs) and can be flammable, requiring specific handling and storage protocols.[16]
-
"Green Solvents" (e.g., 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME)): These bio-based or renewably sourced solvents are designed to have a reduced environmental impact.[17][18] A life cycle assessment of 2-MeTHF manufactured from renewable resources showed a 97% reduction in emissions compared to tetrahydrofuran (B95107) (THF) produced via a conventional chemical route.[19][20] These solvents often exhibit lower toxicity and are readily biodegradable.[17]
Materials Produced Using TCP
-
Polysulfone Liquid Polymers: Polysulfone is a durable, high-performance thermoplastic with applications in membranes for separation processes.[5][21][22][23][24] Life cycle assessments of polysulfone membrane fabrication highlight that the environmental impact is significantly influenced by the choice of solvent used in the manufacturing process.[5][21][22][23][24] Utilizing "green solvents" in place of traditional solvents like N-methyl-2-pyrrolidone (NMP) can substantially reduce the environmental footprint of the final product.[5][21][22][23]
-
Polysulfide Polymers: Used in sealants, polysulfides are known for their flexibility and chemical resistance.[25] They are considered durable in various environments.[26] However, they can be susceptible to degradation in aqueous environments and by microbiological attack.[27][28] The overall environmental impact of polysulfide sealants is also dependent on their formulation, including the polymer content and curing agents used.[26]
Experimental Protocols
The data presented in this guide are based on standardized and widely accepted experimental methodologies for assessing the environmental impact of chemicals. Key experimental protocols include:
-
Toxicity Testing:
-
Aquatic Toxicity: Acute toxicity is often determined using OECD Test Guideline 203 (Fish, Acute Toxicity Test) and OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test). Chronic toxicity can be assessed using methods like the OECD Test Guideline 210 (Fish, Early-life Stage Toxicity Test). The Microtox® bioassay is another common method for rapid toxicity screening.[29]
-
Mammalian Toxicity: Acute oral toxicity is typically determined using OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
-
-
Biodegradability Testing:
-
Ready Biodegradability: Assessed using methods like the OECD Test Guideline 301 series (A-F), which measure the extent of mineralization of a chemical by microorganisms in a short period.[30]
-
Inherent Biodegradability: When a substance is not readily biodegradable, tests like the Zahn-Wellens test (OECD Test Guideline 302B) can be used to assess its potential for ultimate biodegradation.[29]
-
-
Bioaccumulation Potential:
-
The bioconcentration factor (BCF) is a key indicator of bioaccumulation potential. It can be experimentally determined using OECD Test Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure). In the absence of experimental data, it is often estimated based on the octanol-water partition coefficient (Log Kow).[30]
-
Visualization of the Assessment Process
The following diagram illustrates the logical workflow for assessing the environmental impact of a chemical and its alternatives.
Caption: Workflow for Comparative Environmental Impact Assessment.
Conclusion and Recommendations
The environmental and health risks associated with 1,2,3-trichloropropane necessitate a transition to safer alternatives. This guide provides a comparative overview to aid in this process.
Key Recommendations:
-
Prioritize Non-Chlorinated Solvents: Whenever feasible, non-chlorinated solvents, particularly "green solvents" derived from renewable resources, should be prioritized. These alternatives generally exhibit lower toxicity, are more readily biodegradable, and have a smaller overall environmental footprint.
-
Conduct Comprehensive Assessments: For any potential alternative, a thorough environmental impact assessment should be conducted, considering the entire life cycle of the chemical, from production to disposal.
-
Consider Performance and Safety: The selection of an alternative must also take into account its performance in the specific application and any potential occupational health and safety risks, such as flammability.
-
Stay Informed on Emerging Research: The field of green chemistry is continuously evolving. Researchers and industry professionals should stay abreast of new developments in solvent technology and environmental science to ensure the adoption of the most sustainable practices.
By carefully considering the environmental impact data and adopting a precautionary approach, the scientific and industrial communities can move towards safer and more sustainable chemical practices.
References
- 1. researchgate.net [researchgate.net]
- 2. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dichloropropenes | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 5. mdpi.com [mdpi.com]
- 6. epa.gov [epa.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ecetoc.org [ecetoc.org]
- 9. JACC Report 48 - Hexafluoropropylene - ECETOC [ecetoc.org]
- 10. 1,3-Dichloropropene (Technical Grade) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 1,3-dichloropropene (Ref: D D92) [sitem.herts.ac.uk]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. epa.gov [epa.gov]
- 14. nationalacademies.org [nationalacademies.org]
- 15. scispace.com [scispace.com]
- 16. ecolink.com [ecolink.com]
- 17. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Comparative Life Cycle Assessment for the Fabrication of Polysulfone Membranes Using Slot Die Coating as a Scalable Fabrication Technique | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Comparative Life Cycle Assessment for the Fabrication of Polysulfone Membranes Using Slot Die Coating as a Scalable Fabrication Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fabrication and life cycle assessment of a large-scale polysulfone-MXene composite membrane for ultrafiltration applications - American Chemical Society [acs.digitellinc.com]
- 25. SABA - Polysulfide as elastic and chemically resistant sealing technology [saba-adhesives.com]
- 26. globalspec.com [globalspec.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Comparison of experimental methods for determination of toxicity and biodegradability of xenobiotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. epa.gov [epa.gov]
Safety Operating Guide
Proper Disposal of Trichloropropane: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides essential procedural guidance for the safe handling and disposal of trichloropropane (B3392429) in a laboratory setting. Adherence to these protocols is critical to ensure the safety of all personnel and to maintain compliance with environmental regulations. This compound is a hazardous chemical that is likely to be carcinogenic to humans and can cause damage to organs through prolonged or repeated exposure.[1][2]
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling this compound, ensure all safety precautions are understood and implemented.[3][4] Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Emergency eyewash stations and safety showers must be readily accessible.
Proper PPE is mandatory to prevent exposure. The following table summarizes the required protective equipment.
| Protection Type | Specification | U.S. Regulatory Standard (Example) |
| Hand Protection | Chemical-resistant gloves (consult manufacturer's compatibility chart). | 29 CFR 1910.138 |
| Eye Protection | Chemical safety goggles or a face shield. | 29 CFR 1910.133 |
| Skin and Body | A lab coat or other suitable protective clothing.[4] | - |
| Respiratory | Use a NIOSH/MSHA approved respirator if ventilation is inadequate or exposure limits may be exceeded.[3] | 29 CFR 1910.134 |
Step-by-Step Disposal Protocol
The disposal of this compound is regulated, and it must be managed as hazardous waste.[5] Do not dispose of this compound down the drain or with regular laboratory trash.[6]
Step 1: Waste Segregation and Collection
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
Waste Container: If transferring to a waste container, use a clearly labeled, sealable, and chemically compatible container. The label should include "Hazardous Waste," "this compound," and the associated hazards (e.g., Toxic, Flammable).
-
No Mixing: Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
Step 2: Temporary Storage
-
Location: Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[3][7]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[3]
-
Incompatibilities: Store separately from strong bases, finely powdered metals, and other incompatible materials.[3]
Step 3: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Professional Disposal: this compound must be disposed of through an approved and licensed hazardous waste disposal facility.[3][4]
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department. If the spill is small and you are trained to handle it:
-
Ensure Proper PPE: Wear the appropriate PPE as outlined in the table above.
-
Contain the Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to soak up the spill.[3][6]
-
Collect the Waste: Carefully collect the absorbent material and place it in a labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area as directed by your institution's safety protocols.
-
Seek Medical Attention: If there is any personal exposure, seek immediate medical attention.[3][4] For skin contact, wash the affected area with soap and plenty of water.[3] For eye contact, rinse immediately with plenty of water for at least 15 minutes.[3][7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound waste.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Personal Protective Equipment for Trichloropropane
For Immediate Reference: Essential Safety and Handling Information for 1,2,3-Trichloropropane
This guide provides critical safety protocols and logistical plans for the handling and disposal of 1,2,3-Trichloropropane (TCP), a colorless, volatile liquid that presents significant health hazards. Researchers, scientists, and drug development professionals must adhere to these procedural steps to ensure a safe laboratory environment. TCP is classified as a combustible liquid, may cause cancer and damage fertility, and is toxic if inhaled.[1][2]
Core Protective Measures and Equipment
When handling 1,2,3-Trichloropropane, a comprehensive personal protective equipment (PPE) strategy is mandatory. This includes protection for the skin, eyes, face, and respiratory system.
Eye and Face Protection:
-
Requirement: Wear chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Additional Precaution: A face shield should be used in conjunction with goggles when there is a higher risk of splashing.
-
Emergency Infrastructure: Eyewash fountains must be readily available in any area where exposure is possible.[3]
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. It is crucial to consult the glove manufacturer's compatibility chart for 1,2,3-Trichloropropane to ensure adequate protection.
-
Protective Clothing: Appropriate protective clothing is necessary to prevent skin contact.[3] This may include a one- or two-piece chemical-resistant suit, an apron, or coveralls. For significant contamination risk, suits with bound or sealed seams and covered zippers offer enhanced protection.[4]
-
Footwear: Closed-toe shoes are a minimum requirement. For substantial handling, chemical-resistant boots with steel toes and shanks are recommended.[5][6]
Respiratory Protection:
-
Engineering Controls: The primary method for controlling exposure is to use a closed system or ensure adequate exhaust ventilation.[2]
-
Respirator Use: If exposure limits are exceeded, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2] For concentrations up to 100 ppm, a supplied-air respirator with a full facepiece operating in a pressure-demand or other positive-pressure mode is recommended.[7]
-
Immediately Dangerous to Life or Health (IDLH): An exposure of 100 ppm is considered immediately dangerous to life and health. In such situations, or if the possibility of exceeding this level exists, a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operating in a pressure-demand or other positive-pressure mode is mandatory.[7][8]
Quantitative Exposure Limits
To ensure personnel safety, it is critical to be aware of the established occupational exposure limits for 1,2,3-Trichloropropane.
| Agency | Exposure Limit (Time-Weighted Average) | Notes |
| OSHA (PEL) | 50 ppm (8-hour) | Legal airborne permissible exposure limit. |
| NIOSH (REL) | 10 ppm (10-hour) | Recommended airborne exposure limit. |
| ACGIH (TLV) | 10 ppm (8-hour) | Threshold limit value. |
Source: New Jersey Department of Health Hazardous Substance Fact Sheet[7]
Standard Operating Procedure for Handling 1,2,3-Trichloropropane
A systematic approach to handling this chemical is essential to minimize risk.
1. Pre-Handling Preparations:
-
Training: All personnel must be trained on the hazards of 1,2,3-Trichloropropane, proper handling procedures, and emergency protocols.[7][9]
-
Area Preparation: Ensure the work area is well-ventilated, and an emergency eyewash station and safety shower are accessible.[3]
-
PPE Inspection: Inspect all PPE for damage before use.[10] Ensure respirators have the correct cartridges and are fit-tested.
-
Ignition Sources: Remove all potential ignition sources as 1,2,3-Trichloropropane is a combustible liquid.[2][3]
2. Handling Protocol:
-
Containment: Handle the chemical within a fume hood or a designated, well-ventilated area.
-
Dispensing: When dispensing, avoid creating aerosols.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2][11] Wash hands thoroughly after handling.[2]
3. Post-Handling and Decontamination:
-
Container Sealing: Tightly seal all containers of 1,2,3-Trichloropropane after use.
-
PPE Removal: Remove contaminated clothing and PPE carefully, avoiding cross-contamination.
-
Cleaning: Wash contaminated reusable PPE according to the manufacturer's instructions.
Emergency and Disposal Plans
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.[7]
-
Isolate: Isolate the spill area for at least 50 meters (150 feet) in all directions for liquids.[3]
-
Ignition Sources: Remove all ignition sources.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use absorbent materials like sand, diatomite, or universal binders to contain the spill.[1][7] Do not use sawdust with strong oxidizers.
-
Collection: Collect the absorbed material into a sealed, vapor-tight plastic bag or container for disposal.[3]
-
Decontamination: Wash the contaminated surface with 60-70% ethanol (B145695) followed by a soap and water solution.[3]
-
Re-entry: Do not re-enter the area until a safety officer has confirmed it is clean.[3]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][7] Remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][11]
Disposal Plan:
-
Waste Classification: 1,2,3-Trichloropropane and materials contaminated with it must be disposed of as hazardous waste.[7]
-
Containerization: Store waste in suitable, closed, and properly labeled containers.[2]
-
Regulatory Compliance: Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][11] Do not allow the product to enter drains or sewers.[1][7]
Visual Workflow for Handling and Emergency Procedures
The following diagrams illustrate the standard operating procedure for handling 1,2,3-Trichloropropane and the appropriate response to an emergency situation.
Caption: Standard Operating Procedure for Handling 1,2,3-Trichloropropane.
Caption: Emergency Response Plan for 1,2,3-Trichloropropane Incidents.
References
- 1. agilent.com [agilent.com]
- 2. fishersci.com [fishersci.com]
- 3. 1,2,3-TRICHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. nj.gov [nj.gov]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. research.uga.edu [research.uga.edu]
- 10. epa.gov [epa.gov]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
